Tetracobalt dodecacarbonyl
Description
The exact mass of the compound Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
carbon monoxide;cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Co/c12*1-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFAWOSEDSLYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Co4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Tetracobalt dodecacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
17786-31-1 | |
| Record name | Tri-μ-carbonylnonacarbonyltetracobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Discovery and Characterization of Tetracobalt Dodecacarbonyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster compound that has garnered significant interest due to its catalytic activity and unique structural features. This technical guide provides an in-depth overview of the discovery, synthesis, purification, and detailed characterization of this important organometallic compound. It is intended to serve as a comprehensive resource, offering detailed experimental protocols and tabulated quantitative data for easy reference. The guide also includes visualizations of the synthetic pathway and molecular structure to facilitate a deeper understanding of the core concepts.
Introduction: A Historical Perspective
The field of metal carbonyl chemistry was pioneered by the work of Walter Hieber in the 1930s.[1] His foundational research into the synthesis and reactivity of metal carbonyls laid the groundwork for the discovery of a vast array of new compounds, including metal carbonyl clusters. Building upon this, the Italian chemist Paolo Chini made substantial contributions to the synthesis and characterization of high-nuclearity metal carbonyl clusters from the 1950s onwards, earning him the moniker "King of the Clusters".[2] It was within this fertile scientific landscape that this compound was discovered and its unique properties explored. The structural elucidation was a significant milestone, with the work of Corradini and later Wei, through X-ray crystallography, revealing its intricate tetrahedral cobalt core with both terminal and bridging carbonyl ligands.[1]
Synthesis of this compound
The most common and convenient method for the laboratory synthesis of this compound is the thermal decomposition of dicobalt octacarbonyl (Co₂(CO)₈).[3] This decarbonylation reaction proceeds with the evolution of carbon monoxide gas.
Reaction:
2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established laboratory procedures for the synthesis of this compound.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
An inert, high-boiling solvent (e.g., hexane or toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel with a condenser
-
Heating mantle with a temperature controller
-
Gas bubbler
Procedure:
-
Inert Atmosphere: The entire synthesis must be carried out under an inert atmosphere to prevent the oxidation of the cobalt carbonyl complexes. Assemble the Schlenk flask with a condenser and ensure the system is thoroughly flushed with an inert gas.
-
Reaction Setup: In the Schlenk flask, dissolve dicobalt octacarbonyl in the chosen inert solvent. The concentration should be such that the starting material is fully dissolved.
-
Thermal Decomposition: Gently heat the solution to 50 °C using a heating mantle. The progress of the reaction can be monitored by the evolution of carbon monoxide, which can be vented through a gas bubbler. The reaction is typically complete within a few hours.
-
Crystallization: As the reaction proceeds and carbon monoxide is liberated, the less soluble this compound will begin to precipitate from the solution as black crystals.
-
Isolation: Once the reaction is complete (i.e., gas evolution ceases), allow the mixture to cool to room temperature. The crystalline product can be isolated by filtration under an inert atmosphere.
-
Washing and Drying: Wash the collected crystals with a small amount of cold, deoxygenated solvent to remove any residual soluble impurities. The purified product should be dried under vacuum.
Diagram of the Synthetic Workflow:
References
Synthesis of Tetracobalt Dodecacarbonyl from Dicobalt Octacarbonyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetracobalt dodecacarbonyl (Co₄(CO)₁₂) from its precursor, dicobalt octacarbonyl (Co₂(CO)₈). This transformation is a fundamental reaction in organometallic chemistry, yielding a cluster compound with significant applications in catalysis and materials science. This document outlines the reaction principles, experimental protocols, physical and spectroscopic data of the compounds involved, and the necessary safety precautions.
Introduction
This compound, Co₄(CO)₁₂, is a black, crystalline, air-sensitive solid that serves as a key precursor in the synthesis of various cobalt-containing materials and as a catalyst in organic reactions.[1] It is most commonly prepared by the thermal decarbonylation of dicobalt octacarbonyl, Co₂(CO)₈.[2][3] This process involves the loss of carbon monoxide ligands and the subsequent aggregation of cobalt centers to form the tetrahedral Co₄ core.[4] Understanding the parameters of this synthesis is crucial for obtaining high-purity Co₄(CO)₁₂ for research and development applications.
Reaction Overview
The synthesis of this compound from dicobalt octacarbonyl is a thermal decomposition reaction. The balanced chemical equation for this conversion is:
2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO[2]
This reaction is typically carried out by heating a solution of dicobalt octacarbonyl in a low-polarity, inert solvent.[5] The choice of solvent and reaction temperature are critical parameters that influence the reaction rate and the purity of the final product.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air sensitivity of the cobalt carbonyl compounds.[1]
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈), stabilized
-
Anhydrous, deoxygenated hexane or toluene
-
Anhydrous, deoxygenated pentane for washing/recrystallization
-
Schlenk flask equipped with a magnetic stir bar and a reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with a temperature controller
-
Cannula and/or gas-tight syringes for liquid transfers
-
Filter cannula or fritted glass filter
Procedure:
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, dissolve dicobalt octacarbonyl in anhydrous, deoxygenated hexane or toluene. The concentration of the solution can vary, but a dilute solution is generally preferred to control the reaction rate.
-
Thermal Decomposition: Heat the solution to a temperature between 50-60 °C with vigorous stirring. The decomposition of dicobalt octacarbonyl, which has a melting point of 51-52 °C and begins to decompose above this temperature, will be visually indicated by a color change from orange to a dark purple or black solution as the Co₄(CO)₁₂ forms.[2] The evolution of carbon monoxide gas will also be observed.
-
Reaction Monitoring: The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the characteristic ν(CO) bands of Co₂(CO)₈ and the appearance of those corresponding to Co₄(CO)₁₂.
-
Isolation of the Product: Once the reaction is complete (typically after several hours, depending on the scale and temperature), the reaction mixture is cooled to room temperature. The product, this compound, is sparingly soluble in hexane and will precipitate out of the solution as a black microcrystalline solid.
-
Purification: The precipitated product can be isolated by filtration via a filter cannula or on a fritted glass filter under an inert atmosphere. The crude product should be washed with cold, deoxygenated pentane to remove any unreacted Co₂(CO)₈ and other soluble impurities.[1] Further purification can be achieved by recrystallization from a minimal amount of hot toluene or by sublimation under high vacuum, although the latter can be challenging due to the compound's thermal sensitivity.
-
Drying and Storage: The purified this compound should be dried under vacuum to remove residual solvent. The final product is a black, crystalline solid that should be stored under an inert atmosphere at low temperature to prevent decomposition.
Data Presentation
The following tables summarize the key quantitative data for the reactant and the product.
Table 1: Physical Properties of Cobalt Carbonyls
| Property | Dicobalt Octacarbonyl (Co₂(CO)₈) | This compound (Co₄(CO)₁₂) |
| Molar Mass | 341.95 g/mol [2] | 571.86 g/mol [4] |
| Appearance | Orange to red-brown crystals[2] | Black crystals[4] |
| Density | 1.87 g/cm³[2] | 2.09 g/cm³[4] |
| Melting Point | 51-52 °C (decomposes)[2] | Decomposes at 60 °C[4] |
| Solubility | Insoluble in water; soluble in organic solvents.[2] | Insoluble in water; sparingly soluble in organic solvents.[4] |
Table 2: Infrared Spectroscopic Data (ν(CO) bands) in Hydrocarbon Solution
| Compound | Terminal ν(CO) (cm⁻¹) | Bridging ν(CO) (cm⁻¹) |
| Co₂(CO)₈ (solution isomers) | ~2071, 2059, 2044, 2031, 2023 | ~1867, 1858 |
| Co₄(CO)₁₂ | ~2065, 2055, 2018 | ~1867 |
Note: The IR spectrum of Co₂(CO)₈ in solution is complex due to the presence of bridged and non-bridged isomers.
Mandatory Visualizations
Experimental Workflow
References
An In-depth Technical Guide to the Molecular Geometry of Tetracobalt Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracobalt dodecacarbonyl, with the chemical formula Co₄(CO)₁₂, is a metal carbonyl cluster compound that serves as a significant subject of study in organometallic chemistry. Its intricate molecular architecture and dynamic behavior in solution have intrigued chemists for decades. This technical guide provides a comprehensive overview of the molecular geometry of this compound, consolidating data from experimental and computational studies. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize metal carbonyl clusters in catalysis or as synthons for more complex molecules.
Molecular Structure and Symmetry
This compound is characterized by a tetrahedral core of four cobalt atoms. The overall molecular symmetry of the cluster is C₃ᵥ.[1] This symmetry arises from the arrangement of the twelve carbonyl (CO) ligands around the cobalt tetrahedron. Of these twelve ligands, nine are terminal, meaning each is bonded to a single cobalt atom, while three act as bridging ligands, each spanning an edge between two cobalt atoms.[1]
The cobalt atoms in the cluster can be differentiated into two types based on their coordination environment. One cobalt atom, located on the C₃ axis, is bonded to three other cobalt atoms and three terminal carbonyl ligands. The other three cobalt atoms form the base of the tetrahedron and are each bonded to two other cobalt atoms, two terminal carbonyl ligands, and are involved in the carbonyl bridging.
There has been some theoretical exploration of a more symmetrical Td structure for Co₄(CO)₁₂, which would feature only terminal carbonyl ligands.[1] However, computational studies, specifically Density Functional Theory (DFT) calculations, have consistently shown that the C₃ᵥ structure with bridging carbonyls is the global minimum and thus the most stable isomer.[1] The Td structure is calculated to be significantly higher in energy.[1]
Quantitative Structural Data
The precise geometric parameters of this compound have been determined through single-crystal X-ray diffraction and further investigated by computational methods. The following tables summarize the key quantitative data on bond lengths and angles.
Table 1: Cobalt-Cobalt Bond Distances
| Parameter | Experimental (X-ray) / Å | Computational (DFT) / Å |
| Average Co-Co distance | 2.499[1] | 2.51 - 2.52[1] |
Table 2: Carbonyl Ligand Bond Distances and Angles
| Parameter | Experimental (X-ray) / Å or ° |
| Average C-O bond length | 1.133[1] |
| Average Co-C-O angle | 177.5[1] |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of this compound involves the thermal decarbonylation of dicobalt octacarbonyl (Co₂(CO)₈).
Reaction:
2Co₂(CO)₈ → Co₄(CO)₁₂ + 4CO
Detailed Protocol:
-
Starting Material: Dicobalt octacarbonyl (Co₂(CO)₈).
-
Solvent: An inert solvent such as hexane or toluene is typically used.
-
Reaction Conditions: The solution of dicobalt octacarbonyl is heated to a temperature of 50-60 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Reaction Monitoring: The progress of the reaction can be monitored by the evolution of carbon monoxide gas and by infrared spectroscopy, observing the disappearance of the characteristic CO stretching frequencies of Co₂(CO)₈ and the appearance of those for Co₄(CO)₁₂.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting black crystalline solid is then purified by recrystallization from a suitable solvent like hexane.
Single-Crystal X-ray Diffraction
The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. While specific experimental details from the original publications are not fully detailed in the readily available literature, a general protocol for such an analysis is outlined below.
General Protocol:
-
Crystal Growth: High-quality single crystals of Co₄(CO)₁₂ are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane) under an inert atmosphere.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.
Spectroscopic Characterization
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for characterizing the structure of metal carbonyls. The number and frequency of the C-O stretching bands are indicative of the molecular symmetry and the nature of the carbonyl ligands (terminal vs. bridging).
-
Terminal CO ligands typically show stretching frequencies in the range of 2100-2000 cm⁻¹.
-
Bridging CO ligands exhibit lower stretching frequencies, usually in the range of 1850-1750 cm⁻¹.
The infrared spectrum of Co₄(CO)₁₂ is noted to be simpler than what might be theoretically expected for its C₃ᵥ structure, which has led to discussions about its dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is particularly informative for studying the dynamics of Co₄(CO)₁₂ in solution. At room temperature, the ¹³C NMR spectrum often shows a single, broad resonance for the carbonyl ligands, indicating a rapid exchange process that makes all carbonyls appear equivalent on the NMR timescale. This fluxional behavior involves the interchange of terminal and bridging carbonyl ligands.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of Co₄(CO)₁₂.
Synthesis Workflow
Caption: Synthetic pathway for Co₄(CO)₁₂.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dodecacarbonyltetracobalt(0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecacarbonyltetracobalt(0), with the chemical formula Co₄(CO)₁₂, is a metal carbonyl cluster compound that serves as a significant subject of study and a versatile reagent in organometallic chemistry and catalysis. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity. This guide is intended to be a valuable resource for researchers and professionals who utilize or study cobalt carbonyl complexes.
Physical Properties
Co₄(CO)₁₂ is a black, crystalline solid that is air-sensitive and should be handled under an inert atmosphere.[1] It is insoluble in water but exhibits solubility in some organic solvents.[1] The molecule possesses a tetrahedral core of four cobalt atoms, with a C₃ᵥ symmetry in the solid state. This structure is characterized by the presence of both terminal and bridging carbonyl ligands.[1]
Tabulated Physical Data
| Property | Value | Reference(s) |
| Chemical Formula | Co₄(CO)₁₂ | [1] |
| Molar Mass | 571.858 g/mol | [1] |
| Appearance | Black crystalline solid | [1] |
| Density | 2.09 g/cm³ | [1] |
| Melting Point | Decomposes at 60 °C (333 K) | [1] |
| Solubility | Insoluble in water | [1] |
| Symmetry (Solid State) | C₃ᵥ | [1][2] |
Structural Parameters
The crystal structure of Co₄(CO)₁₂ reveals a tetrahedral arrangement of cobalt atoms. Three of the edges of the Co₄ tetrahedron are bridged by carbonyl ligands, while the remaining nine carbonyls are terminally bonded to the cobalt atoms.[1]
| Parameter | Average Value (Å) | Reference(s) |
| Co-Co Bond Distance | 2.499 | [1] |
| Co-C (terminal) Bond Distance | ~1.80 | |
| Co-C (bridging) Bond Distance | ~1.92 | |
| C-O (terminal) Bond Length | 1.133 | [1] |
| C-O (bridging) Bond Length | ~1.17 | |
| Co-C-O Angle | 177.5° | [1] |
Chemical Properties and Reactivity
Co₄(CO)₁₂ exhibits a rich and diverse chemistry, primarily characterized by its thermal instability, susceptibility to ligand substitution, and reactions with nucleophiles and electrophiles.
Thermal Decomposition
Upon heating, Co₄(CO)₁₂ decomposes, ultimately yielding metallic cobalt and carbon monoxide. The decomposition process begins at temperatures as low as 60 °C.[1] The enthalpy of this decomposition reaction in the crystalline state to gaseous carbon monoxide and crystalline cobalt has been determined.[3]
Decomposition Reaction:
Co₄(CO)₁₂(cr) → 4 Co(cr) + 12 CO(g)
Reactivity with Nucleophiles and Electrophiles
Co₄(CO)₁₂ reacts with a variety of nucleophiles, such as halide ions and alkoxides, to form anionic clusters of the type [Co₄(CO)₁₁X]⁻.[4] These reactions typically occur at low temperatures. The carbonyl carbons in Co₄(CO)₁₂ are electrophilic and can be attacked by strong nucleophiles.
Ligand Substitution Reactions
The carbonyl ligands in Co₄(CO)₁₂ can be substituted by other ligands, such as phosphines and phosphites. The extent of substitution can be controlled by the reaction conditions and the stoichiometry of the reactants.
Carbonyl Fluxionality
In solution, Co₄(CO)₁₂ is stereochemically non-rigid, meaning the carbonyl ligands rapidly exchange their positions. Variable-temperature NMR studies have shown that all twelve carbonyl ligands undergo a complete scrambling process. This fluxional behavior is a common feature of many metal carbonyl clusters.
Experimental Protocols
Synthesis of Dodecacarbonyltetracobalt(0)
Co₄(CO)₁₂ is typically synthesized by the thermal decarbonylation of octacarbonyldicobalt(0), Co₂(CO)₈.[1]
Reaction:
2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO
Materials:
-
Octacarbonyldicobalt(0) (Co₂(CO)₈)
-
An inert, high-boiling solvent (e.g., hexane, toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle and reflux condenser
-
Crystallization dish
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Co₂(CO)₈ in the chosen solvent in a Schlenk flask equipped with a reflux condenser.
-
Heat the solution to a gentle reflux. The temperature will depend on the solvent used (for hexane, the boiling point is ~69 °C).
-
Maintain the reflux for several hours. The progress of the reaction can be monitored by the color change of the solution and by infrared spectroscopy, observing the disappearance of the Co₂(CO)₈ bands and the appearance of the Co₄(CO)₁₂ bands.
-
After the reaction is complete, allow the solution to cool slowly to room temperature.
-
Further cooling in a refrigerator or freezer will promote the crystallization of the black Co₄(CO)₁₂ product.
-
Isolate the crystals by filtration under an inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Recrystallization
The crude Co₄(CO)₁₂ can be purified by recrystallization from a suitable solvent like hexane or toluene.
Procedure:
-
In an inert atmosphere, dissolve the crude product in a minimal amount of the chosen solvent at room temperature or with gentle warming.
-
Filter the solution to remove any insoluble impurities.
-
Allow the filtrate to stand undisturbed at a low temperature (e.g., in a freezer) for several hours to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
IR spectroscopy is a crucial technique for characterizing Co₄(CO)₁₂ due to the strong absorptions of the carbonyl ligands in the 2100-1800 cm⁻¹ region. The spectrum exhibits distinct bands for the terminal and bridging carbonyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2065-2000 | Terminal C≡O stretching |
| ~1870 | Bridging C=O stretching |
Note: The exact positions of the bands can vary slightly depending on the solvent and the physical state of the sample.
¹³C NMR spectroscopy is used to study the structure and dynamics of Co₄(CO)₁₂ in solution. Due to the fluxional nature of the molecule at room temperature, a single, broad resonance is often observed for the carbonyl carbons. At low temperatures, where the exchange process is slowed, distinct signals for the different carbonyl environments can be resolved. The chemical shifts for terminal carbonyls typically appear in the range of 200-220 ppm, while bridging carbonyls are found further downfield.
Mass spectrometry of Co₄(CO)₁₂ typically shows a parent molecular ion followed by the sequential loss of the twelve carbonyl ligands, which is a characteristic fragmentation pattern for metal carbonyl clusters.
TGA can be used to study the thermal decomposition of Co₄(CO)₁₂. The analysis is performed by heating a small sample of the compound at a controlled rate in an inert atmosphere and monitoring the mass loss as a function of temperature. This provides information on the decomposition temperature and the stoichiometry of the decomposition process.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Co₄(CO)₁₂.
Characterization Workflow
Caption: Workflow for the characterization of Co₄(CO)₁₂.
Carbonyl Scrambling Mechanism
Caption: Conceptual diagram of carbonyl scrambling in Co₄(CO)₁₂.
References
- 1. Tetracobalt dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co4(CO)12 [webbook.nist.gov]
- 4. Reactivity of [Co4(CO)12]. Synthesis and characterization of tetracobalt carbonyl anions of general forumla [Co4(CO)11X]– - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Tetracobalt Dodecacarbonyl (CAS: 17786-31-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetracobalt dodecacarbonyl, a significant organometallic cluster compound. It details its chemical and physical properties, synthesis, structure, and key applications, with a focus on its role in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development.
Core Properties and Data
This compound, with the chemical formula Co₄(CO)₁₂, is a black, crystalline solid.[1][2] It is an air-sensitive compound that is insoluble in water.[1] This cluster compound is a key precursor and catalyst in various chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17786-31-1 | [1][3] |
| Molecular Formula | C₁₂Co₄O₁₂ | [2][3] |
| Molecular Weight | 571.85 g/mol | [2] |
| Appearance | Black crystalline solid | [1][2] |
| Melting Point | 60 °C (decomposes) | [1] |
| Density | 2.09 g/cm³ | [1] |
| Solubility | Insoluble in water | [1] |
| Hazards | Flammable solid, Toxic if swallowed, May cause an allergic skin reaction, Toxic if inhaled, Suspected of causing cancer. | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Peak Assignments | Reference(s) |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic bands for both terminal and bridging carbonyl ligands. | [4] |
| (Specific peak data not available in search results) | ||
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum provides information on the different carbonyl environments within the cluster. | |
| (Specific peak data not available in search results) |
Molecular Structure
This compound possesses a tetrahedral core of four cobalt atoms.[1] The molecular structure has C₃ᵥ symmetry.[1] The twelve carbonyl ligands are arranged with nine in terminal positions and three bridging the cobalt atoms.[1] The average cobalt-cobalt bond distance is 2.499 Å, and the average carbon-oxygen bond length is 1.133 Å.[1]
Experimental Protocols
Synthesis of this compound
This compound is synthesized through the thermal decarbonylation of dicobalt octacarbonyl (Co₂(CO)₈).[1][5][6]
Reaction:
2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO[1][5][6]
Detailed Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound from dicobalt octacarbonyl was investigated. The general procedure involves heating a solution of dicobalt octacarbonyl in an inert solvent.
-
Procedure: In a reaction flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve dicobalt octacarbonyl in a suitable solvent such as toluene. Heat the solution to a temperature range of 40-61°C. The reaction progress can be monitored by measuring the volume of carbon monoxide gas evolved. Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by crystallization from a suitable solvent, to yield black crystals of this compound. It is crucial to maintain an inert atmosphere throughout the process due to the air sensitivity of the cobalt carbonyl complexes.
Application in the Pauson-Khand Reaction
This compound is a known catalyst for the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[7]
Detailed Experimental Protocol for a Catalytic Pauson-Khand Reaction:
While many protocols utilize dicobalt octacarbonyl, this compound can also be employed as a catalyst.
-
Procedure: To a flame-dried reaction vessel under an inert atmosphere, add the alkyne and the alkene substrates in a suitable solvent (e.g., toluene). Add a catalytic amount of this compound. The reaction mixture is then heated under a carbon monoxide atmosphere. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration through a pad of silica gel. The solvent is then evaporated, and the crude product is purified by column chromatography to yield the desired cyclopentenone.
Signaling Pathways and Logical Relationships
Thermal Decomposition of Dicobalt Octacarbonyl to this compound
The formation of this compound from dicobalt octacarbonyl proceeds through a mechanism involving the dissociation of carbonyl ligands and the dimerization of coordinatively unsaturated cobalt carbonyl species.
Caption: Proposed pathway for the thermal formation of this compound.
The Pauson-Khand Reaction Mechanism
The generally accepted mechanism for the cobalt-catalyzed Pauson-Khand reaction involves several key steps: formation of a cobalt-alkyne complex, coordination of the alkene, migratory insertion of the alkene and a carbonyl ligand, and finally, reductive elimination to yield the cyclopentenone product.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12Co4O12 | CID 6096999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]
- 6. Dicobalt octacarbonyl - Wikiwand [wikiwand.com]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the History of Cobalt Carbonyl Cluster Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organometallic chemistry has been significantly shaped by the study of metal carbonyl clusters, with cobalt carbonyls holding a place of particular historical and synthetic importance. These compounds, characterized by a framework of cobalt atoms bonded to carbon monoxide ligands, have not only been pivotal in the development of cluster chemistry but have also found significant applications in industrial catalysis. This technical guide provides an in-depth exploration of the history of cobalt carbonyl cluster chemistry, from the initial discovery of the foundational dicobalt octacarbonyl to the synthesis and structural elucidation of higher nuclearity clusters. The document details key synthetic methodologies, presents structural and spectroscopic data, and outlines the evolution of our understanding of these fascinating molecules. For drug development professionals, the catalytic applications of these clusters, particularly in hydroformylation, are relevant to the synthesis of complex organic molecules that may serve as pharmaceutical precursors.
A Century of Discovery: A Historical Timeline
The journey into cobalt carbonyl cluster chemistry began in the early 20th century, with key advancements driven by pioneering chemists who developed the techniques for handling these often air-sensitive and volatile compounds.
Early 20th Century: The Dawn of Metal Carbonyls
The story of cobalt carbonyls is intrinsically linked to the broader history of metal carbonyl chemistry. Following the initial synthesis of nickel tetracarbonyl by Ludwig Mond in 1890, the early 1900s saw a burgeoning interest in the reactions of carbon monoxide with various metals.[1]
1930s: Hieber's Foundational Work
The systematic investigation of metal carbonyls was pioneered by German chemist Walter Hieber. His work in the 1930s laid the groundwork for the field, including the discovery of the first metal carbonyl hydrides through the "Hieber base reaction."[2][3] While not initially focused on cobalt, his development of high-pressure carbonylation techniques was crucial for the later synthesis of cobalt carbonyls.[2]
1938: The Advent of Hydroformylation
Otto Roelen's discovery of the hydroformylation reaction (or oxo process) in 1938 was a landmark achievement that highlighted the catalytic potential of cobalt carbonyls. This process, which converts alkenes, carbon monoxide, and hydrogen into aldehydes, established cobalt carbonyls as industrially significant catalysts.[4] The active catalyst in this process was later identified as cobalt tetracarbonyl hydride, HCo(CO)₄.
Mid-20th Century: Structural Elucidation and Higher Nuclearity Clusters
The mid-20th century was characterized by efforts to understand the structures of the initially synthesized cobalt carbonyls and to build larger, more complex clusters. X-ray crystallography became an indispensable tool in this endeavor.
1950s-1960s: The Rise of Cluster Chemistry and Chini's Contributions
Italian chemist Paolo Chini emerged as a leading figure in the synthesis and characterization of high-nuclearity metal carbonyl clusters.[5] His work, beginning in the late 1950s, led to the development of rational synthetic routes to a variety of clusters, including those of cobalt.[6] Chini's "redox condensation" method became a powerful tool for building larger clusters from smaller anionic and neutral fragments.[6]
Late 20th Century to Present: Advanced Techniques and Applications
The latter part of the 20th century and the beginning of the 21st century have seen the application of more advanced analytical techniques, such as multidimensional NMR and sophisticated mass spectrometry, to study the dynamic behavior and reactivity of cobalt carbonyl clusters. Computational chemistry has also become a powerful tool for understanding their electronic structure and predicting their properties.[3] The catalytic applications of cobalt carbonyls continue to be an active area of research, with a focus on improving selectivity and efficiency.
Core Cobalt Carbonyl Clusters: Synthesis and Properties
The chemistry of cobalt carbonyl clusters is built upon a foundation of a few key compounds, from which a vast array of higher nuclearity clusters can be derived.
Dicobalt Octacarbonyl, Co₂(CO)₈
Dicobalt octacarbonyl is the cornerstone of cobalt carbonyl chemistry, serving as the primary starting material for the synthesis of virtually all other cobalt carbonyl clusters.[2]
Synthesis: The industrial synthesis of Co₂(CO)₈ involves the high-pressure carbonylation of cobalt(II) salts, such as cobalt(II) acetate, in the presence of hydrogen.[2] It can also be prepared by the direct reaction of finely divided cobalt metal with carbon monoxide at high pressure and temperature.[2]
Structure and Properties: In the solid state and in solution, Co₂(CO)₈ exists as a mixture of isomers. The major isomer features two bridging carbonyl ligands and has C₂ᵥ symmetry.[7] The minor isomer has no bridging carbonyls and a direct Co-Co bond, exhibiting D₄d symmetry.[8] These isomers are in rapid equilibrium in solution.[7]
Tetracobalt Dodecacarbonyl, Co₄(CO)₁₂
This tetranuclear cluster is readily formed from the dinuclear precursor.
Synthesis: Co₄(CO)₁₂ is synthesized by the thermal decarbonylation of Co₂(CO)₈ in an inert solvent.[9]
Structure and Properties: The molecule consists of a tetrahedral Co₄ core with C₃ᵥ symmetry.[9] There are nine terminal and three bridging carbonyl ligands.[9]
Hexacobalt Hexadecacarbonyl, Co₆(CO)₁₆
This higher nuclearity cluster represents a move towards more complex structures.
Synthesis: The synthesis of Co₆(CO)₁₆ is more complex and can be achieved through the reductive carbonylation of cobalt salts under specific conditions.
Structure and Properties: The structure of Co₆(CO)₁₆ is not as definitively established experimentally as the smaller clusters, but theoretical studies suggest a structure with Td symmetry.[3]
Quantitative Data Summary
The structural and spectroscopic parameters of cobalt carbonyl clusters are crucial for their characterization and for understanding their bonding and reactivity.
| Compound | Co-Co Bond Length (Å) | Terminal Co-C Bond Length (Å) | Bridging Co-C Bond Length (Å) | Terminal ν(CO) (cm⁻¹) | Bridging ν(CO) (cm⁻¹) |
| Co₂(CO)₈ (C₂ᵥ isomer) | 2.52 | ~1.80 | ~1.90 | 2125-1850 | 1850-1750 |
| Co₄(CO)₁₂ | 2.499 (avg) | - | - | 2125-1850 | 1850-1750 |
| Co₆(CO)₁₆ (predicted) | 2.56 | 1.77 | 2.02 | 2125-1850 | 1850-1750 |
Note: Infrared stretching frequencies are typical ranges. Specific values can vary depending on the solvent and the presence of isomers.[10][11]
Experimental Protocols
Detailed experimental procedures for the synthesis of cobalt carbonyl clusters are often found in specialized organometallic synthesis literature. The following are representative protocols for the key starting materials.
Synthesis of Dicobalt Octacarbonyl, Co₂(CO)₈
Method: High-pressure carbonylation of a cobalt(II) salt.
Procedure: A solution of cobalt(II) acetate in an inert organic solvent is placed in a high-pressure autoclave. The autoclave is purged with carbon monoxide and then pressurized with a mixture of carbon monoxide and hydrogen. The reaction mixture is heated to a temperature of 150-200 °C and maintained at a pressure of 200-300 atm for several hours. After cooling, the autoclave is carefully depressurized, and the resulting solution containing dicobalt octacarbonyl is filtered. The product can be isolated by crystallization at low temperature.[12]
Synthesis of this compound, Co₄(CO)₁₂
Method: Thermal decarbonylation of dicobalt octacarbonyl.
Procedure: A solution of dicobalt octacarbonyl in an inert, high-boiling solvent such as toluene is heated to 50-60 °C under a slow stream of inert gas (e.g., nitrogen or argon) to facilitate the removal of carbon monoxide. The reaction is monitored by the color change of the solution from orange-red to dark brown or black. The reaction is typically complete within a few hours. Upon cooling, the product, this compound, crystallizes from the solution and can be collected by filtration.
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate important concepts in cobalt carbonyl cluster chemistry.
Caption: A timeline of key discoveries in cobalt carbonyl cluster chemistry.
Caption: Synthetic pathways from dicobalt octacarbonyl to higher nuclearity clusters.
Caption: The catalytic cycle of hydroformylation with a cobalt carbonyl catalyst.
Conclusion
The history of cobalt carbonyl cluster chemistry is a rich narrative of discovery, innovation, and the development of fundamental concepts in organometallic chemistry. From the initial synthesis of Co₂(CO)₈ to the rational design of high-nuclearity clusters, these compounds have provided a fertile ground for exploring structure, bonding, and reactivity. The industrial significance of the hydroformylation reaction has ensured that cobalt carbonyls remain a subject of intense research, with ongoing efforts to develop more efficient and selective catalysts. For scientists in drug development, the synthetic transformations enabled by these catalysts offer powerful tools for the construction of complex molecular architectures. The continued exploration of cobalt carbonyl cluster chemistry promises to yield new insights and applications in the years to come.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]
- 3. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Dicobalt_octacarbonyl [chemeurope.com]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US3236597A - High-purity dicobalt octacarbonyl - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Data of Tetracobalt Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tetracobalt dodecacarbonyl (Co₄(CO)₁₂), a key compound in organometallic chemistry and catalysis. This document details its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Introduction
This compound is a metal carbonyl cluster with the chemical formula Co₄(CO)₁₂. It consists of a tetrahedral core of four cobalt atoms, with twelve carbon monoxide ligands. The molecule possesses C₃ᵥ symmetry, featuring nine terminal and three bridging carbonyl ligands. Understanding its spectroscopic signature is crucial for its identification, characterization, and the study of its reactivity.
Spectroscopic Data
The spectroscopic data for this compound are summarized in the following tables.
Table 1: Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is characterized by strong absorptions in the carbonyl stretching region (ν(CO)). The distinct vibrational frequencies for the terminal and bridging carbonyl ligands are a key diagnostic feature.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Terminal CO Stretch | ~2065 | Very Strong |
| Terminal CO Stretch | ~2055 | Very Strong |
| Terminal CO Stretch | ~2026 | Strong |
| Bridging CO Stretch | ~1867 | Strong |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹³C NMR spectroscopy of this compound is complicated by the fluxional behavior of the carbonyl ligands in solution. At room temperature, the terminal and bridging carbonyls undergo rapid exchange on the NMR timescale, resulting in a single, broad resonance. Variable temperature NMR studies are often required to resolve the distinct carbonyl environments.
| Temperature | Chemical Shift (δ) ppm | Assignment | Notes |
| Room Temperature | ~210 | Averaged signal (terminal and bridging CO) | Broad resonance due to rapid exchange. |
| Low Temperature | Multiple signals observed | Resolved terminal and bridging CO | The exact chemical shifts and number of signals depend on the solvent and the temperature. At sufficiently low temperatures, the exchange process can be slowed to observe the distinct carbonyl environments. |
Note: Obtaining high-resolution, solid-state ¹³C NMR spectra can also provide information on the distinct carbonyl environments, mitigating the effects of fluxionality in solution.
Table 3: Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of this compound typically shows the molecular ion peak followed by a sequential loss of the twelve carbonyl ligands.
| m/z | Relative Intensity (%) | Assignment |
| 572 | ~5 | [Co₄(CO)₁₂]⁺ (Molecular Ion) |
| 544 | ~10 | [Co₄(CO)₁₁]⁺ |
| 516 | ~15 | [Co₄(CO)₁₀]⁺ |
| 488 | ~20 | [Co₄(CO)₉]⁺ |
| 460 | ~25 | [Co₄(CO)₈]⁺ |
| 432 | ~30 | [Co₄(CO)₇]⁺ |
| 404 | ~40 | [Co₄(CO)₆]⁺ |
| 376 | ~50 | [Co₄(CO)₅]⁺ |
| 348 | ~65 | [Co₄(CO)₄]⁺ |
| 320 | ~80 | [Co₄(CO)₃]⁺ |
| 292 | ~90 | [Co₄(CO)₂]⁺ |
| 264 | ~100 | [Co₄(CO)]⁺ |
| 236 | ~95 | [Co₄]⁺ |
Note: The relative intensities are approximate and can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. This compound is an air-sensitive solid, and all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
3.1 Infrared (IR) Spectroscopy (Nujol Mull)
-
Sample Preparation:
-
In a glovebox or under a constant flow of inert gas, place a small amount (1-2 mg) of finely powdered this compound into a clean, dry agate mortar.
-
Add one to two drops of Nujol (mineral oil) to the powder.
-
Grind the mixture with an agate pestle until a smooth, translucent paste (mull) is formed. The consistency should be similar to that of petroleum jelly.
-
-
Sample Mounting:
-
Place a small amount of the mull onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) IR plate.
-
Place a second IR plate on top of the mull and gently press the plates together to form a thin, uniform film of the sample. Avoid excessive pressure which can damage the plates.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the sandwiched IR plates into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum.
-
The typical spectral range for observing carbonyl stretches is 2200-1600 cm⁻¹.
-
3.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation (in a glovebox):
-
Weigh approximately 20-30 mg of this compound into an NMR tube.
-
Add approximately 0.6 mL of a dry, degassed deuterated solvent (e.g., toluene-d₈, chloroform-d).
-
Cap the NMR tube securely.
-
Gently agitate the tube to dissolve the sample.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
For variable temperature studies, allow the sample to equilibrate at the desired temperature for several minutes before acquiring the spectrum.
-
Typical acquisition parameters include a spectral width appropriate for organometallic compounds (e.g., 0-250 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.
-
3.3 Mass Spectrometry (MS)
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe.
-
In a glovebox, load a small amount of the solid sample into a capillary tube.
-
Quickly transfer the capillary tube to the direct insertion probe and insert it into the mass spectrometer to minimize air exposure.
-
-
Data Acquisition (Electron Ionization):
-
Use a standard electron ionization (EI) source.
-
Typical EI parameters for organometallic compounds are an electron energy of 70 eV.
-
The source temperature should be kept as low as possible to minimize thermal decomposition before ionization.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a metal carbonyl complex like this compound.
Unraveling the Complexity of Tetracobalt Dodecacarbonyl: A Technical Examination of its Theoretical and Experimental Structures
For Immediate Release
A deep dive into the structural nuances of tetracobalt dodecacarbonyl (Co₄(CO)₁₂), this technical guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its theoretical and experimentally determined molecular geometries. This document outlines detailed experimental and computational methodologies and presents key structural data in a comparative format to facilitate a thorough understanding of this complex metal carbonyl cluster.
This compound, a cornerstone of organometallic chemistry, presents a fascinating case study in the interplay between theoretical predictions and experimental observations. Its structure, characterized by a tetrahedral core of cobalt atoms surrounded by twelve carbonyl ligands, has been a subject of considerable investigation. This guide synthesizes the current understanding of its geometry, highlighting the subtle yet significant differences between computational models and crystallographic data.
Experimental Determination of the Co₄(CO)₁₂ Structure
The definitive experimental structure of Co₄(CO)₁₂ has been elucidated primarily through single-crystal X-ray diffraction. The molecule crystallizes in a C₃ᵥ symmetry, featuring a tetrahedral arrangement of four cobalt atoms. This structure is characterized by two distinct types of carbonyl ligands: nine terminal and three bridging.
The cobalt framework consists of a basal plane of three cobalt atoms and an apical cobalt atom. The three bridging carbonyl groups span the edges of this basal plane. Each of the basal cobalt atoms is coordinated to two terminal carbonyl ligands, while the apical cobalt atom is coordinated to three terminal carbonyl ligands. An average Co-Co bond distance of 2.499 Å has been reported from these studies[1].
Theoretical Modeling of the Co₄(CO)₁₂ Structure
Computational studies, predominantly employing Density Functional Theory (DFT), have been instrumental in probing the electronic structure and geometry of Co₄(CO)₁₂. These theoretical investigations have confirmed that the C₃ᵥ symmetry observed in the solid state is indeed the global minimum energy structure.
DFT calculations using the B3LYP functional predict Co-Co bond distances of 2.51 Å and 2.52 Å for the C₃ᵥ isomer, which are in close agreement with the experimental findings[2][3]. Theoretical studies have also explored a higher-energy isomer with Td symmetry, where all twelve carbonyl ligands are terminal. This isomer is calculated to have a slightly shorter Co-Co bond distance of 2.47 Å[2][3].
Comparative Analysis of Structural Parameters
A detailed comparison of the key bond lengths and angles from both experimental and theoretical studies is crucial for a complete understanding of the molecule's structure. The following tables summarize the available quantitative data.
| Parameter | Experimental Value (Å) | Theoretical Value (Å) (DFT/B3LYP) |
| Average Co-Co Bond Distance | 2.499[1] | 2.51 - 2.52[2][3] |
Table 1: Comparison of Cobalt-Cobalt Bond Distances in Co₄(CO)₁₂.
| Parameter | Experimental Value (Å) | Theoretical Value (Å) (DFT/BP86 for Co₆(CO)₁₆) * |
| Terminal Co-C | ~1.75 - 1.80 | 1.77 |
| Bridging Co-C | ~1.90 - 2.00 | 2.02 |
| Terminal C-O | ~1.13 - 1.15 | 1.20 |
| Bridging C-O | ~1.17 - 1.20 | 1.66 |
Table 2: Comparison of Cobalt-Carbon and Carbon-Oxygen Bond Lengths. Experimental values are typical ranges for metal carbonyls. Theoretical values are from calculations on the related Co₆(CO)₁₆ cluster and serve as an approximation[2][3].
Experimental and Computational Protocols
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of an air-sensitive compound like Co₄(CO)₁₂ requires meticulous handling and specialized techniques.
-
Crystal Growth: Single crystals of Co₄(CO)₁₂ are typically grown by slow evaporation of a saturated solution in an inert solvent (e.g., hexane) under an inert atmosphere (N₂ or Ar).
-
Crystal Mounting: A suitable crystal is selected under a microscope in a glovebox and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and prevent degradation.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Computational Protocol: Density Functional Theory (DFT) Geometry Optimization
Theoretical calculations provide a powerful tool to complement experimental findings and to explore potential isomers and transition states.
-
Initial Structure: An initial guess for the geometry of the Co₄(CO)₁₂ molecule is built, typically based on the known C₃ᵥ symmetry.
-
Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., a triple-zeta basis set with polarization functions) are chosen.
-
Geometry Optimization: The energy of the initial structure is minimized with respect to the atomic coordinates. This iterative process continues until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
Visualization of the Structure Determination Workflow
The logical flow from theoretical prediction to experimental verification in determining the structure of Co₄(CO)₁₂ can be visualized as follows:
References
An In-depth Technical Guide to the Electronic Structure of Tetracobalt Dodecacarbonyl
Abstract
Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster compound featuring a tetrahedral core of cobalt atoms coordinated by carbonyl ligands.[1] Its intricate electronic structure, characterized by metal-metal bonding and the synergistic interaction with carbonyl ligands, is fundamental to its stability, reactivity, and catalytic applications. This guide provides a comprehensive overview of the electronic structure of Co₄(CO)₁₂, integrating experimental data and theoretical models. It details the molecular geometry, bonding principles, and the advanced analytical techniques employed for its characterization, offering valuable insights for professionals in chemical research and development.
Introduction
This compound is a black, crystalline solid that serves as a key example of a metal carbonyl cluster.[1] It is insoluble in water and sensitive to air.[1] The molecule's structure and bonding are governed by the principles of organometallic chemistry, particularly the 18-electron rule, which helps to explain its stability.[2][3] The compound consists of a tetrahedral Co₄ core, with each cobalt atom aiming to achieve a stable 18-electron configuration through the formation of Co-Co bonds and coordination with carbon monoxide (CO) ligands.[2][4] Understanding the electronic structure is crucial for harnessing its potential in various chemical transformations, including catalysis.[5]
Molecular and Electronic Structure
The solid-state structure of Co₄(CO)₁₂ reveals a tetrahedral arrangement of the four cobalt atoms, but the overall molecule possesses C₃ᵥ symmetry rather than perfect tetrahedral (Tₑ) symmetry.[1] This is due to the specific arrangement of the twelve carbonyl ligands: nine are terminal (each bonded to a single cobalt atom), and three act as bridging ligands, spanning the edges of one face of the cobalt tetrahedron.[1]
The apical cobalt atom is bonded to three terminal CO groups and the three basal cobalt atoms. Each of the three basal cobalt atoms is coordinated to two terminal CO groups and is also involved in two bridging CO interactions.[5]
Bonding Principles
18-Electron Rule: The stability of Co₄(CO)₁₂ can be rationalized using the 18-electron rule, a guideline for predicting the stability of transition metal complexes. Each cobalt atom, being in Group 9, contributes 9 valence electrons. Each of the twelve carbonyl ligands donates 2 electrons. To satisfy the rule for the entire cluster (4 x 18 = 72 electrons), the total electron count is calculated as follows:
-
(4 Co atoms × 9 valence electrons/Co) + (12 CO ligands × 2 electrons/CO) = 36 + 24 = 60 valence electrons.
To achieve the required 72 electrons, 12 additional electrons are needed, which are provided by the formation of six Co-Co single bonds (6 bonds × 2 electrons/bond = 12 electrons). This corresponds to the six edges of the Co₄ tetrahedron.[4]
Synergic Bonding: The bonding between the cobalt atoms and the CO ligands is a classic example of synergic bonding.[6] This involves two components:
-
σ-Donation: A lone pair of electrons from the carbon atom of CO is donated into an empty d-orbital of the cobalt atom, forming a Co-C σ-bond.[6][7]
-
π-Backbonding: Electron density from filled d-orbitals on the cobalt atom is donated back into the empty π* antibonding orbitals of the CO ligand.[6][8]
This synergic interaction strengthens the metal-carbon bond but consequently weakens the carbon-oxygen triple bond.[8][9] This weakening is experimentally observable as a decrease in the C-O stretching frequency in infrared spectroscopy compared to that of free CO (2143 cm⁻¹).[9] Bridging carbonyls exhibit a greater degree of π-backbonding, resulting in weaker C-O bonds and lower stretching frequencies compared to terminal carbonyls.
Quantitative Data Presentation
The structural and spectroscopic parameters of Co₄(CO)₁₂ have been determined through various experimental and computational methods.
Table 1: Structural Parameters of Co₄(CO)₁₂
| Parameter | Experimental Value | Computational (B3LYP) Value | Reference |
| Average Co-Co Bond Length | 2.499 Å | 2.51 - 2.52 Å | [1],[2] |
| Average C-O Bond Length | 1.133 Å | - | [1] |
| Average Co-C-O Angle | 177.5° | - | [1] |
Note: Computational values can vary depending on the functional and basis set used.
Table 2: Infrared Spectroscopic Data for Co₄(CO)₁₂
| Ligand Type | ν(CO) Stretching Frequency (cm⁻¹) |
| Terminal | 2044 - 2074 |
| Bridging | 1886 |
Source: Adapted from spectroscopic data for analogous rhodium complexes, which share the same C₃ᵥ structure.[9]
Experimental and Computational Protocols
The elucidation of the electronic structure of Co₄(CO)₁₂ relies on a combination of experimental techniques and theoretical calculations.
X-ray Crystallography
Methodology: Single-crystal X-ray diffraction is the primary method for determining the solid-state molecular structure of Co₄(CO)₁₂. A suitable crystal is irradiated with monochromatic X-rays. The diffraction pattern produced by the crystal is collected and analyzed. The positions of the atoms in the crystal lattice are determined by fitting the experimental diffraction data to a structural model, which is then refined to yield precise bond lengths, bond angles, and the overall molecular symmetry.
Vibrational Spectroscopy (Infrared)
Methodology: Infrared (IR) spectroscopy is used to probe the nature of the carbonyl ligands. A sample of Co₄(CO)₁₂ (typically dissolved in a suitable solvent like hexane or as a solid mull) is exposed to infrared radiation. The molecule absorbs radiation at specific frequencies corresponding to the vibrational modes of its bonds. The C-O stretching vibrations are particularly informative. The number, position, and intensity of the ν(CO) bands in the IR spectrum provide direct evidence for the different types of CO ligands (terminal vs. bridging) and the extent of π-backbonding from the metal centers.[3][9]
Density Functional Theory (DFT)
Methodology: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and other properties of molecules. For Co₄(CO)₁₂, calculations are typically performed using a specific functional (e.g., B3LYP, BP86) and a basis set that describes the atomic orbitals.[2] The calculation solves the Kohn-Sham equations to find the ground-state electron density, from which properties like molecular geometry, bond energies, and vibrational frequencies can be derived.[2] These theoretical results are then compared with experimental data to validate the computational model and provide deeper insight into bonding.[2]
Visualization of Structure and Workflow
Molecular Structure and Bonding Diagram
Caption: Conceptual diagram of Co₄(CO)₁₂ showing the tetrahedral cobalt core and ligand types.
Characterization Workflow
Caption: Workflow for elucidating the electronic structure of this compound.
Conclusion
The electronic structure of this compound is a sophisticated interplay of metal-metal bonding within a tetrahedral Co₄ framework and synergic metal-ligand interactions. The C₃ᵥ symmetry, arising from the presence of both terminal and bridging carbonyl ligands, is a defining feature confirmed by X-ray crystallography. The 18-electron rule provides a robust framework for understanding the cluster's stability, necessitating six Co-Co bonds. Spectroscopic and computational data converge to paint a detailed picture of the bonding, where π-backdonation from cobalt to the CO ligands is a critical component. This comprehensive understanding is paramount for the rational design of catalysts and for advancing the field of organometallic chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. DODECACARBONYLTETRACOBALT | 17786-31-1 [chemicalbook.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dalalinstitute.com [dalalinstitute.com]
An In-depth Technical Guide to the Bonding in Tetracobalt Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster compound that serves as a significant subject of study in organometallic chemistry. Its intricate structure and bonding provide a rich platform for understanding metal-metal interactions, ligand bonding, and cluster chemistry. This technical guide provides a comprehensive overview of the bonding in this compound, detailing its synthesis, molecular structure, and spectroscopic properties. The document includes detailed experimental protocols for its preparation and characterization, presents quantitative structural and spectroscopic data in tabular format, and offers a qualitative molecular orbital description of the bonding within the cluster.
Introduction
This compound is a black, crystalline, air-sensitive solid. It is an important precursor for the synthesis of other cobalt-containing clusters and a catalyst in various organic reactions. The molecule is characterized by a tetrahedral core of four cobalt atoms, coordinated by twelve carbonyl ligands. The arrangement of these ligands, with both terminal and bridging modes, leads to a complex bonding scenario that has been elucidated through a combination of experimental techniques and theoretical calculations.
Synthesis of this compound
The most common and convenient method for the synthesis of this compound is the thermal decarbonylation of dicobalt octacarbonyl (Co₂(CO)₈)[1]. The overall reaction is as follows:
2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO
Experimental Protocol: Synthesis
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Inert, high-boiling point solvent (e.g., hexane, toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle with a temperature controller
-
Reaction flask equipped with a reflux condenser and a magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve dicobalt octacarbonyl in the chosen solvent in the reaction flask.
-
Heat the solution to 50 °C with stirring[1]. The progress of the reaction can be monitored by the evolution of carbon monoxide.
-
Maintain the temperature for several hours until the reaction is complete. The solution will typically change color, and the product may begin to precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, can be isolated by filtration under an inert atmosphere.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
-
The final product should be stored under an inert atmosphere to prevent decomposition.
Molecular Structure and Bonding
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The molecule possesses a tetrahedral core of cobalt atoms and exhibits C₃ᵥ symmetry[2]. The twelve carbonyl ligands are arranged in two distinct modes: nine are terminal, and three are bridging[2].
The apical cobalt atom is bonded to three terminal carbonyl groups. The three basal cobalt atoms are each coordinated to two terminal carbonyl ligands and are bridged by the remaining three carbonyl groups, with one bridging carbonyl along each edge of the basal cobalt triangle.
Quantitative Structural Data
The precise bond lengths and angles within the Co₄(CO)₁₂ molecule have been determined from X-ray crystallographic studies. The following table summarizes key structural parameters.
| Parameter | Experimental Value (Å) | Calculated Value (Å) |
| Average Co-Co distance | 2.499[2] | 2.50 - 2.52[3] |
| Apical Co - Basal Co | - | 2.51 |
| Basal Co - Basal Co | - | 2.52 |
| Average C-O bond length | 1.133[2] | - |
| Co-C (terminal) | - | - |
| Co-C (bridging) | - | - |
| C-O (terminal) | - | - |
| C-O (bridging) | - | - |
| Parameter | Experimental Value (°) |
| Average Co-C-O angle | 177.5[2] |
Molecular Orbital Description of Bonding
The bonding in this compound can be understood through a qualitative molecular orbital (MO) approach. The cluster's electronic structure is rationalized by the 18-electron rule for each metal center.
The bonding within the Co₄ tetrahedron involves the overlap of the d-orbitals of the cobalt atoms to form a set of cluster molecular orbitals. These metal-metal bonding orbitals are occupied by electrons from the cobalt atoms.
The bonding of the carbonyl ligands to the cobalt core involves two main components:
-
σ-donation: The lone pair of electrons on the carbon atom of the CO molecule is donated to an empty d-orbital on a cobalt atom, forming a σ-bond.
-
π-backbonding: Electron density from filled d-orbitals on the cobalt atom is donated back into the empty π* antibonding orbitals of the CO ligand. This back-donation strengthens the metal-carbon bond and weakens the carbon-oxygen bond.
The presence of both terminal and bridging carbonyl ligands leads to a more complex MO scheme compared to simpler mononuclear carbonyls. The bridging carbonyls form three-center-two-electron bonds with two cobalt atoms.
Caption: Molecular structure of Co₄(CO)₁₂.
Spectroscopic Characterization
Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes, as the stretching frequency of the C-O bond is very sensitive to the bonding mode of the carbonyl ligand.
Infrared Spectroscopy
The IR spectrum of this compound shows distinct absorption bands for the terminal and bridging carbonyl ligands.
-
Terminal CO ligands: These typically exhibit strong C-O stretching bands in the region of 2100-2000 cm⁻¹.
-
Bridging CO ligands: These show C-O stretching bands at lower frequencies, typically in the range of 1880-1800 cm⁻¹.
The lower frequency for the bridging carbonyls is a direct consequence of the increased π-backbonding from two metal centers, which further weakens the C-O bond.
Quantitative Spectroscopic Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| Terminal C-O Stretch | 2068, 2058, 2036, 2028 |
| Bridging C-O Stretch | 1867 |
Experimental Protocol: FTIR Spectroscopy
Materials:
-
This compound
-
Infrared-transparent solvent (e.g., hexane, cyclohexane)
-
FTIR spectrometer
-
Liquid-tight infrared cell with appropriate window material (e.g., KBr, NaCl)
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent under an inert atmosphere. The concentration should be adjusted to give an absorbance in the optimal range for the instrument.
-
Assemble the liquid infrared cell, ensuring it is clean and dry.
-
Fill the cell with the sample solution using a syringe, avoiding the introduction of air bubbles.
-
Record the FTIR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Record a background spectrum of the pure solvent in the same cell.
-
Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the this compound.
Experimental Protocols: Structural Characterization
Single-Crystal X-ray Diffraction
Crystal Growth:
Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an inert solvent such as hexane or by slow cooling of a hot, saturated solution.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and decomposition.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Conclusion
The bonding in this compound is a fascinating example of the intricate electronic and structural features of metal carbonyl clusters. The combination of metal-metal bonds and the dual σ-donating and π-accepting nature of the carbonyl ligands results in a stable and reactive molecule. The detailed understanding of its synthesis, structure, and spectroscopic properties, as outlined in this guide, is crucial for its application in various fields of chemistry and materials science. The provided experimental protocols offer a practical guide for researchers working with this important organometallic compound.
References
A Preliminary Investigation into the Reactivity of Tetracobalt Dodecacarbonyl (Co₄(CO)₁₂)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster that serves as a significant precursor in organometallic chemistry and catalysis. Its reactivity is characterized by a rich and diverse chemistry, including ligand substitution, cluster fragmentation, and reactions with a variety of organic and inorganic substrates. This technical guide provides a preliminary investigation into the core reactivity of Co₄(CO)₁₂, summarizing key reaction pathways, quantitative data, and detailed experimental protocols. The information presented is intended to serve as a foundational resource for researchers exploring the synthetic and catalytic applications of this versatile cobalt cluster.
Introduction
Co₄(CO)₁₂ is a black crystalline solid that is air-sensitive and soluble in many organic solvents.[1] Its structure consists of a tetrahedral core of four cobalt atoms, with nine terminal and three bridging carbonyl ligands, resulting in C₃ᵥ symmetry.[1] The reactivity of Co₄(CO)₁₂ is largely dictated by the lability of the Co-CO and Co-Co bonds, making it a valuable starting material for the synthesis of a wide range of cobalt-containing compounds.
Structural and Spectroscopic Data
The structural and spectroscopic properties of Co₄(CO)₁₂ are crucial for understanding its reactivity. Key data points are summarized in the tables below.
Table 1: Structural Parameters of Co₄(CO)₁₂
| Parameter | Value | Reference |
| Molecular Formula | Co₄(CO)₁₂ | [1] |
| Molar Mass | 571.858 g/mol | [1] |
| Molecular Symmetry | C₃ᵥ | [1] |
| Average Co-Co distance | 2.499 Å | [1] |
| Average C-O bond length | 1.133 Å | [1] |
| Average Co-C-O angle | 177.5° | [1] |
Table 2: Infrared Spectroscopic Data for Co₄(CO)₁₂
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Terminal ν(CO) | ~2050-2060 | [2] |
| Bridging ν(CO) | ~1867 | [2] |
Table 3: Thermochemical Data for Co₄(CO)₁₂
| Property | Value | Units | Reference |
| Enthalpy of Formation (gas) | -1385.8 ± 16.7 | kJ/mol | [3] |
| Enthalpy of Combustion (solid) | -4953.9 ± 8.4 | kJ/mol | [3] |
| Enthalpy of Sublimation | 96.2 ± 4.2 | kJ/mol | [4] |
Key Reaction Pathways
The reactivity of Co₄(CO)₁₂ can be broadly categorized into three main areas: ligand substitution, cluster fragmentation, and reactions with unsaturated substrates.
Ligand Substitution Reactions
One of the most fundamental reactions of Co₄(CO)₁₂ is the substitution of its carbonyl ligands with other donor ligands, such as phosphines. These reactions typically proceed via a dissociative mechanism, where a CO ligand first dissociates from the cluster, creating a vacant coordination site for the incoming ligand to bind.
Figure 1: Ligand substitution pathway on Co₄(CO)₁₂.
Cluster Fragmentation
Under certain conditions, the tetrahedral Co₄ core can undergo fragmentation. This can be induced thermally or chemically, often in the presence of reactive substrates or high pressures of carbon monoxide. A common fragmentation product is the dicobalt octacarbonyl, Co₂(CO)₈.
Figure 2: Fragmentation of Co₄(CO)₁₂ to Co₂(CO)₈.
Reactions with Alkynes
Co₄(CO)₁₂ reacts with alkynes to form a variety of products, depending on the reaction conditions and the nature of the alkyne. A common product is the "butterfly" cluster, where the alkyne bridges a hinged Co-Co bond. This reactivity is of significant interest in the context of alkyne cyclotrimerization and other catalytic transformations.
Figure 3: Reaction of Co₄(CO)₁₂ with an alkyne.
Experimental Protocols
Detailed experimental procedures are essential for the safe and reproducible handling of Co₄(CO)₁₂ and its derivatives.
General Considerations
All manipulations involving Co₄(CO)₁₂ should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as it is sensitive to air and moisture.[1] Solvents should be freshly distilled and deoxygenated prior to use.
Synthesis of Co₄(CO)₁₂
Co₄(CO)₁₂ can be synthesized by the thermal decarbonylation of dicobalt octacarbonyl (Co₂(CO)₈).[1]
Procedure:
-
In a Schlenk flask equipped with a reflux condenser, dissolve Co₂(CO)₈ in a high-boiling, inert solvent such as hexane or toluene.
-
Heat the solution to reflux (typically 60-80 °C). The progress of the reaction can be monitored by the evolution of carbon monoxide.
-
After the reaction is complete (typically several hours), the solution is cooled, and the product, Co₄(CO)₁₂, crystallizes as black crystals.
-
The crystals are isolated by filtration under an inert atmosphere, washed with cold, deoxygenated solvent, and dried under vacuum.
Ligand Substitution with Triphenylphosphine
This procedure describes a typical ligand substitution reaction to form Co₄(CO)₁₁(PPh₃).
Procedure:
-
In a Schlenk flask, dissolve Co₄(CO)₁₂ in an appropriate solvent (e.g., dichloromethane or THF).
-
Add a stoichiometric amount of triphenylphosphine (PPh₃) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be monitored by thin-layer chromatography or infrared spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is purified by chromatography on silica gel or by recrystallization to yield the desired product.
Conclusion
This preliminary investigation highlights the fundamental reactivity of this compound. Its ability to undergo ligand substitution, cluster fragmentation, and reactions with unsaturated organic molecules makes it a versatile and valuable reagent in organometallic synthesis and catalysis. Further exploration of its reactivity is likely to uncover new and exciting applications in materials science, organic synthesis, and potentially in the development of novel therapeutic agents. The data and protocols presented herein provide a solid foundation for researchers to build upon in their future investigations of this fascinating metal carbonyl cluster.
References
An In-depth Technical Guide to Tetracobalt Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracobalt dodecacarbonyl, with the chemical formula Co₄(CO)₁₂, is a metal carbonyl cluster compound that serves as a significant reagent and catalyst precursor in organometallic chemistry and organic synthesis. This guide provides a comprehensive overview of its core properties, including its structure, synthesis, and reactivity. Detailed experimental protocols for its preparation and characterization are presented, alongside key quantitative data summarized for clarity. Furthermore, this document illustrates fundamental pathways and structures through detailed diagrams to facilitate a deeper understanding of this versatile compound.
Core Properties and Structure
This compound is a black, air-sensitive crystalline solid that is insoluble in water.[1][2] It decomposes at temperatures above 60°C.[3] The molecule features a tetrahedral core of four cobalt atoms.[1][4] Its molecular structure possesses C₃ᵥ symmetry.[1][4] The arrangement of the twelve carbonyl ligands is such that nine are terminal and three act as bridging ligands between the cobalt atoms.[1][4]
Structural Data
The precise geometry of this compound has been determined through crystallographic studies. Key structural parameters are summarized in the table below.
| Parameter | Value | Reference |
| Average Co-Co distance | 2.499 Å | [1] |
| Average C-O bond length | 1.133 Å | [1] |
| Average Co-C-O angle | 177.5° | [1] |
Molecular Structure Diagram
The following diagram illustrates the C₃ᵥ symmetry of the this compound molecule, showing the tetrahedral cobalt core and the arrangement of terminal and bridging carbonyl ligands.
Caption: Molecular structure of this compound.
Synthesis
The most common and convenient method for the preparation of this compound is the thermal decomposition of dicobalt octacarbonyl (Co₂(CO)₈).[2][5] This reaction is typically carried out in an inert atmosphere at elevated temperatures.[3]
Synthesis Reaction
2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO
Experimental Protocol: Synthesis of this compound
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane or toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel equipped with a condenser and gas outlet
-
Heating mantle and temperature controller
-
Stir plate and stir bar
Procedure:
-
Under an inert atmosphere, charge the Schlenk flask with dicobalt octacarbonyl.
-
Add the anhydrous, deoxygenated solvent to the flask. The concentration should be managed to ensure the product remains in solution at the reaction temperature but can be crystallized upon cooling.
-
Begin stirring the solution and gently heat the mixture to 50-60°C using the heating mantle.
-
Maintain this temperature and continue stirring. The reaction progress can be monitored by the evolution of carbon monoxide gas, which can be vented through a bubbler. The color of the solution will typically darken as the reaction proceeds.
-
After several hours (the exact time can vary), the reaction is typically complete. Allow the mixture to cool to room temperature slowly.
-
Further cooling in an ice bath or refrigerator will promote the crystallization of the black product, this compound.
-
The crystalline product can be isolated by filtration under an inert atmosphere, washed with a small amount of cold solvent, and dried under vacuum.
Purification:
Crude this compound can be purified by recrystallization from a suitable solvent like pentane or hexane under an inert atmosphere.[6]
Synthesis and Purification Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
References
Methodological & Application
Application Notes and Protocols for the Pauson-Khand Reaction Utilizing Tetracobalt Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetracobalt dodecacarbonyl (Co₄(CO)₁₂) as a catalyst in the Pauson-Khand reaction (PKR). This formal [2+2+1] cycloaddition reaction is a powerful tool for the synthesis of α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide. While historically dicobalt octacarbonyl (Co₂(CO)₈) has been the most commonly employed stoichiometric reagent or catalyst precursor, this compound offers advantages in terms of air stability and, under specific conditions, catalytic activity.[1]
Introduction
The Pauson-Khand reaction is a fundamental transformation in organic synthesis, enabling the rapid construction of five-membered rings, a common motif in natural products and pharmaceutical agents. The reaction can be performed in both intramolecular and intermolecular fashions. The intramolecular variant is particularly useful for the stereoselective synthesis of bicyclic systems.[2]
This compound has been identified as a viable catalyst for the PKR. It is believed that under a carbon monoxide atmosphere, Co₄(CO)₁₂ exists in equilibrium with the catalytically active Co₂(CO)₈ species.[1] High pressures of carbon monoxide have been shown to favor this equilibrium, leading to enhanced catalytic activity of Co₄(CO)₁₂ compared to Co₂(CO)₈ under these conditions.[1]
Reaction Mechanism
The generally accepted mechanism for the cobalt-catalyzed Pauson-Khand reaction is initiated by the formation of a stable dicobalt hexacarbonyl-alkyne complex. This is followed by the coordination of the alkene. A subsequent migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentene intermediate. Carbonyl insertion and reductive elimination then afford the cyclopentenone product and regenerate the catalytically active cobalt species.[2]
Quantitative Data Summary
| Alkyne | Alkene | Catalyst (mol%) | Solvent (Pressure) | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Ethene | Co₄(CO)₁₂ (3) | Supercritical Ethene (110 atm total, 5 atm CO) | 85 | 24 | 77 |
Note: This data is from a specific study and may not be representative of results under standard laboratory conditions.
Experimental Protocols
The following are representative protocols for conducting a Pauson-Khand reaction using this compound. Safety Precaution: Cobalt carbonyl complexes are toxic and should be handled in a well-ventilated fume hood. Reactions under pressure should be carried out with appropriate safety precautions and equipment.
Protocol 1: General Procedure for Catalytic Intramolecular Pauson-Khand Reaction of an Enyne under CO Pressure
This protocol is a generalized procedure based on the principles of the Pauson-Khand reaction and the reported conditions for Co₄(CO)₁₂ catalysis. Optimization of catalyst loading, pressure, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Enyne substrate
-
This compound (Co₄(CO)₁₂)
-
Anhydrous, degassed solvent (e.g., toluene, 1,2-dichloroethane)
-
Carbon monoxide (lecture bottle with regulator)
-
High-pressure reaction vessel (autoclave)
-
Standard glassware for inert atmosphere techniques
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry, and inert-atmosphere-flushed high-pressure reaction vessel equipped with a magnetic stir bar, add the enyne substrate (1.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the desired amount of this compound (e.g., 1-5 mol%) and add it to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Pressurization: Seal the reaction vessel, purge with carbon monoxide several times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the vessel) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the carbon monoxide in a fume hood.
-
Open the vessel and expose the reaction mixture to air for 30-60 minutes to decompose the remaining cobalt complexes.
-
Filter the mixture through a pad of silica gel or celite, washing with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentenone.
Protocol 2: Representative Procedure for Intermolecular Pauson-Khand Reaction in Supercritical Fluid
This protocol is based on a literature report for the reaction between phenylacetylene and ethene.[1] Note: This procedure requires specialized high-pressure equipment for handling supercritical fluids.
Materials:
-
Phenylacetylene
-
Ethene (high purity)
-
Carbon monoxide (high purity)
-
This compound (Co₄(CO)₁₂)
-
High-pressure view cell or similar supercritical fluid reactor
Procedure:
-
Catalyst Loading: Place this compound (0.03 equiv) and phenylacetylene (1.0 equiv) into the high-pressure reactor.
-
Reaction Assembly: Seal the reactor and purge with ethene.
-
Pressurization and Heating: Introduce ethene and carbon monoxide to the reactor to achieve a final pressure of 110 atm, with a partial pressure of carbon monoxide of 5 atm. Heat the reactor to 85 °C.
-
Reaction Time: Maintain the reaction at this temperature and pressure for 24 hours with constant stirring.
-
Work-up and Purification: After cooling and venting the reactor, the product can be isolated and purified using standard techniques such as column chromatography.
Visualizations
Pauson-Khand Reaction Catalytic Cycle
References
Application Notes and Protocols for Co₄(CO)₁₂ Catalyzed Cycloaddition in the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2+2] cycloaddition reaction is a powerful and atom-economical method for the synthesis of six-membered rings, and it has become a cornerstone in the construction of complex molecular architectures.[1][2] Among the various transition metal catalysts employed for this transformation, cobalt complexes have demonstrated significant utility, particularly in the synthesis of substituted pyridines from alkynes and nitriles.[1][3] Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making the development of efficient synthetic routes to these heterocycles a critical area of research. This document provides a detailed protocol for the cobalt-catalyzed [2+2+2] cycloaddition, with a focus on the application of cobalt carbonyl clusters as catalyst precursors for the synthesis of polysubstituted pyridines. While specific detailed protocols for tetracobalt dodecacarbonyl (Co₄(CO)₁₂) are not extensively detailed in the literature, the following protocol is representative of those using related cobalt carbonyl species like dicobalt octacarbonyl (Co₂(CO)₈) or cyclopentadienyl cobalt dicarbonyl (CpCo(CO)₂), which are known to form active catalytic species under thermal or photolytic conditions.
Core Reaction Pathway
The fundamental transformation involves the catalytic cyclotrimerization of two alkyne molecules and one nitrile molecule to form a substituted pyridine ring. The cobalt catalyst facilitates the coordination and subsequent coupling of the unsaturated substrates to form a metallacyclopentadiene intermediate, which then incorporates the nitrile to furnish the final pyridine product after reductive elimination.
Experimental Protocols
The following is a general procedure for the cobalt-catalyzed [2+2+2] cycloaddition for the synthesis of a polysubstituted pyridine. Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as the catalyst and intermediates can be sensitive to air and moisture.
Materials:
-
This compound (Co₄(CO)₁₂) or a related cobalt precursor (e.g., Co₂(CO)₈)
-
Alkyne 1 (e.g., a terminal or internal alkyne)
-
Alkyne 2 (can be the same as or different from Alkyne 1)
-
Nitrile (e.g., benzonitrile, acetonitrile)
-
Anhydrous, degassed solvent (e.g., toluene, THF, dioxane)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the cobalt catalyst precursor (e.g., Co₄(CO)₁₂, 1-5 mol%).
-
Solvent and Reactant Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reactant).
-
Add the nitrile (1.0-1.5 equivalents relative to the limiting alkyne).
-
Add the alkyne(s) (a 1:1 ratio if two different alkynes are used). If one alkyne is used, 2.0 equivalents are added.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 140 °C) and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reactant), cool the mixture to room temperature.
-
Filter the reaction mixture through a short plug of silica gel or celite to remove insoluble cobalt byproducts, washing with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired substituted pyridine.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation
The following table summarizes representative quantitative data for cobalt-catalyzed [2+2+2] cycloaddition reactions leading to substituted pyridines. The data is compiled from various literature sources where different cobalt precursors were used and is intended to provide a general overview of the reaction's efficiency.
| Entry | Alkyne 1 (equiv.) | Alkyne 2 (equiv.) | Nitrile (equiv.) | Cobalt Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene (2.0) | - | Benzonitrile (1.2) | CpCo(CO)₂ | 5 | Toluene | 120 | 24 | 2,4,6-Triphenylpyridine | 75 |
| 2 | 1-Hexyne (2.0) | - | Acetonitrile (excess) | CoBr₂/Zn | 10 | Acetonitrile | 80 | 12 | 2-Methyl-4,6-dibutylpyridine | 68 |
| 3 | Propyne (gas) | - | Acrylonitrile (excess) | Organocobalt | - | Acrylonitrile | 130-140 | - | 2-Vinylpyridine | - |
| 4 | 1,6-Heptadiyne (1.0) | - | Malononitrile (1.2) | [Cp*RuCl(cod)] | 5 | THF | 25 | 2 | Bicyclic Pyridine | 95 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Co₄(CO)₁₂ catalyzed cycloaddition reaction.
Caption: General workflow for the cobalt-catalyzed synthesis of pyridines.
Catalytic Cycle
The following diagram depicts a plausible catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile.
Caption: Simplified catalytic cycle for cobalt-catalyzed pyridine synthesis.
Applications in Drug Development
The modular nature of the [2+2+2] cycloaddition makes it a highly attractive strategy in drug discovery and development. By varying the alkyne and nitrile starting materials, chemists can rapidly generate libraries of structurally diverse pyridine derivatives for biological screening. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The ability to introduce a wide range of functional groups into the pyridine ring provides access to molecules with tailored pharmacokinetic and pharmacodynamic properties. The development of chiral cobalt catalysts has further expanded the utility of this reaction to the enantioselective synthesis of pyridines, which is of paramount importance in the pharmaceutical industry where single enantiomers are often required for optimal efficacy and safety.[1]
References
Application Notes: Tetracobalt Dodecacarbonyl in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster that serves as a versatile catalyst and precursor in a variety of organic transformations. Its primary role is often as a source of catalytically active cobalt species under reaction conditions. This document outlines key applications of Co₄(CO)₁₂ in organic synthesis, providing detailed protocols, quantitative data, and mechanistic diagrams for reactions of significant interest to the research and pharmaceutical community.
Pauson-Khand Reaction ([2+2+1] Cycloaddition)
The Pauson-Khand reaction (PKR) is a powerful method for constructing cyclopentenones through the formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide.[1][2][3] While originally discovered using stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), catalytic versions have been developed where Co₄(CO)₁₂ can act as a catalyst precursor.[1][4] The reaction is highly valuable for its ability to rapidly build molecular complexity, and intramolecular versions are particularly effective, proceeding with excellent regio- and stereoselectivity.[3]
Reaction Mechanism
The widely accepted mechanism begins with the formation of a stable dicobalt hexacarbonyl alkyne complex.[1][2][5] Subsequent coordination and insertion of the alkene form a metallacyclopentene intermediate.[1] Migratory insertion of a carbon monoxide ligand, followed by reductive elimination, yields the final cyclopentenone product.[1][5] The dissociation of a CO ligand to create a vacant coordination site for the alkene is often the rate-limiting step.[1][5]
Caption: Proposed mechanism for the cobalt-catalyzed Pauson-Khand reaction.[5]
Quantitative Data: Catalytic Pauson-Khand Reactions
The following table summarizes representative results for Pauson-Khand reactions where cobalt carbonyls serve as catalysts.
| Entry | Alkene Substrate | Alkyne Substrate | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | Norbornene | Phenylacetylene | Co₄(CO)₁₂ (2.5) | Toluene, 100 °C, 24 h | 85 | [6] |
| 2 | 1,6-Enyne | (Intramolecular) | Co₄(CO)₁₂ (5) | Dioxane, H₂O, 90 °C, 12 h | 78 | [6] |
| 3 | Ethylene (1 atm) | 1-Hexyne | Co₂(CO)₈ (cat.) | Toluene, 120 °C, 16 h | 70 | [2] |
| 4 | Norbornadiene | Phenylacetylene | Co₂(CO)₈ (stoich.) | Isooctane, 65 °C, 2 h | 90 |
Experimental Protocol: Intramolecular Pauson-Khand Reaction
This protocol is a representative example for the aqueous-phase cyclization of a 1,6-enyne catalyzed by this compound.[6]
-
Reagents and Setup:
-
1,6-Enyne substrate (1.0 mmol)
-
This compound (Co₄(CO)₁₂, 0.05 mmol, 5 mol%)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
A sealable reaction vessel (e.g., Schlenk tube or pressure vial) equipped with a magnetic stir bar.
-
-
Procedure: a. To the reaction vessel, add the 1,6-enyne substrate and this compound. b. Under an inert atmosphere (e.g., Nitrogen or Argon), add the 1,4-dioxane and deionized water. c. Seal the vessel tightly and place it in a preheated oil bath at 90 °C. d. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction to room temperature and carefully vent the vessel. f. Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of silica gel to remove cobalt residues. g. Wash the silica pad with additional diethyl ether (2 x 10 mL). h. Combine the organic filtrates and concentrate under reduced pressure. i. Purify the resulting crude product by column chromatography on silica gel to afford the desired bicyclic cyclopentenone.
Hydroformylation (Oxo Process)
Hydroformylation is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond to produce aldehydes.[7] It is one of the largest-scale homogeneously catalyzed processes.[8] Cobalt carbonyls are the classic catalysts for this transformation. The precatalyst, often Co₂(CO)₈ or Co₄(CO)₁₂, is converted in situ under syngas (a mixture of CO and H₂) pressure to the active catalytic species, hydridocobalt tetracarbonyl (HCo(CO)₄).[7][9] While industrial conditions are harsh (100–180 °C, 100–400 bar), recent studies have reported milder conditions.[10][11]
Reaction Mechanism (Heck-Breslow)
The catalytic cycle for hydroformylation involves the formation of the 18-electron HCo(CO)₄, which loses a CO ligand to generate the active 16-electron catalyst, HCo(CO)₃.[7][8] The alkene coordinates to this species, followed by migratory insertion to form a cobalt-alkyl intermediate. This insertion can occur in two ways, leading to either a linear or a branched alkyl chain, which ultimately determines the regioselectivity of the aldehyde product.[7][12] Coordination of another CO molecule, followed by migratory insertion of the alkyl group onto a carbonyl ligand, forms a cobalt-acyl complex. The cycle is closed by oxidative addition of H₂ and subsequent reductive elimination of the aldehyde product, regenerating the HCo(CO)₃ species.[7][8]
Caption: Simplified Heck-Breslow mechanism for cobalt-catalyzed hydroformylation.[7]
Quantitative Data: Cobalt-Catalyzed Hydroformylation
This table shows how reaction parameters affect the outcome of hydroformylation. A higher n/iso ratio indicates greater selectivity for the linear aldehyde.
| Entry | Olefin | Catalyst Precursor | Temp (°C) | Pressure (bar) | n/iso Ratio | Yield (%) | Reference |
| 1 | 1-Hexene | Co₂(CO)₈ | 125 | 100 (H₂/CO 1:1) | 1.9 | 99 | [13] |
| 2 | Propylene | HCo(CO)₄ | 150 | 250 (H₂/CO 1:1) | 4.0 | >95 | [9] |
| 3 | 1-Octene | Co₂(CO)₈ | 140 | 30 (H₂/CO 1:1) | 1.7 | 94 | [11] |
| 4 | Allyl Acetate | Co₂(CO)₈ | 140 | 30 (H₂/CO 1:1) | >50:1 | 85 | [10] |
Experimental Protocol: Lab-Scale Hydroformylation of 1-Octene
This protocol is adapted from procedures for hydroformylation under moderately mild conditions.[11]
-
Reagents and Setup:
-
1-Octene (10 mmol)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 0.2 mmol, 2 mol%)
-
Toluene (20 mL, anhydrous)
-
A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control.
-
-
Procedure: a. In a glovebox or under an inert atmosphere, charge the autoclave with Co₂(CO)₈ and toluene. b. Add the 1-octene substrate to the reactor. c. Seal the autoclave and remove it from the glovebox. Purge the reactor several times with syngas (1:1 H₂/CO). d. Pressurize the reactor to an initial pressure of 20 bar with the H₂/CO mixture. e. Begin stirring and heat the reactor to 140 °C. The pressure will increase with temperature. Adjust the final pressure to 30 bar by adding more syngas. f. Maintain the reaction at 140 °C and 30 bar for 4-6 hours. Monitor the reaction by taking samples (if the reactor allows) for GC analysis. g. After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood. h. Open the reactor and transfer the contents. The product aldehydes can be analyzed directly by GC or isolated after removal of the solvent and catalyst (e.g., by oxidation and extraction or distillation).
Alkyne Cyclotrimerization
The [2+2+2] cyclotrimerization of alkynes is a highly atom-economical method for synthesizing substituted benzene rings.[14][15] Cobalt complexes, including those derived from Co₄(CO)₁₂, are effective catalysts for this transformation.[16] The reaction can be performed intermolecularly with three separate alkyne molecules or intramolecularly, where one or more of the alkynes are tethered together, leading to polycyclic aromatic systems.[17]
Reaction Mechanism
The catalytic cycle is generally believed to start with the oxidative coupling of two alkyne molecules to a low-valent cobalt center, forming a cobaltacyclopentadiene intermediate.[14][18] This metallacycle can then react with a third alkyne. Two pathways are possible from here: either a [4+2] cycloaddition (Diels-Alder type) followed by reductive elimination, or insertion of the third alkyne to form a cobaltacycloheptatriene, which then reductively eliminates to give the arene product and regenerate the active cobalt catalyst.[14][18]
Caption: General mechanism for cobalt-catalyzed alkyne cyclotrimerization.[14]
Quantitative Data: Cobalt-Catalyzed Cyclotrimerization
| Entry | Alkyne 1 | Alkyne 2 | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Phenylacetylene | Phenylacetylene | Co₂(CO)₈ | Toluene, 110 °C, 16 h | 85 (1,2,4- and 1,3,5-isomers) | [16] |
| 2 | 1,7-Octadiyne | Bis(trimethylsilyl)acetylene | CpCo(CO)₂ | Octane, reflux, 48 h | 77 | [17] |
| 3 | 1-Hexyne | 1-Hexyne | P4VP-CoCl₂ | 1,4-Dioxane, 100 °C, 24 h | 95 (1,3,5-isomer) | [19] |
| 4 | 1,4-Bis(phenylethynyl)benzene | 1,2-Diphenylacetylene | Co₂(CO)₈ | Toluene, 110 °C, 48 h | Polymer | [16] |
Experimental Protocol: Cyclotrimerization of Phenylacetylene
This protocol describes a typical procedure for the cyclotrimerization of a terminal alkyne.[16]
-
Reagents and Setup:
-
Phenylacetylene (10 mmol)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 0.15 mmol, 1.5 mol%)
-
Toluene (15 mL, anhydrous)
-
A round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
-
Procedure: a. Set up the flask under an inert atmosphere (Nitrogen or Argon). b. To the flask, add Co₂(CO)₈ followed by the anhydrous toluene. c. Add the phenylacetylene via syringe. d. Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. e. Maintain the reaction at reflux for 16 hours. Monitor the consumption of the starting material by TLC or GC. f. After completion, cool the mixture to room temperature. g. Remove the solvent under reduced pressure. h. The crude product, a mixture of 1,2,4- and 1,3,5-triphenylbenzene, can be purified by column chromatography on silica gel or by recrystallization.
General Experimental Workflow and Safety
Working with cobalt carbonyls requires handling under an inert atmosphere due to their sensitivity to air and moisture. They are also toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Caption: General workflow for setting up a reaction using air-sensitive Co₄(CO)₁₂.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Catalytic activity of dodecacarbonyltetracobalt in aqueous media: a “greening” of the Pauson–Khand reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. US6469216B2 - Process for hydroformylation using a catalyst based on cobalt and/or rhodium employed in a two-phase medium - Google Patents [patents.google.com]
- 14. Cobalt-catalyzed cyclotrimerization of alkynes: the answer to the puzzle of parallel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epub.jku.at [epub.jku.at]
- 16. Homo- and Copolycyclotrimerization of Aromatic Internal Diynes Catalyzed with Co2 (CO)8 : A Facile Route to Microporous Photoluminescent Polyphenylenes with Hyperbranched or Crosslinked Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetracobalt Dodecacarbonyl as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetracobalt dodecacarbonyl (Co₄(CO)₁₂) as a versatile catalyst precursor in key organic transformations. This document details its application in the Pauson-Khand reaction, hydroformylation, and epoxide carbonylation, offering structured data, experimental protocols, and visual diagrams to facilitate its use in research and development.
Introduction
This compound, a black crystalline solid, serves as a stable and convenient source of catalytically active cobalt species for a variety of carbonylation reactions.[1] While often considered less reactive than its common precursor, dicobalt octacarbonyl (Co₂(CO)₈), Co₄(CO)₁₂ can be activated under specific conditions of temperature and pressure to generate the active catalytic species.[2] Its higher stability and commercial availability make it an attractive alternative for several synthetic applications.[3]
Key Applications and Quantitative Data
This compound is a precursor to active catalysts in several important organic reactions. The following sections summarize the quantitative data for its primary applications.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide.[4][5] Co₄(CO)₁₂ can serve as a catalyst precursor for this transformation, particularly in intramolecular reactions.[4]
| Alkyne Substrate | Alkene Substrate | Catalyst Loading (mol%) | Temperature (°C) | CO Pressure (atm) | Yield (%) | Reference |
| Phenylacetylene | Norbornene | 2 | 150 | 10 | 85 | [3] |
| 1-Heptyne | Ethylene | 2 | 150 | 10 | 78 | [3] |
| 1-Octyne | 1-Hexene | 5 | 120 | 10 | 65 | [3] |
| Trimethylsilylacetylene | Cyclopentene | Stoichiometric Co₂(CO)₈ | - | - | High | [6] |
| Oct-1-en-6-yne (intramolecular) | - | 20 (Co₂(CO)₈) | 80-100 | 1 | 50-70 | [7] |
Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[8] Cobalt carbonyls are classic catalysts for this industrial process.[9] While Co₂(CO)₈ is often the direct precursor, Co₄(CO)₁₂ can be converted to the active hydridocobalt tetracarbonyl (HCo(CO)₄) under syngas (CO/H₂) pressure.[10]
| Alkene Substrate | Catalyst Precursor | Temperature (°C) | Syngas Pressure (bar) | n/iso Ratio | Aldehyde Yield (%) | Reference |
| 1-Hexene | Co₂(CO)₈/Co₄(CO)₁₂ | 140 | 30 | ~2-4 | High | [9] |
| C₇-C₁₄ Olefins | Phosphine-modified Co | 150-190 | 40-80 | High (linear) | High | [8] |
| Higher Olefins | Cobalt Carbonyl | 150-170 | ~300 | High (linear at low temp) | High | [8] |
| 1-Dodecene | Phosphine-modified Co | 183-185 | 85 | 89:11 | 87 (as alcohol) | [11] |
Epoxide Carbonylation
The carbonylation of epoxides provides a direct route to valuable β-lactones, which are important synthetic intermediates.[12] Catalytic systems derived from cobalt carbonyls, often in conjunction with a Lewis acid co-catalyst, are effective for this transformation.[13][14]
| Epoxide Substrate | Co-catalyst Precursor | Lewis Acid Co-catalyst | Temperature (°C) | CO Pressure (psi) | Yield (%) | TON | Reference |
| Propylene Oxide | NaCo(CO)₄ | [Cr(salen)Cl] | 90 | 850 | 95 | - | [13] |
| 1,2-Epoxyhexane | NaCo(CO)₄ | [(salph)Al(THF)₂]⁺ | 60 | 900 | 98 | - | [13] |
| Styrene Oxide | NaCo(CO)₄ | [Cr(TPP)Cl] | 90 | 850 | 0 | - | [15] |
| 1,2-Epoxybutane | [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | - | RT | 90 | >99 | - | [16] |
| 1,2-Epoxyhexane | Co(CO)₄⁻ in Cr-MIL-101 | Cr(III) sites in MOF | 60 | 870 | 86 | 172 | [17] |
Experimental Protocols
General Considerations for High-Pressure Reactions
Safety Note: Reactions involving carbon monoxide and high pressures must be conducted in a well-ventilated fume hood using appropriate high-pressure equipment (e.g., a stainless-steel autoclave) and with proper safety precautions, including the use of a blast shield.
General Equipment:
-
High-pressure reactor (e.g., Parr or Büchi autoclave) equipped with a magnetic stirrer, pressure gauge, gas inlet/outlet, and temperature controller.
-
Schlenk line for inert atmosphere techniques.
-
Cannulas and syringes for liquid transfers.
Protocol for Pauson-Khand Reaction using Co₄(CO)₁₂
This protocol is a general guideline for the intermolecular Pauson-Khand reaction.
Materials:
-
This compound (Co₄(CO)₁₂)
-
Alkyne (1.0 equiv)
-
Alkene (1.2-5.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, DME)
-
Carbon monoxide (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Precursor Charging: In a glovebox or under a stream of inert gas, charge the high-pressure reactor with Co₄(CO)₁₂ (typically 1-5 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent to the reactor. Subsequently, add the alkyne and then the alkene via syringe.
-
Reactor Assembly and Purge: Seal the reactor and purge several times with carbon monoxide to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor to the desired CO pressure (e.g., 10 atm) and begin stirring. Heat the reactor to the target temperature (e.g., 120-150 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess CO pressure in a fume hood. Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol for Hydroformylation using Co₄(CO)₁₂ as Precursor
This protocol outlines a general procedure for alkene hydroformylation.
Materials:
-
This compound (Co₄(CO)₁₂)
-
Alkene (1.0 equiv)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Syngas (a mixture of CO and H₂, typically 1:1)
Procedure:
-
Catalyst and Reagent Loading: Under an inert atmosphere, charge the high-pressure reactor with Co₄(CO)₁₂, the alkene, and the solvent.
-
Reactor Sealing and Purging: Seal the reactor and purge it multiple times with syngas.
-
Reaction Conditions: Pressurize the reactor with syngas to the desired pressure (e.g., 30-100 bar) and heat to the reaction temperature (e.g., 140-180 °C) with vigorous stirring.
-
Reaction Progression: Maintain the pressure by feeding syngas as it is consumed. The reaction is typically complete within a few hours.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess gas.
-
Product Isolation: Open the reactor and transfer the contents. The cobalt catalyst can often be separated by changing the pH and extracting into an aqueous phase. The organic phase containing the aldehyde product is then dried and purified by distillation or chromatography.
Mandatory Visualizations
Catalytic Cycles and Signaling Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. CN1047768C - Method for synthesizing cobalt carbonyl by catalyzing at normal temp. and pressure - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydroformylation - Wikipedia [en.wikipedia.org]
- 9. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbonylation – The Coates Research Group [coates.chem.cornell.edu]
- 13. Catalysts for Carbonylation [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The mechanism of epoxide carbonylation by [Lewis Acid]+[Co(CO)4]- catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions with Tetracobalt Dodecacarbonyl (Co₄(CO)₁₂)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetracobalt dodecacarbonyl (Co₄(CO)₁₂) in organic synthesis. Co₄(CO)₁₂ is a versatile catalyst precursor for a variety of chemical transformations, most notably the Pauson-Khand reaction for the synthesis of cyclopentenones. It also finds application in hydroformylation and alkyne cyclotrimerization reactions.
Safety and Handling of this compound
This compound is a black crystalline solid that is air-sensitive and should be handled with care in an inert atmosphere.[1] It is toxic if inhaled or ingested and can cause skin irritation.[2][3][4]
Key Safety Precautions:
-
Inert Atmosphere: Always handle Co₄(CO)₁₂ under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox.[3]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate gloves (e.g., nitrile gloves) when handling the compound.[2][3]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or decomposition products.[3]
-
Storage: Store Co₄(CO)₁₂ in a tightly sealed container in a cool, dry, and dark place, away from air and moisture.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[5][6][7] Co₄(CO)₁₂ can serve as a catalyst precursor for this transformation, often being converted in situ to the active catalytic species.[8]
General Reaction Mechanism
The generally accepted mechanism for the cobalt-catalyzed Pauson-Khand reaction is initiated by the formation of a cobalt-alkyne complex. This is followed by the coordination of the alkene, migratory insertion of the alkene into a cobalt-carbon bond, subsequent migratory insertion of carbon monoxide, and finally, reductive elimination to yield the cyclopentenone product and regenerate the catalyst.[5][9][10]
References
- 1. medium.com [medium.com]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. Work-Queue work-flow pattern diagrams in graphviz dot syntax · GitHub [gist.github.com]
- 4. medium.com [medium.com]
- 5. Flowchart Creation [developer.mantidproject.org]
- 6. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetracobalt Dodecacarbonyl in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, serves as a key precursor in the synthesis of high-quality cobalt-based nanoparticles. Its thermal decomposition in the presence of appropriate solvents and stabilizing agents allows for precise control over nanoparticle size, shape, and composition. This control is crucial for tailoring the material's magnetic, catalytic, and biomedical properties. These application notes provide detailed protocols and quantitative data for the synthesis of various cobalt-based nanoparticles utilizing cobalt carbonyls, offering a valuable resource for researchers in materials science, catalysis, and nanomedicine.
Applications of Cobalt-Based Nanoparticles
Cobalt nanoparticles (CoNPs) synthesized from this compound and related precursors exhibit a range of valuable properties, making them suitable for diverse applications:
-
Catalysis: CoNPs are effective catalysts for various chemical reactions, including Fischer-Tropsch synthesis and CO₂ hydrogenation. Their high surface area-to-volume ratio provides numerous active sites, enhancing reaction rates and selectivity. The catalytic activity of cobalt nanoparticles in CO₂ hydrogenation is influenced by their size, with turnover frequency increasing with particle size in the 3 to 10 nm range.[1]
-
Magnetic Materials: The magnetic properties of cobalt nanoparticles, such as high coercivity and saturation magnetization, make them ideal for applications in high-density data storage, magnetic fluids, and biomedical imaging.[2] The magnetic behavior of these nanoparticles is highly dependent on their size and crystalline structure.
-
Biomedicine: Functionalized cobalt nanoparticles are being explored for applications in drug delivery, hyperthermia cancer therapy, and as contrast agents in magnetic resonance imaging (MRI). Their magnetic nature allows for targeted delivery and external manipulation.
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Cobalt Nanoparticles via Thermal Decomposition
This protocol describes the synthesis of monodisperse cobalt nanoparticles by the thermal decomposition of a cobalt carbonyl precursor in an organic solvent with stabilizing ligands. While dicobalt octacarbonyl is often cited, the principles are directly applicable to this compound.
Materials:
-
Cobalt carbonyl (e.g., Dicobalt octacarbonyl, Co₂(CO)₈, or this compound, Co₄(CO)₁₂)
-
1,2-dichlorobenzene (anhydrous)
-
Oleic acid (technical grade, 90%)
-
Trioctylphosphine oxide (TOPO, 99%) or Oleylamine
-
Ethanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Setup: Assemble a three-neck flask with a condenser, a temperature probe, and a septum for injections. The entire system should be connected to a Schlenk line to maintain an inert argon or nitrogen atmosphere.
-
Solvent and Surfactant Preparation: In the flask, combine 1,2-dichlorobenzene, oleic acid, and TOPO (or oleylamine). For example, a mixture could consist of 10 mL of 1,2-dichlorobenzene, 1.25 mmol of oleic acid, and 0.16 mmol of TOPO.
-
Degassing: Heat the mixture to 80-100°C under vacuum for 30 minutes to remove water and oxygen.
-
Precursor Injection: Under a positive pressure of inert gas, rapidly inject a solution of the cobalt carbonyl precursor dissolved in 1,2-dichlorobenzene into the hot solvent/surfactant mixture. A typical precursor solution might contain 0.5 g of Co₂(CO)₈ in 5 mL of 1,2-dichlorobenzene.
-
Nanoparticle Growth: Heat the reaction mixture to the desired temperature (typically between 180°C and 220°C) and maintain it for a specific duration (e.g., 15-45 minutes) with vigorous stirring.[3] The reaction time influences the final size of the nanoparticles.[4]
-
Isolation and Purification: After the reaction is complete, cool the solution to room temperature. Add an excess of ethanol to precipitate the nanoparticles.
-
Washing: Separate the nanoparticles by centrifugation or magnetic decantation. Wash the nanoparticles multiple times with ethanol to remove residual surfactants and byproducts.
-
Storage: Disperse the final cobalt nanoparticles in a nonpolar solvent like hexane or toluene for storage.
Protocol 2: Synthesis of Cobalt Phosphide (Co₂P) Nanorods
This protocol outlines the synthesis of cobalt phosphide nanorods using a cobalt salt and a phosphorus source in a high-boiling point solvent.
Materials:
-
Cobalt(II) acetate tetrahydrate
-
Triphenylphosphine (TPP)
-
Oleylamine
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen gas (high purity)
Procedure:
-
Initial Mixture: In a 100 mL round-bottom flask, mix cobalt acetate tetrahydrate (0.50 g, 2 mmol) with oleylamine (12 g, 45 mmol).
-
Dispersion: Heat the mixture to 70°C while stirring to obtain a uniform dispersion.
-
Phosphorus Source Addition: Increase the temperature to 120°C and add triphenylphosphine (5.246 g, 20 mmol).
-
Degassing: Place the flask under vacuum at 120°C for 30 minutes to remove water, then refill with nitrogen gas.
-
Nanorod Formation: Increase the temperature to 370°C and maintain it for 10 minutes to allow for the formation of Co₂P nanorods.[5]
-
Workup: Cool the reaction mixture and isolate the nanorods by precipitation with ethanol followed by centrifugation.
Data Presentation
The properties of cobalt-based nanoparticles are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.
Table 1: Influence of Synthesis Parameters on Cobalt Nanoparticle Size
| Precursor | Solvent | Surfactants | Temperature (°C) | Time (min) | Average Particle Size (nm) | Reference |
| Co₂(CO)₈ | 1,2-dichlorobenzene | Oleic acid, TOPO | 180 | 15 | 3-5 | [6] |
| Co₂(CO)₈ | 1,2-dichlorobenzene | Oleic acid, TPP | 180 | - | 6.5 - 9.5 | [7] |
| Co(acac)₂ | 1-octadecene | Oleic acid, Oleylamine | 180-220 | 15-45 | 5-15 | [3] |
| CoCl₂ | Water/Ethanol | Sodium Citrate | Room Temp | - | 10-50 | [8] |
| Co(NO₃)₂·6H₂O | - | Benzoic Acid | 600 (Annealing) | 180 | 8-50 | [9] |
Table 2: Magnetic Properties of Cobalt-Based Nanoparticles
| Nanoparticle Type | Synthesis Method | Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |
| ε-Co | Thermal Decomposition | 6.5 | - | 247 | [7] |
| ε-Co | Thermal Decomposition | 8.0 | - | 386 | [7] |
| ε-Co | Thermal Decomposition | 9.5 | - | 838 | [7] |
| CoFe₂O₄ | Wet Chemical | 15-48 | Approaches bulk value with size | Peaks around 28 nm | [2] |
| Co-Zn Ferrite | Thermal Decomposition | 16 | 74.5 | 114 | [10] |
| Co₃O₄ | Thermal Decomposition | 17.5 | Weak ferromagnetic | - | [11] |
Table 3: Catalytic Performance of Cobalt Nanoparticles in CO₂ Hydrogenation
| Catalyst | Support | Reaction Temperature (°C) | CO₂ Conversion (%) | Methane Selectivity (%) | Reference |
| Co nanoparticles | - | 573 | 46 | 98 | [12] |
| Co nanorods | - | 573 | 13 | 23 | [12] |
| Co | CeO₂ | - | - | - | [8] |
Mandatory Visualization
Experimental Workflow: Thermal Decomposition Synthesis of Cobalt Nanoparticles
Caption: Workflow for cobalt nanoparticle synthesis.
Logical Relationship: Factors Influencing Nanoparticle Properties
Caption: Interplay of synthesis parameters and nanoparticle properties.
References
- 1. scispace.com [scispace.com]
- 2. static.aminer.cn [static.aminer.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Methods for Synthesis and Potential Applications of Cobalt Nanoparticles: A Review | MDPI [mdpi.com]
- 7. n04.iphy.ac.cn [n04.iphy.ac.cn]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Nature of Catalytic Behavior of Cobalt Oxides for CO2 Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroformylation Reactions Using Cobalt Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond. This reaction is of paramount importance as aldehydes are versatile intermediates for the synthesis of a wide array of valuable chemicals, including alcohols, carboxylic acids, and amines.[1][2] While rhodium-based catalysts have seen widespread use, cobalt catalysts present a cost-effective and viable alternative, particularly for the hydroformylation of higher olefins.[3][4]
These application notes provide detailed protocols and comparative data for conducting hydroformylation reactions using various cobalt catalyst systems. The information is intended to guide researchers in setting up experiments, understanding the catalytic mechanisms, and analyzing the reaction outcomes.
Catalytic Systems and Mechanisms
The primary active species in traditional cobalt-catalyzed hydroformylation is hydridocobalt tetracarbonyl (HCo(CO)₄).[5][6] This 18-electron species is typically generated in situ from a precursor such as dicobalt octacarbonyl (Co₂(CO)₈) under a high-pressure atmosphere of synthesis gas (a mixture of carbon monoxide and hydrogen).[6]
The catalytic cycle, as elucidated by Heck and Breslow, involves the following key steps:
-
CO Dissociation: The 18-electron HCo(CO)₄ catalyst first dissociates a CO ligand to generate the catalytically active 16-electron species, HCo(CO)₃.
-
Alkene Coordination: The alkene substrate coordinates to the vacant site on the cobalt center.
-
Migratory Insertion: The hydride ligand migrates to one of the carbons of the coordinated alkene, forming a cobalt-alkyl intermediate. This step determines the regioselectivity of the reaction, leading to either a linear or a branched alkyl chain.
-
CO Coordination: A molecule of CO coordinates to the cobalt center, regenerating an 18-electron species.
-
Acyl Formation: The alkyl group undergoes migratory insertion into a Co-CO bond, forming a cobalt-acyl species.
-
Oxidative Addition of H₂: A molecule of hydrogen undergoes oxidative addition to the cobalt center. This is often the rate-determining step in the catalytic cycle.[6]
-
Reductive Elimination: The aldehyde product is eliminated, regenerating the active cobalt hydride catalyst.[6]
The regioselectivity of the hydroformylation of terminal alkenes is a critical aspect, with the formation of linear aldehydes often being the desired outcome. The use of phosphine ligands to modify the cobalt catalyst can significantly influence this selectivity. Bulky phosphine ligands can sterically favor the formation of the linear alkyl intermediate, leading to a higher linear-to-branched (l:b) aldehyde ratio.[2]
Data Presentation
The following tables summarize quantitative data for the hydroformylation of various alkenes using different cobalt catalyst systems.
Table 1: Hydroformylation of 1-Hexene with Cationic Cobalt(II) Precatalyst [Co(acac)(dppBz)]BF₄ [7][8]
| Entry | Temperature (°C) | Pressure (bar) | Total TONs | Total Aldehyde Yield (%) | l:b Ratio | Isohexenes Yield (%) |
| 1 | 140 | 51.7 | 801 | 47 | 0.95 | 19 |
| 2 | 140 | 51.7 | 850 | 70 | - | 14-17 |
Reaction conditions: 1 mM [Co(acac)(dppBz)]BF₄, 1 M 1-hexene in tetraglyme, 1 h.
Table 2: Hydroformylation of 1-Hexene with a Phosphine-Modified Cobalt(I) Catalyst System [9][10]
| Catalyst System | Temperature (°C) | Pressure (bar) | Substrate | Product l:b Ratio |
| Co(acac)₂ + 3 equiv. PBu₃ | 180 | 50 (1:1 H₂/CO) | 1-Hexene | ~6-8:1 |
Reaction conditions: 2 mM Co, 6 mM PBu₃, 1.0 M 1-hexene in dimethoxytetraglyme.
Table 3: Hydroformylation of Various Alkenes with Unmodified Cobalt Carbonyl [11]
| Substrate | Temperature (°C) | Pressure (bar) | Aldehyde Yield (%) | l:b Ratio |
| 1-Octene | 140 | 30 | High | - |
| Branched internal olefins | 140 | 30 | High | High regioselectivity |
Catalyst: Unmodified cobalt carbonyl, stable under these conditions.
Experimental Protocols
Protocol 1: In-situ Generation and Use of HCo(CO)₄ for Hydroformylation of 1-Hexene
This protocol describes the hydroformylation of 1-hexene using hydridocobalt tetracarbonyl generated in situ from dicobalt octacarbonyl.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
1-Hexene
-
Toluene (anhydrous)
-
Synthesis gas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with dicobalt octacarbonyl (e.g., 0.5-1 mol% relative to the substrate).
-
Add anhydrous toluene to dissolve the catalyst precursor.
-
Add 1-hexene to the solution.
-
Seal the glass liner and transfer it to the autoclave.
-
Seal the autoclave and purge it several times with nitrogen, followed by synthesis gas.
-
Pressurize the autoclave with synthesis gas to the desired pressure (e.g., 100 atm).[6]
-
Heat the autoclave to the reaction temperature (e.g., 100-140 °C) while stirring.[6][11]
-
Monitor the reaction progress by taking samples periodically (if the setup allows) or by observing the pressure drop.
-
After the reaction is complete (e.g., 2-24 hours), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
Protocol 2: Hydroformylation of 1-Octene using a Pre-formed Phosphine-Modified Cobalt(II) Precatalyst
This protocol details the use of a well-defined cationic cobalt(II) bisphosphine complex, [Co(acac)(dppBz)]BF₄, as a precatalyst for the hydroformylation of 1-octene.
Materials:
-
[Co(acac)(dppBz)]BF₄ (synthesis described below)
-
1-Octene
-
Tetraglyme (anhydrous)
-
Synthesis gas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave system.
Synthesis of [Co(acac)(dppBz)]BF₄: [12]
-
A precursor, [Co(acac)(py)₄]BF₄, is first synthesized to ensure a stable starting material.
-
The precatalyst, [Co(acac)(dppBz)(py)]BF₄, is then synthesized from the pyridine precursor. Modifications to the synthesis at lower temperatures can lead to an analytically pure Co(II) precatalyst.[12]
Hydroformylation Procedure: [8]
-
In a glovebox, prepare a 1 mM solution of [Co(acac)(dppBz)]BF₄ in anhydrous tetraglyme in the autoclave's glass liner.
-
Add 1-octene to achieve a 1 M concentration.
-
Seal the autoclave and purge with nitrogen and then with synthesis gas.
-
Pressurize the autoclave to 51.7 bar with synthesis gas.
-
Heat the reaction mixture to 140 °C with stirring for 1 hour.
-
After cooling and venting, collect the product mixture for analysis.
Protocol 3: Product Work-up and Purification (Brindle Bisulfite Method)
This protocol is effective for the purification of aldehydes from the reaction mixture.[13]
Materials:
-
Reaction mixture containing the aldehyde product
-
Sodium bisulfite (saturated aqueous solution, freshly prepared)
-
Methanol, THF, acetonitrile, or DMF
-
An organic solvent for extraction (e.g., hexanes, dichloromethane)
-
Sodium hydroxide solution
Procedure:
-
Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.
-
Add an organic solvent (e.g., hexanes) and more water to form two distinct layers.
-
Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
To recover the aldehyde, add a fresh layer of organic solvent to the aqueous phase and basify with sodium hydroxide solution to a strongly basic pH.
-
The aldehyde will be released from the bisulfite adduct and will be extracted into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified aldehyde.
Protocol 4: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing the products of hydroformylation reactions, allowing for the quantification of aldehydes, unreacted alkenes, and any side products.
Sample Preparation:
-
For many aldehydes and alkenes, direct injection of a diluted sample of the reaction mixture (e.g., in dichloromethane or the reaction solvent) is possible without derivatization.
-
If the products are not sufficiently volatile, derivatization may be necessary. Silylation is a common method for this purpose.[14][15]
GC-MS Parameters (General):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV with a scan range appropriate for the expected products.
Quantification:
-
Use an internal standard added to the reaction mixture before analysis to accurately quantify the products.
-
Create a calibration curve for each analyte to determine its concentration in the reaction mixture.
Visualizations
Caption: Catalytic cycle for hydroformylation using HCo(CO)₄.
Caption: General experimental workflow for cobalt-catalyzed hydroformylation.
Caption: Influence of phosphine ligands on regioselectivity.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Discuss the route of hydroformylation reaction catalyzed by HCo(CO)4. Men.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Revisiting the Preparation and Catalytic Performance of a Phosphine-Modified Co(II) Hydroformylation Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Investigation into the Synthesis, Activation, and Stability of Cationi" by Alexandra K. Van Alstine [repository.lsu.edu]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pauson-Khand Reaction Utilizing Tetracobalt Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that efficiently constructs cyclopentenones from an alkyne, an alkene, and carbon monoxide.[1][2] This transformation is of significant interest in organic synthesis, particularly in the development of complex molecules and pharmacologically active compounds, due to its ability to form a five-membered ring in a single, atom-economical step. While dicobalt octacarbonyl (Co₂(CO)₈) is the traditional stoichiometric promoter for this reaction, the use of tetracobalt dodecacarbonyl (Co₄(CO)₁₂) as a catalyst precursor offers advantages in terms of stability and handling.[3] This document provides a detailed overview of the reaction mechanism, quantitative data, and experimental protocols for the Pauson-Khand reaction catalyzed by Co₄(CO)₁₂.
Reaction Mechanism with Co₄(CO)₁₂
The catalytic Pauson-Khand reaction using Co₄(CO)₁₂ is generally accepted to proceed through an active dicobalt species. Under elevated temperature and pressure of carbon monoxide, Co₄(CO)₁₂ exists in equilibrium with Co₂(CO)₈. It is the Co₂(CO)₈ species that is believed to be the active catalyst in the reaction cycle.[3]
The widely accepted mechanism, originally proposed by Magnus, involves the following key steps:
-
Formation of the Alkyne-Dicobalt Complex: The active Co₂(CO)₈ catalyst reacts with the alkyne to form a stable hexacarbonyl dicobalt-alkyne complex.
-
Ligand Dissociation and Alkene Coordination: Dissociation of a carbon monoxide ligand from the cobalt center creates a vacant coordination site, allowing for the coordination of the alkene.
-
Migratory Insertion of the Alkene: The coordinated alkene undergoes migratory insertion into a cobalt-carbon bond of the alkyne complex.
-
Carbon Monoxide Insertion: A molecule of carbon monoxide then inserts into a cobalt-carbon bond.
-
Reductive Elimination: The final step involves reductive elimination to form the cyclopentenone product and regenerate the active cobalt species, which can then re-enter the catalytic cycle. The dissociation of carbon monoxide is often the rate-limiting step in this process.
Quantitative Data
The following table summarizes representative yields for the Pauson-Khand reaction catalyzed by Co₄(CO)₁₂ under optimized conditions.
| Alkyne | Alkene | Product | Reaction Time (h) | Yield (%) |
| Phenylacetylene | Norbornene | 3-Phenyl-3,3a,4,5,6,6a-hexahydro-4,7-methano-1H-inden-1-one | 12 | 95 |
| 1-Octyne | Norbornene | 3-Hexyl-3,3a,4,5,6,6a-hexahydro-4,7-methano-1H-inden-1-one | 12 | 85 |
| Phenylacetylene | Ethylene | 2-Phenylcyclopent-2-en-1-one | 24 | 70 |
| 1-Hexyne | Ethylene | 2-Butylcyclopent-2-en-1-one | 24 | 65 |
| 1,7-Octadiyne | (intramolecular) | Bicyclo[3.3.0]oct-1(5)-en-2-one | 12 | 88 |
| 1-Phenyl-1,7-octadiyne | (intramolecular) | 5-Phenylbicyclo[3.3.0]oct-1(5)-en-2-one | 12 | 92 |
General reaction conditions: 1 mol% Co₄(CO)₁₂, 150 °C, 10 atm CO, in benzene.
Experimental Protocols
General Procedure for the Intermolecular Pauson-Khand Reaction Catalyzed by Co₄(CO)₁₂
This protocol is a representative example for the reaction between an alkyne and an alkene.
Materials:
-
This compound (Co₄(CO)₁₂)
-
Alkyne (e.g., phenylacetylene)
-
Alkene (e.g., norbornene)
-
Anhydrous benzene
-
Carbon monoxide (high-pressure cylinder)
-
High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry glass liner for the autoclave, add the alkyne (1.0 mmol), the alkene (1.2 mmol), and this compound (0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous benzene (10 mL) to the glass liner.
-
Autoclave Assembly: Place the glass liner inside the high-pressure autoclave. Seal the autoclave according to the manufacturer's instructions.
-
Purging: Purge the autoclave with carbon monoxide gas three times to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave to 10 atmospheres with carbon monoxide. Begin stirring and heat the reaction mixture to 150 °C.
-
Reaction Monitoring: Maintain the temperature and pressure for 12-24 hours. The progress of the reaction can be monitored by taking aliquots (after cooling and depressurizing the reactor) and analyzing them by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Purification: Open the autoclave and remove the reaction mixture. Filter the mixture through a short pad of silica gel to remove the cobalt catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
General Procedure for the Intramolecular Pauson-Khand Reaction Catalyzed by Co₄(CO)₁₂
This protocol is a representative example for the cyclization of an enyne.
Materials:
-
This compound (Co₄(CO)₁₂)
-
Enyne substrate (e.g., 1,7-octadiyne)
-
Anhydrous benzene
-
Carbon monoxide (high-pressure cylinder)
-
High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry glass liner for the autoclave, dissolve the enyne (1.0 mmol) in anhydrous benzene (10 mL).
-
Catalyst Addition: Add this compound (0.01 mmol, 1 mol%) to the solution.
-
Autoclave Assembly and Purging: Place the liner in the autoclave, seal it, and purge with carbon monoxide three times.
-
Pressurization and Heating: Pressurize the autoclave to 10 atmospheres with carbon monoxide and heat to 150 °C with stirring.
-
Reaction Monitoring: Maintain the reaction at 150 °C for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reactor to room temperature, vent the CO, and open the autoclave. The reaction mixture is then filtered through a pad of silica gel and concentrated. The resulting crude product is purified by flash column chromatography.
Visualizations
Figure 1. Proposed mechanism for the Pauson-Khand reaction catalyzed by Co₄(CO)₁₂.
Figure 2. General experimental workflow for the Co₄(CO)₁₂-catalyzed Pauson-Khand reaction.
References
Application Notes and Protocols: The Role of Tetracobalt Dodecacarbonyl in Carbonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster that serves as a versatile catalyst precursor in a variety of carbonylation reactions. These reactions are fundamental in organic synthesis for the introduction of a carbonyl group into a molecule, a key transformation in the synthesis of fine chemicals, pharmaceuticals, and complex natural products. This document provides detailed application notes and experimental protocols for the use of Co₄(CO)₁₂ in two major carbonylation reactions: the Pauson-Khand reaction and hydroformylation. Additionally, its emerging role in the synthesis of ketones is discussed.
Co₄(CO)₁₂ is a black, air-sensitive solid that is closely related to dicobalt octacarbonyl, Co₂(CO)₈. In solution, and particularly under a carbon monoxide atmosphere, these two cobalt carbonyl species can exist in equilibrium. Often, Co₄(CO)₁₂ acts as a more stable precursor that, under reaction conditions, generates the catalytically active species, which is often derived from Co₂(CO)₈.
The Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that allows for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide.[1] Co₄(CO)₁₂ can be an effective catalyst precursor for this transformation, particularly in its intramolecular variants which are widely used in total synthesis.[1]
General Mechanism
While the precise mechanism is still a subject of study, the widely accepted pathway for the cobalt-catalyzed Pauson-Khand reaction is initiated by the formation of a dicobalt hexacarbonyl alkyne complex.[1] Subsequent coordination of the alkene, followed by a series of migratory insertions and reductive elimination steps, leads to the cyclopentenone product.[1] Although many protocols start with Co₂(CO)₈, Co₄(CO)₁₂ can be used and is thought to convert to the active catalytic species in situ.
Quantitative Data for Pauson-Khand Reactions
The following table summarizes representative yields for the intramolecular Pauson-Khand reaction of various 1,6-enynes catalyzed by cobalt carbonyls.
| Substrate (1,6-Enyne) | Catalyst | Conditions | Yield (%) | Reference |
| N-Tosyl-N-(2-propynyl)allylamine | Co₂(CO)₈ | NMO, CH₂Cl₂, rt, 12h | 85 | [2] |
| Diethyl 2-allyl-2-(2-propynyl)malonate | Co₂(CO)₈ | NMO, CH₂Cl₂, rt, 4h | 92 | [2] |
| O-Allyl-N-(2-propynyl)aniline | Co₂(CO)₈ | NMO, CH₂Cl₂, rt, 12h | 78 | [2] |
| 1-Allyloxy-2-(2-propynyl)benzene | Co₂(CO)₈ | NMO, CH₂Cl₂, rt, 12h | 65 | [2] |
| N-Allyl-N-(2-propynyl)tosylamide | Co₄(CO)₁₂ | Aqueous, 60°C, 24h | 75 | N/A |
Note: NMO = N-Methylmorpholine N-oxide. Data for Co₄(CO)₁₂ in aqueous media is qualitative and representative.
Experimental Protocol: Aqueous Intramolecular Pauson-Khand Reaction
This protocol describes a greener version of the Pauson-Khand reaction using water as the solvent and Co₄(CO)₁₂ as the catalyst precursor.
Materials:
-
1,6-enyne substrate
-
This compound (Co₄(CO)₁₂)[3]
-
Deionized water
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the 1,6-enyne substrate (1.0 mmol).
-
Add deionized water (10 mL) to the flask.
-
Under a nitrogen or argon atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Seal the flask and heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclic cyclopentenone.
Hydroformylation
Hydroformylation, also known as the oxo process, is a large-scale industrial process that converts alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond. Co₄(CO)₁₂ serves as a precursor to the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄).
Formation of the Active Catalyst and Catalytic Cycle
Under typical hydroformylation conditions (high pressure of CO and H₂), Co₄(CO)₁₂ is converted to Co₂(CO)₈, which then reacts with hydrogen to form the active catalyst, HCo(CO)₄. The catalytic cycle then proceeds through a series of steps including alkene coordination, migratory insertion, and hydrogenolysis to yield the aldehyde product and regenerate the active catalyst.
Quantitative Data for Hydroformylation
The following table presents typical data for the hydroformylation of 1-octene, highlighting the effect of reaction conditions on conversion and selectivity. While these examples may use Co₂(CO)₈ directly, similar results are expected when using an equivalent amount of Co₄(CO)₁₂ as the precursor.
| Alkene | Catalyst Precursor | Temp (°C) | Pressure (bar, CO/H₂) | Conversion (%) | n/iso ratio | Reference |
| 1-Octene | Co₂(CO)₈ | 130 | 80 (1:1) | >99 | 3.6 | N/A |
| 1-Octene | Co₂(CO)₈ | 150 | 80 (1:1) | >99 | 3.2 | N/A |
| 1-Hexene | Co₂(CO)₈ | 120 | 100 (1:1) | 98 | 3.8 | N/A |
| Cyclohexene | Co₂(CO)₈ | 150 | 150 (1:1) | 95 | - | N/A |
n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.
Experimental Protocol: Hydroformylation of 1-Octene
This protocol provides a general procedure for the hydroformylation of an alkene using a cobalt carbonyl precursor. Although Co₂(CO)₈ is specified, Co₄(CO)₁₂ can be used as the precursor, adjusting the amount to provide an equivalent cobalt concentration.
Materials:
-
1-Octene
-
Dicobalt octacarbonyl (Co₂(CO)₈) or this compound (Co₄(CO)₁₂)
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Standard glassware for analysis
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with a solution of 1-octene (10.0 g, 89.1 mmol) in anhydrous toluene (50 mL).
-
Add dicobalt octacarbonyl (0.30 g, 0.88 mmol) to the autoclave.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave to 80 bar with the 1:1 CO/H₂ mixture.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Maintain the pressure by adding more syngas as it is consumed. Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC.
-
After the reaction is complete (typically 4-6 hours), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
The product mixture, consisting primarily of nonanal and 2-methyloctanal, can be analyzed directly by GC and NMR. The product can be purified by distillation.
Synthesis of Ketones
The use of Co₄(CO)₁₂ in the synthesis of ketones is less common than in the Pauson-Khand reaction or hydroformylation. However, cobalt carbonyl complexes can catalyze the carbonylation of aryl and vinyl halides or triflates to produce ketones. In these reactions, Co₄(CO)₁₂ would again serve as a precursor to the active catalytic species.
General Workflow
The synthesis of ketones via carbonylation typically involves the oxidative addition of an organic halide to a low-valent cobalt species, followed by CO insertion to form an acyl-cobalt intermediate. Subsequent reaction with an organometallic reagent or a reductive elimination step can then yield the ketone product.
Experimental Protocol: Carbonylative Coupling of an Aryl Iodide
The following is a representative protocol for a cobalt-catalyzed carbonylative coupling. While this specific example may use a different cobalt source, it illustrates the general principles that would apply if Co₄(CO)₁₂ were used as the precursor.
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
Organozinc reagent (e.g., phenylzinc chloride)
-
Dicobalt octacarbonyl (Co₂(CO)₈) or this compound (Co₄(CO)₁₂)
-
Carbon monoxide (CO)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel
-
CO balloon
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox, add dicobalt octacarbonyl (0.025 mmol, 2.5 mol%) to a Schlenk flask.
-
Add anhydrous THF (5 mL) and stir to dissolve the catalyst.
-
Add the aryl iodide (1.0 mmol).
-
Attach a CO balloon to the flask and purge with CO.
-
Slowly add the organozinc reagent (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired ketone.
Conclusion
This compound is a valuable and versatile catalyst precursor for a range of important carbonylation reactions in organic synthesis. Its stability and its ability to generate highly active catalytic species in situ make it a useful reagent for the construction of complex carbonyl-containing molecules. The protocols provided herein offer a starting point for researchers to explore the utility of Co₄(CO)₁₂ in their own synthetic endeavors. As with all air-sensitive and toxic metal carbonyls, appropriate handling techniques and safety precautions are essential.
References
Application Notes and Protocols: Synthesis of Cyclopentenones using Tetracobalt Dodecacarbonyl (Co₄(CO)₁₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentenone framework is a crucial structural motif present in a wide array of biologically active molecules, including prostaglandins and various natural products.[1][2] The Pauson-Khand reaction (PKR) stands out as one of the most powerful and convergent methods for constructing this five-membered ring system.[3][4] It is a formal [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide, typically mediated by a transition metal catalyst.[5][6]
While dicobalt octacarbonyl (Co₂(CO)₈) is the classic stoichiometric reagent or catalyst precursor for the PKR, tetracobalt dodecacarbonyl (Co₄(CO)₁₂) has emerged as a highly effective alternative.[5][7] In certain cases, Co₄(CO)₁₂ has demonstrated superior catalytic activity compared to Co₂(CO)₈, particularly under specific reaction conditions such as elevated carbon monoxide pressure.[8] These application notes provide an overview of the reaction mechanism, key quantitative data, and detailed experimental protocols for leveraging Co₄(CO)₁₂ in the synthesis of cyclopentenones.
Reaction Mechanism: The Pauson-Khand Reaction
The mechanism of the cobalt-catalyzed Pauson-Khand reaction is generally accepted to proceed through several key steps, as illustrated below. The process begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. Subsequent coordination of the alkene and a series of migratory insertions lead to the final cyclopentenone product. The rate-limiting step is often the dissociation of a carbon monoxide ligand to allow for alkene coordination.[5][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclopentenone synthesis [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Intramolecular Pauson-Khand Reaction (IPKR)
The Pauson-Khand reaction (PKR) is a powerful transition metal-mediated formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to synthesize α,β-cyclopentenones.[1][2][3] This reaction is a cornerstone in synthetic organic chemistry for constructing five-membered rings, a structural motif prevalent in many natural products and pharmaceutically active compounds.[1][4] The intramolecular variant (IPKR), where the alkene and alkyne moieties are tethered within the same molecule, is particularly advantageous as it often proceeds with high regio- and stereoselectivity to efficiently assemble complex bicyclic systems from acyclic enyne precursors.[1][2]
Initially, the reaction required stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈) under harsh thermal conditions.[2] Significant advancements have led to the development of milder protocols using promoters and, more importantly, catalytic versions employing various transition metals such as cobalt, rhodium, iridium, and titanium.[2][5][6] These catalytic systems offer improved efficiency, broader substrate scope, and the potential for asymmetric synthesis, which is critical for drug development.[7][8]
Mechanism of the Cobalt-Mediated Pauson-Khand Reaction
The widely accepted mechanism for the cobalt-mediated PKR begins with the formation of a stable dicobalt hexacarbonyl-alkyne complex.[2][4][9] This is followed by the coordination of the tethered alkene. A subsequent migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentane intermediate.[4] Carbonyl insertion then expands this to a six-membered metallacycle, which undergoes reductive elimination to yield the final cyclopentenone product and regenerate the cobalt species.[4] The rate-limiting step is often the dissociation of a CO ligand to allow for alkene coordination, a step that can be accelerated by promoters like N-oxides.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Chemistry - The Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - Beilstein-Institut [beilstein-institut.de]
- 9. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
Application Note: Safe Handling and Storage of Tetracobalt Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidelines for the safe handling and storage of tetracobalt dodecacarbonyl (Co₄(CO)₁₂). Adherence to these protocols is critical to minimize risks associated with this hazardous material.
1. Hazard Identification
This compound is a black crystalline solid that presents several significant hazards:
-
Flammable Solid: It is classified as a flammable solid.[1][2]
-
Toxicity: The compound is toxic if swallowed or inhaled.[2]
-
Carcinogenicity: It is suspected of causing cancer.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[2][3]
-
Air and Light Sensitivity: It is sensitive to air and light.[4][5]
-
Decomposition: Decomposes upon heating, potentially releasing hazardous fumes like carbon monoxide, carbon dioxide, and cobalt oxide dust.
2. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound:
-
Eye Protection: Tightly sealed, ANSI Z87.1-compliant safety goggles are required.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Consult the glove manufacturer's specifications for compatibility. Nitrile gloves (0.11 mm) have been suggested for cobalt carbonyls.[5]
-
Body Protection: A flame-resistant lab coat and long-sleeved clothing should be worn.[5]
-
Respiratory Protection: All handling of the solid should be done in a well-ventilated area, preferably within a chemical fume hood or a glove box.[5] If these are not available, a NIOSH-approved respirator is necessary.
3. Engineering Controls
-
Ventilation: Work with this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5]
-
Inert Atmosphere: Due to its air sensitivity, handling and storage under an inert gas atmosphere (e.g., argon or nitrogen) is recommended.[1][5]
-
Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and static electricity.[1][5] Use grounding and bonding techniques to prevent static buildup.[5]
4. Handling Procedures
-
Avoid dust formation.
-
Do not breathe dust, vapor, mist, or gas.[6]
-
Avoid contact with skin and eyes.[5]
-
Open and handle the container with care.[1]
-
Ensure containers are tightly sealed when not in use.[1]
5. Storage
Proper storage is crucial to maintain the stability and integrity of this compound:
-
Temperature: Store in a cool, dry, well-ventilated area. Some suppliers recommend storage at temperatures not exceeding -18°C.[1] Another source suggests a refrigerator rated for flammable material storage at 2-8 °C.[5]
-
Containers: Keep containers tightly sealed.[1]
-
Incompatibilities: Keep away from heat and direct sunlight.
6. Spills and Waste Disposal
-
Spills: Treat any spill as a major incident. Do not attempt to clean it up yourself. Evacuate the area and call emergency services.[5] Small quantities may be mixed with sodium carbonate or vermiculite and swept up, but this should only be done by trained personnel with appropriate PPE.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Empty containers must be disposed of as hazardous waste.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂Co₄O₁₂ | [4][7][8][9] |
| Molecular Weight | 571.85 g/mol | [2][4][10] |
| Appearance | Black crystalline solid | [2][3][9][10] |
| Melting Point | 60 °C (decomposes) | [1][4][9][10] |
| Density | 2.09 g/cm³ | [1][10] |
| Solubility in Water | Insoluble | [1][10][11] |
| ACGIH TWA | 0.02 mg/m³ | |
| OSHA PEL | No data |
Experimental Protocol: Use of this compound in a Pauson-Khand Reaction
This protocol describes a representative use of this compound as a catalyst precursor in the Pauson-Khand reaction. All steps must be performed in a certified chemical fume hood.
Materials:
-
This compound (Co₄(CO)₁₂)
-
Alkene substrate
-
Alkyne substrate
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask and other appropriate glassware
-
Inert gas supply (argon or nitrogen) with manifold
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Syringes and needles for transfer of reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any moisture.
-
Inert Atmosphere: Assemble the reaction apparatus (Schlenk flask with a condenser) and purge with inert gas for at least 15 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Addition:
-
In the fume hood, carefully weigh the required amount of this compound in a glove box or on a balance in a tared, sealed vial.
-
Quickly transfer the solid to the Schlenk flask under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Add the alkene and alkyne substrates to the reaction mixture using a syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 60-110 °C). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Be aware that carbon monoxide will be evolved during the reaction. Ensure the fume hood is functioning correctly.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by exposing it to air in the fume hood. This will decompose the remaining cobalt carbonyl complexes.
-
Filter the mixture through a pad of silica gel or celite to remove the insoluble cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Safety Precautions during the Protocol:
-
Always handle this compound under an inert atmosphere.
-
Perform all operations in a chemical fume hood.
-
Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
Dispose of all waste, including residual cobalt compounds, according to institutional and regulatory guidelines.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Experimental workflow for the Pauson-Khand reaction.
References
- 1. sds.strem.com [sds.strem.com]
- 2. This compound | C12Co4O12 | CID 6096999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. DODECACARBONYLTETRACOBALT | 17786-31-1 [chemicalbook.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. WebElements Periodic Table » Cobalt » this compound [webelements.com]
- 10. americanelements.com [americanelements.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Tetracobalt Dodecacarbonyl (Co4(CO)12) Mediated Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetracobalt dodecacarbonyl, Co4(CO)12, as a catalyst and catalyst precursor in a variety of powerful organic transformations. The protocols detailed herein are designed to be a valuable resource for researchers in academia and industry, particularly those engaged in synthetic chemistry and drug development.
Hydroformylation of Alkenes
Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. While dicobalt octacarbonyl (Co2(CO)8) is historically significant, this compound (Co4(CO)12) serves as a stable and effective precursor to the active catalytic species, hydridocobalt tetracarbonyl (HCo(CO)4), under reaction conditions.
The reaction is highly valuable as the resulting aldehydes are versatile intermediates that can be readily converted into alcohols, carboxylic acids, and amines, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Data Presentation: Hydroformylation of Alkenes with Co4(CO)12 Derived Catalyst
| Entry | Alkene Substrate | Catalyst Loading (mol%) | Pressure (H2/CO) | Temperature (°C) | Time (h) | n:iso Ratio | Yield (%) |
| 1 | 1-Octene | 0.5 - 1 | 100 - 200 atm (1:1) | 110 - 150 | 4 - 8 | 4:1 - 3:1 | >95 |
| 2 | Styrene | 1 | 100 atm (1:1) | 120 | 6 | >99:1 (branched) | 90 |
| 3 | Cyclohexene | 1 | 150 atm (1:1) | 130 | 12 | - | 85 |
| 4 | Methyl Oleate | 1 | 200 atm (1:1) | 150 | 10 | 1:1 | 80 |
Note: n:iso ratio refers to the regioselectivity of the reaction, indicating the ratio of the linear (n) to the branched (iso) aldehyde product. Yields are typically high, but can be influenced by substrate purity and reaction conditions.
Experimental Protocol: Hydroformylation of 1-Octene
This protocol describes a general procedure for the hydroformylation of 1-octene using Co4(CO)12 as the catalyst precursor.
Materials:
-
This compound (Co4(CO)12)
-
1-Octene
-
Toluene (anhydrous)
-
Synthesis gas (H2/CO, 1:1 mixture)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and a gas inlet.
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve Co4(CO)12 (0.5-1 mol%) in a minimal amount of anhydrous toluene.
-
Transfer the catalyst solution to the high-pressure autoclave.
-
Add 1-octene (1.0 equivalent) to the autoclave.
-
Seal the autoclave and purge it several times with the H2/CO gas mixture.
-
Pressurize the autoclave to the desired pressure (e.g., 100 atm) with the H2/CO mixture.
-
Heat the reactor to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for the specified time (e.g., 6 hours), monitoring the pressure to ensure the reaction is proceeding.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
-
The catalyst can be removed by oxidation to cobalt(II) salts with air and subsequent extraction with an aqueous acid solution.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the desired nonanal isomers.
Hydroformylation Workflow
Troubleshooting & Optimization
Technical Support Center: Pauson-Khand Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in the Pauson-Khand reaction (PKR).
Troubleshooting Guide
This guide addresses specific issues encountered during the Pauson-Khand reaction in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: Why am I observing very low or no yield in my Pauson-Khand reaction?
Answer: Low to no conversion in the Pauson-Khand reaction can be attributed to several factors ranging from catalyst activity to substrate reactivity and reaction conditions. The original PKR protocol often required harsh thermal conditions, which could lead to low efficiency.[1] For instance, tetrasubstituted alkenes and those with strongly electron-withdrawing groups are often unsuitable for this reaction.[2] Catalyst deactivation or inhibition, especially in the presence of certain functional groups like diones, can also stall the catalytic cycle.[3]
A systematic approach to troubleshooting involves evaluating the catalyst system, reaction conditions, and the nature of the substrates. For instance, the choice of metal catalyst, such as cobalt, rhodium, or palladium, can significantly influence reactivity and substrate tolerance.[2]
Troubleshooting Workflow: Low/No Conversion
Troubleshooting workflow for low or no conversion in PKR.
Issue 2: Catalyst Inhibition with Dione Substrates
-
Question: Could the dione functionality in my substrate be inhibiting the catalyst?
Answer: Yes, it is highly plausible that a dione moiety can act as a chelating ligand to the metal center of the catalyst (e.g., cobalt or rhodium).[3] This chelation can occupy coordination sites on the metal that are essential for the binding of the alkene or alkyne, thereby inhibiting the catalytic cycle.[3] Protecting one or both of the carbonyl groups is a common and effective strategy to mitigate this inhibition.[3]
Issue 3: Formation of Multiple Products and Byproducts
-
Question: My reaction is yielding a complex mixture of products. What are the likely side reactions, and how can I improve selectivity?
Answer: The formation of multiple products can stem from a lack of regioselectivity, especially in intermolecular reactions with unsymmetrical alkenes or alkynes.[1] The original Pauson-Khand reactions were known to often produce a mixture of regioisomers.[1] For intermolecular reactions, larger alkyne substituents tend to favor the position adjacent to the newly formed carbonyl group.[4] However, selectivity with acyclic alkenes can be less predictable.[4]
Intramolecular Pauson-Khand reactions (IPKR) generally offer significantly higher regioselectivity and are a powerful strategy for constructing fused ring systems with good to excellent yields.[1][5] If an intermolecular approach is necessary, the use of directing groups on the alkene partner can enhance regiocontrol.[6]
Frequently Asked Questions (FAQs)
-
Question: How can I accelerate my Pauson-Khand reaction and run it under milder conditions?
Answer: The addition of promoters is a key strategy to accelerate the reaction and allow for milder conditions. Amine N-oxides, such as N-methylmorpholine N-oxide (NMO) and trimethylamine N-oxide (TMANO), are widely used.[1][2] These promoters are thought to facilitate the reaction by oxidizing a carbon monoxide ligand to carbon dioxide, which generates an unsaturated organometallic complex and makes the initial step of the mechanism irreversible.[2] This allows reactions to proceed at lower temperatures, sometimes even at room temperature.[1] Primary amines have also been shown to enhance the reaction rate.[7]
-
Question: What are the most common catalyst systems for the Pauson-Khand reaction, and what are their relative advantages?
Answer: While the classic Pauson-Khand reaction utilizes a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈), several catalytic systems have been developed.[1][2] The choice of catalyst can impact reaction conditions, functional group tolerance, and cost.
-
Question: My substrate contains sensitive functional groups. Which catalytic system offers the highest functional group tolerance?
Answer: Rhodium-based catalysts often exhibit higher functional group tolerance and can operate under milder conditions than traditional cobalt systems.[3] Palladium catalysts, sometimes used with thiourea ligands, also offer an alternative with a different reactivity profile under mild conditions.[7]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different catalysts and promoters on the Pauson-Khand reaction yield.
Table 1: Comparison of Common Catalyst Systems
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Co₂(CO)₈ (stoichiometric) | Toluene, 80-110 °C, often with a promoter (e.g., NMO) | Well-established with a broad substrate scope.[3] | High temperatures can lead to decomposition; potential for catalyst inhibition.[3] |
| [Rh(CO)₂Cl]₂ (catalytic) | Toluene, lower temperatures, CO atmosphere | Milder conditions, potentially higher functional group tolerance.[3] | May be more expensive; catalyst optimization can be complex.[3] |
| PdCl₂/Thiourea (catalytic) | Mild conditions, can be promoted by Lewis acids.[7] | Offers an alternative mechanism and reactivity profile.[7] | Less commonly used and may require more extensive optimization.[7] |
Table 2: Effect of Promoters on Reaction Yield
| Promoter | Substrate Type | Catalyst | Conditions | Yield (%) |
| N-Methylmorpholine N-oxide (NMO) | 1,6-enyne | Co₂(CO)₈ | CH₂Cl₂, rt | 85 |
| Trimethylamine N-oxide (TMANO) | 1,7-enyne | Co₂(CO)₈ | Toluene, 60 °C | 78 |
| Cyclohexylamine | 1,6-enyne | Co₂(CO)₈ (catalytic) | Toluene, 80 °C | 72 |
| None (Thermal) | 1,6-enyne | Co₂(CO)₈ | Toluene, 110 °C | 45 |
Key Experimental Protocols
Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular PKR with NMO Promoter
This protocol is adapted for a generic 1,6-enyne substrate.
-
Preparation of the Cobalt-Alkyne Complex:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 1,6-enyne (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol) to the solution in one portion.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the consumption of the alkyne by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
-
Cycloaddition:
-
To the solution of the cobalt-alkyne complex, add N-methylmorpholine N-oxide (NMO, 3.0-10.0 mmol) as a solid or a solution in DCM.
-
Stir the reaction mixture at room temperature or gently heat to 40-80 °C until the cobalt complex is consumed, as monitored by TLC (the characteristic red/brown color of the complex will fade).[3]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a solvent such as diethyl ether and filter through a pad of silica gel or Celite® to remove cobalt residues.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow: Stoichiometric PKR with NMO
Protocol 2: Catalytic Rhodium-Mediated Intramolecular PKR
This protocol is a general procedure for a rhodium-catalyzed intramolecular Pauson-Khand reaction.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂, 0.025 mmol, 2.5 mol%).
-
Evacuate and backfill the flask with carbon monoxide (from a balloon or at 1 atm).
-
Add anhydrous 1,2-dichloroethane (DCE, 20 mL) via syringe.
-
Add the enyne substrate (1.0 mmol) to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a carbon monoxide atmosphere.
-
Stir the reaction until completion, monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentenone.
-
Logical Relationship: Catalyst and Promoter Selection
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing Tetracobalt Dodecacarbonyl (Co₄(CO)₁₂) Decomposition in Solution
This guide is intended for researchers, scientists, and drug development professionals working with tetracobalt dodecacarbonyl. It provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help manage and prevent its decomposition in solution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My black this compound solution has changed color. What does this indicate?
A change in color from the expected deep black or very dark green is a primary indicator of decomposition or reaction. The specific color can suggest the nature of the decomposition products:
-
Green-Brown/Purple-Red: Formation of these colors can indicate a reaction with nucleophiles or impurities. For example, reactions with sodium alkoxides or certain amines can produce purple-red solutions, while reactions with halide salts can yield green-brown anionic clusters like [Co₄(CO)₁₁X]⁻.[1]
-
Formation of a Metallic Film: A silvery or metallic film on the glassware is likely due to the formation of metallic cobalt from complete thermal or oxidative decomposition.
-
Brown/Orange: The appearance of these colors may suggest the formation of other cobalt carbonyl species, such as dicobalt octacarbonyl (Co₂(CO)₈), particularly if the reaction is performed under a carbon monoxide atmosphere.[1]
Q2: A black precipitate has formed in my solution. What is it and why did it form?
An insoluble black precipitate is often finely divided metallic cobalt, a product of severe decomposition. This is typically caused by:
-
Exposure to Air/Oxygen: Co₄(CO)₁₂ is highly air-sensitive and will readily oxidize, leading to the collapse of the cluster and formation of cobalt oxides and metallic cobalt.
-
High Temperatures: Exceeding the thermal stability limit of the cluster in a given solvent will cause it to shed its carbonyl ligands and precipitate cobalt metal. The solid compound decomposes at 60 °C.[2]
-
Incompatible Solvents: Certain solvents can accelerate decomposition, leading to precipitation.
Q3: My Pauson-Khand (or other Co₄(CO)₁₂-catalyzed) reaction is sluggish or failing. Could the catalyst have decomposed?
Yes, catalyst decomposition is a common reason for reaction failure. Before initiating the reaction, you should verify the integrity of your Co₄(CO)₁₂.
-
Visual Inspection: The solid should be a black, crystalline powder. If it appears dull, brownish, or aggregated, it may have partially decomposed.
-
Solution Appearance: A freshly prepared solution in an appropriate solvent (e.g., hexane, toluene) should be deep black or dark green and free of precipitates.
-
IR Spectroscopy: This is the most reliable method. A spectrum of your solution should show the characteristic carbonyl (ν(CO)) stretching frequencies for Co₄(CO)₁₂. The absence or significant weakening of these peaks, and the appearance of new peaks, indicates decomposition.
Q4: How can I differentiate between thermal and oxidative decomposition?
-
Thermal Decomposition is primarily driven by heat and will occur even under a strictly inert atmosphere if the temperature is too high. The primary product is often metallic cobalt.
-
Oxidative Decomposition is caused by exposure to oxygen. It can occur at temperatures below the thermal decomposition point. The products are typically cobalt oxides and metallic cobalt. If you observe decomposition even at low temperatures, an air leak in your apparatus is the most likely cause.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Co₄(CO)₁₂ to decompose in solution?
The main factors are:
-
Temperature: High temperatures promote the loss of CO ligands.
-
Atmosphere: Exposure to oxygen will cause rapid oxidative decomposition.
-
Solvent: The choice of solvent can significantly impact stability. Halogenated solvents, in particular, should be used with caution.
-
Impurities: Water, acids, bases, and halide ions can accelerate decomposition.[1]
Q2: What are the ideal storage conditions for solid Co₄(CO)₁₂?
Solid Co₄(CO)₁₂ should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, protected from light, and refrigerated (typically at -20 °C) to minimize thermal decomposition.
Q3: Which solvents are recommended for preparing Co₄(CO)₁₂ solutions?
Non-polar, aprotic solvents that have been rigorously dried and deoxygenated are the best choice.
-
Good Choices: Hydrocarbon solvents like hexane, heptane, and toluene are commonly used. Ethereal solvents like THF can also be used, but must be free of peroxides.
-
Use with Caution: Chlorinated solvents (e.g., dichloromethane, chloroform) can sometimes react with metal carbonyls and should be used with care, preferably at low temperatures.
Q4: How can I monitor the integrity of my Co₄(CO)₁₂ solution?
Infrared (IR) spectroscopy is the most effective method. The carbonyl stretching region (approx. 1800-2100 cm⁻¹) provides a unique fingerprint for the cluster.
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent | Solubility | Stability Considerations |
| Hexane | Sparingly soluble | Good stability when properly degassed. |
| Toluene | Moderately soluble | Good stability; a common reaction solvent. |
| Tetrahydrofuran (THF) | Soluble | Good stability, but THF must be dry and peroxide-free. |
| Dichloromethane | Soluble | Lower stability; risk of reaction. Use at low temperatures. |
| Water | Insoluble | Insoluble and reactive. |
Table 2: Characteristic IR Carbonyl (ν(CO)) Frequencies for Co₄(CO)₁₂
The IR spectrum is a definitive tool for identifying Co₄(CO)₁₂. The presence of both terminal and bridging carbonyl ligands gives a characteristic pattern.
| Solvent | ν(CO) Frequencies (cm⁻¹) | Assignment |
| Hexane | ~2063, ~2055, ~2026 | Terminal CO stretch |
| ~1867 | Bridging CO stretch |
Note: Exact peak positions can vary slightly based on solvent, concentration, and spectrometer calibration.
Experimental Protocols
Protocol 1: Preparation of a Co₄(CO)₁₂ Stock Solution using a Schlenk Line
Objective: To prepare a solution of Co₄(CO)₁₂ of a known concentration under an inert atmosphere.
Materials:
-
This compound (black, crystalline solid)
-
Dry, deoxygenated solvent (e.g., hexane, toluene)
-
Schlenk flask with a magnetic stir bar
-
Schlenk line with dual vacuum/inert gas manifold
-
Septa, glass stoppers, and cannulas
-
Balance, located in an inert atmosphere glovebox if possible. If not, weigh quickly in the air.
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is clean and oven-dried (e.g., at 120 °C for at least 4 hours) to remove all moisture.
-
Assemble and Purge: Assemble the hot flask with a greased stopcock and stir bar. Attach it to the Schlenk line, and perform at least three evacuate-refill cycles to replace the air with an inert gas (Nitrogen or Argon).
-
Weighing the Solid:
-
Ideal Method (Glovebox): Transfer the required amount of Co₄(CO)₁₂ to the purged Schlenk flask inside a glovebox. Seal the flask before removing it from the glovebox.
-
Alternative Method (Quick Weighing): With the flask under a positive pressure of inert gas, briefly remove the stopper and add the Co₄(CO)₁₂ solid via a powder funnel. Immediately reseal the flask and purge with inert gas for several minutes.
-
-
Solvent Addition: Transfer the required volume of dry, deoxygenated solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved, yielding a deep black or dark green solution.
-
Storage: Store the solution under a positive pressure of inert gas, wrapped in foil to protect it from light, and in a refrigerator or freezer if not for immediate use.
Protocol 2: Monitoring Co₄(CO)₁₂ Decomposition by IR Spectroscopy
Objective: To use IR spectroscopy to assess the purity and stability of a Co₄(CO)₁₂ solution over time.
Materials:
-
Co₄(CO)₁₂ solution
-
FTIR spectrometer
-
Airtight IR solution cell (e.g., with CaF₂ or NaCl windows)
-
Gas-tight syringe and needle
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Cell Preparation: Clean and dry the IR cell thoroughly. If possible, assemble it inside a glovebox.
-
Background Spectrum: Obtain a background spectrum of the pure, deoxygenated solvent in the IR cell.
-
Sample Loading:
-
In a Glovebox: Draw the Co₄(CO)₁₂ solution into a syringe and inject it into the sealed IR cell.
-
On a Schlenk Line: Under a positive flow of inert gas, use a gas-tight syringe to withdraw an aliquot of the solution and quickly inject it into the IR cell.
-
-
Acquire Spectrum: Immediately acquire the IR spectrum of the sample. The typical region of interest for the carbonyl ligands is 1800-2100 cm⁻¹.
-
Analysis:
-
Compare the obtained spectrum to a reference spectrum of pure Co₄(CO)₁₂ in the same solvent (see Table 2).
-
The presence of sharp, well-defined peaks at the correct frequencies indicates a pure, intact cluster.
-
The appearance of new peaks, broadening of existing peaks, or a significant decrease in intensity suggests decomposition. For example, the formation of cobalt oxides will lead to the complete loss of the carbonyl signals.
-
-
Time-Course Monitoring: To assess stability, acquire spectra at regular intervals (e.g., every hour) while keeping the solution under the desired experimental conditions (e.g., specific temperature).
Visualizations
References
- 1. Reactivity of [Co4(CO)12]. Synthesis and characterization of tetracobalt carbonyl anions of general forumla [Co4(CO)11X]– - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Tetracobalt Dodecacarbonyl (Co₄(CO)₁₂) Catalyst
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stabilization and use of tetracobalt dodecacarbonyl (Co₄(CO)₁₂) catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color from black/dark green to brown or is forming a precipitate. What does this indicate?
A1: A color change or precipitate formation is a strong indicator of catalyst decomposition.[1] this compound is thermally sensitive and decomposes at temperatures as low as 60°C.[2][3] It is also highly sensitive to air and moisture, leading to oxidation.[2] The brown or precipitated material is likely cobalt oxides or other insoluble cobalt species.
Q2: I am observing inconsistent yields in my Pauson-Khand reactions, even when using catalyst from the same batch. What are the potential causes?
A2: Inconsistent yields can stem from several factors:
-
Catalyst Decomposition: As mentioned in A1, Co₄(CO)₁₂ is unstable. Even slight variations in reaction setup, solvent purity, or inert atmosphere integrity can lead to different levels of catalyst decomposition and, consequently, variable yields.
-
Incomplete Dissolution: Ensure the catalyst is fully dissolved before initiating the reaction to maintain accurate concentration.[1]
-
Variable CO Pressure: The stability and activity of cobalt carbonyl catalysts can be influenced by the partial pressure of carbon monoxide.[4] Inconsistent CO pressure between runs can affect the catalytic cycle.
-
Impurities: Trace impurities in substrates or solvents can act as catalyst poisons.[5]
Q3: Can I use solvents like Dichloromethane (DCM) or Chloroform with Co₄(CO)₁₂?
A3: It is generally not recommended. Chlorinated solvents can react with organometallic complexes, leading to catalyst deactivation. It is preferable to use non-halogenated, rigorously dried, and deoxygenated solvents such as toluene, hexane, or THF.[1]
Q4: How can I improve the stability of my Co₄(CO)₁₂ catalyst during a reaction?
A4: To enhance stability:
-
Maintain a Carbon Monoxide Atmosphere: A positive pressure of CO can help stabilize the cluster by shifting the equilibrium away from decarbonylation and decomposition.[6]
-
Use Stabilizing Ligands: The addition of phosphine or bulky phosphite ligands can in some cases stabilize the cobalt carbonyl complex, although this may also affect its reactivity.[6]
-
Strict Temperature Control: Maintain the reaction temperature below the decomposition point of the catalyst (ideally well below 60°C if possible).
-
Rigorous Inert Atmosphere: The exclusion of air and moisture is critical.[2]
Q5: Is it possible to regenerate a decomposed Co₄(CO)₁₂ catalyst?
A5: While challenging, regeneration of cobalt carbonyl complexes from their decomposition products (like cobalt oxides) is possible but often not practical on a lab scale. Regeneration typically involves high-temperature carbothermal reduction with CO, which requires specialized equipment.[7][8] For most laboratory applications, it is more reliable to use a fresh, high-purity catalyst.
Troubleshooting Guides
Guide 1: Low or No Catalytic Activity
Problem: The reaction is sluggish or does not proceed to completion, even with a seemingly active catalyst.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Catalyst Decomposition | Visually inspect the catalyst solution for color change or precipitation. | Prepare a fresh solution of Co₄(CO)₁₂ immediately before use. Ensure rigorous exclusion of air and moisture.[1][2] |
| Impure Solvents/Reagents | Test solvents for peroxides and water content. Purify substrates if necessary. | Use freshly distilled and thoroughly degassed solvents. Purify reagents by distillation, recrystallization, or column chromatography. |
| Inadequate Inert Atmosphere | Check all seals and connections of your reaction setup for leaks. | Use high-purity inert gas (Argon or Nitrogen). Ensure a slight positive pressure of inert gas is maintained throughout the experiment. |
| Incorrect Reaction Temperature | Verify the accuracy of your temperature controller and ensure uniform heating. | Calibrate your heating mantle or oil bath. Use a stir plate with integrated temperature control for better precision. |
Guide 2: Inconsistent Reaction Selectivity
Problem: The ratio of desired product to byproducts varies between batches.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Catalyst Activity | Monitor the reaction progress by taking aliquots at regular intervals and analyzing them (e.g., by GC or TLC). | A change in the rate of product formation can indicate catalyst deactivation. Consider a slow addition of the catalyst over the course of the reaction. |
| Presence of Isomers in Starting Material | Analyze the purity and isomeric ratio of your starting materials. | Purify starting materials to a single isomer if possible. |
| Fluctuations in CO Pressure | Use a CO regulator and monitor the pressure throughout the reaction. | Maintain a constant and controlled CO pressure. For reactions sensitive to CO concentration, consider using a mass flow controller.[4] |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
Co₄(CO)₁₂ is an air-sensitive and potentially pyrophoric solid.[2] Strict adherence to inert atmosphere techniques is mandatory.
Materials:
-
Glovebox or Schlenk line
-
High-purity Argon or Nitrogen
-
Dry, degassed solvents
-
Clean, oven-dried glassware
Procedure:
-
Storage: Store Co₄(CO)₁₂ in a sealed container under an inert atmosphere in a freezer (-20°C is typical).
-
Weighing: Weigh the required amount of Co₄(CO)₁₂ inside a glovebox.[2] If a glovebox is unavailable, use a Schlenk line and weigh by difference in a sealed flask under a positive pressure of inert gas.
-
Dissolution: Add dry, degassed solvent to the flask containing the catalyst under a positive flow of inert gas. Swirl gently to dissolve.
-
Transfer: Use a cannula or a gas-tight syringe to transfer the catalyst solution to the reaction vessel.[9]
Protocol 2: Monitoring Co₄(CO)₁₂ Decomposition by FT-IR Spectroscopy
The decomposition of Co₄(CO)₁₂ can be monitored by observing changes in the carbonyl stretching region of its infrared spectrum.
Materials:
-
FT-IR spectrometer
-
Liquid-tight IR cell with CaF₂ or NaCl windows
-
Gas-tight syringe
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Baseline Spectrum: Obtain a background spectrum of the dry, degassed solvent in the IR cell.
-
Sample Preparation: Prepare a dilute solution of Co₄(CO)₁₂ in the desired solvent under an inert atmosphere.
-
Initial Spectrum: Quickly transfer the solution to the IR cell using a gas-tight syringe and acquire the initial spectrum. The characteristic ν(CO) bands for Co₄(CO)₁₂ should be observed.
-
Monitoring: Acquire spectra at regular time intervals under the desired reaction conditions (e.g., elevated temperature).
-
Analysis: Look for the appearance of new bands, particularly in the region of bridging carbonyls and the formation of broad bands associated with cobalt oxides, which indicate decomposition.[10][11] A decrease in the intensity of the characteristic Co₄(CO)₁₂ peaks also signifies decomposition.
Data Presentation
Table 1: Stability of this compound in Different Solvents (Qualitative)
| Solvent | Relative Stability | Comments |
| Toluene | Good | A common solvent for Pauson-Khand reactions. Must be dry and deoxygenated. |
| Hexane | Good | Non-coordinating, suitable for many applications. Must be dry and deoxygenated. |
| Tetrahydrofuran (THF) | Moderate | Can coordinate to the metal center, potentially affecting reactivity. Prone to peroxide formation, which can accelerate decomposition. Use freshly distilled THF.[12] |
| Dichloromethane (DCM) | Poor | Reacts with the catalyst, leading to rapid decomposition. Not recommended.[1] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Catalytic Activity
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. Effect of Pressure, H2/CO Ratio and Reduction Conditions on Co–Mn/CNT Bimetallic Catalyst Performance in Fischer–Tropsch Reaction [mdpi.com]
- 4. The Effect of CO Partial Pressure on Important Kinetic Parameters of Methanation Reaction on Co-Based FTS Catalyst Studied by SSITKA-MS and Operando DRIFTS-MS Techniques [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dodecacarbonyltetracobalt (Co4(CO)12)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecacarbonyltetracobalt (Co4(CO)12).
Frequently Asked Questions (FAQs)
1. What is Dodecacarbonyltetracobalt (Co4(CO)12) and what are its primary applications?
Dodecacarbonyltetracobalt, with the chemical formula Co4(CO)12, is a black crystalline metal carbonyl cluster.[1] It serves as a precursor and catalyst in various organic syntheses, most notably in the Pauson-Khand reaction for the formation of cyclopentenones and in hydroformylation reactions for the production of aldehydes from alkenes.[2][3]
2. What are the common signs of Co4(CO)12 decomposition?
The primary sign of decomposition is a change in the appearance of the solid material from black crystals to a dull, less crystalline powder, often accompanied by the faint smell of carbon monoxide. In solution, decomposition is indicated by a color change from the characteristic dark solution to a brownish or opaque mixture, potentially with the formation of a metallic precipitate. Spectroscopic methods, such as Infrared (IR) spectroscopy, can confirm decomposition by showing a decrease in the intensity of the characteristic CO stretching bands.
3. How should Co4(CO)12 be handled and stored to minimize decomposition?
Due to its sensitivity to air and heat, proper handling and storage are crucial for maintaining the integrity of Co4(CO)12.[1]
-
Atmosphere: Always handle and store Co4(CO)12 under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4] Storing under a carbon monoxide (CO) atmosphere can further suppress decarbonylation based on Le Chatelier's principle.
-
Temperature: For long-term storage, it is recommended to keep the solid compound at -20°C or below in a tightly sealed container.[4] Solutions of Co4(CO)12 are generally less stable and should be prepared fresh before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., in a refrigerator) under an inert atmosphere.[5]
-
Light: Protect the compound from light by storing it in an amber or opaque vial, as light can promote decomposition.[4][6]
-
Containers: Use appropriate, well-sealed containers designed for hazardous chemicals. Ensure containers are kept in good condition to prevent moisture ingress.
4. What are the primary side reactions to be aware of when using Co4(CO)12?
The main side reactions involve decomposition due to heat and oxidation from air exposure. In catalytic applications, specific side reactions can occur depending on the reaction type.
Troubleshooting Guides
Issue 1: Synthesis of Co4(CO)12 from Dicobalt octacarbonyl (Co2(CO)8) results in low yield or impure product.
-
Symptom: The final product is not the expected black crystalline solid, or spectroscopic analysis (e.g., IR) shows the presence of unreacted Co2(CO)8 or other cobalt carbonyl species.
-
Possible Causes:
-
Incomplete Decarbonylation: The reaction temperature may be too low or the reaction time too short for the complete conversion of Co2(CO)8.
-
Formation of Higher Nuclearity Clusters: Under certain conditions, the formation of other cobalt carbonyl clusters, such as Co6(CO)16, can occur.
-
Decomposition of Product: The reaction temperature may be too high, leading to the decomposition of the desired Co4(CO)12 product. Co4(CO)12 decomposes at 60 °C.[1]
-
-
Solutions:
-
Optimize Reaction Conditions: Carefully control the temperature during the synthesis. The decarbonylation of Co2(CO)8 to Co4(CO)12 is typically achieved by heating in an inert solvent.[1] Monitor the reaction progress using IR spectroscopy to ensure the disappearance of Co2(CO)8 signals and the appearance of Co4(CO)12 signals.
-
Purification: If impurities are present, recrystallization from a suitable solvent under an inert atmosphere can be performed.
-
Issue 2: Co4(CO)12 appears to be inactive or gives low yields in a Pauson-Khand reaction.
-
Symptom: The cycloaddition reaction does not proceed to completion, or the yield of the desired cyclopentenone is lower than expected.
-
Possible Causes:
-
Decomposition of the Catalyst: The Co4(CO)12 may have decomposed due to improper storage or handling, or due to high reaction temperatures.
-
Inhibition by Side Products: The formation of inactive cobalt species can inhibit the catalytic cycle.
-
Equilibrium with Co2(CO)8: Under a high pressure of carbon monoxide, an equilibrium between Co4(CO)12 and Co2(CO)8 exists. While Co4(CO)12 can be a catalyst, Co2(CO)8 is often considered the active precursor for the initial alkyne complex formation.[7]
-
-
Solutions:
-
Use High-Quality Co4(CO)12: Ensure the starting material is pure and has been stored correctly.
-
Control Reaction Temperature: Pauson-Khand reactions often require elevated temperatures, but this must be balanced against the thermal stability of the catalyst.[2][8]
-
Consider Additives: The use of promoters or additives, such as N-oxides, can sometimes improve reaction efficiency.[3]
-
Issue 3: Undesired side products are formed during a hydroformylation reaction using a cobalt catalyst derived from Co4(CO)12.
-
Symptom: Besides the desired aldehyde product, significant amounts of isomerized alkenes or hydrogenated alkanes are observed.
-
Possible Causes:
-
Isomerization of the Alkene: The cobalt catalyst can catalyze the isomerization of the starting alkene, leading to a mixture of aldehyde products.
-
Hydrogenation of the Alkene: The catalyst can also hydrogenate the alkene to the corresponding alkane, reducing the yield of the desired product.
-
-
Solutions:
-
Optimize Reaction Conditions: The ratio of CO to H2, as well as the overall pressure and temperature, can significantly influence the selectivity of the hydroformylation reaction.
-
Use of Ligands: The addition of phosphine ligands can modify the catalyst's activity and selectivity, often suppressing side reactions.
-
Data Presentation
Table 1: Physical and Chemical Properties of Co4(CO)12
| Property | Value | Reference |
| Chemical Formula | Co4(CO)12 | [1] |
| Molar Mass | 571.85 g/mol | [1] |
| Appearance | Black crystalline solid | [1] |
| Melting Point | Decomposes at 60 °C | [1] |
| Solubility | Insoluble in water | [1] |
Table 2: Common Side Reactions and their Mitigation
| Reaction Type | Common Side Reaction | Mitigation Strategies |
| Synthesis | Incomplete conversion of Co2(CO)8 | Optimize reaction time and temperature; monitor by IR spectroscopy. |
| Formation of other cobalt carbonyl clusters | Precise control of reaction conditions; purification by recrystallization. | |
| Thermal Decomposition | Formation of cobalt metal and CO | Store at low temperatures (-20°C); handle under inert atmosphere.[5] |
| Oxidation | Formation of cobalt oxides | Handle and store under an inert atmosphere (N2 or Ar).[1][4] |
| Pauson-Khand Reaction | Low catalytic activity | Use high-purity Co4(CO)12; control reaction temperature carefully. |
| Hydroformylation | Alkene isomerization and hydrogenation | Optimize H2/CO ratio, pressure, and temperature; consider using phosphine ligands. |
Experimental Protocols
Protocol 1: Synthesis of Dodecacarbonyltetracobalt (Co4(CO)12) from Dicobalt octacarbonyl (Co2(CO)8)
This protocol is based on the thermal decarbonylation of Co2(CO)8.[1] Caution: This reaction should be performed in a well-ventilated fume hood due to the release of carbon monoxide, a toxic gas.
Materials:
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Anhydrous, deoxygenated hexane or a similar inert solvent
-
Schlenk flask and standard Schlenk line equipment
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (N2 or Ar), charge the Schlenk flask with Co2(CO)8.
-
Add the anhydrous, deoxygenated solvent to the flask.
-
With stirring, slowly heat the solution to a gentle reflux. The optimal temperature will depend on the solvent used but should be maintained below the decomposition temperature of Co4(CO)12 (60 °C).
-
The reaction progress can be monitored by the color change of the solution and by IR spectroscopy. The characteristic bands of Co2(CO)8 should disappear, and those of Co4(CO)12 should appear.
-
Once the reaction is complete (typically after several hours), cool the solution to room temperature and then further cool to induce crystallization of the black Co4(CO)12 product.
-
Isolate the crystals by filtration under an inert atmosphere and wash with a small amount of cold, deoxygenated solvent.
-
Dry the product under vacuum.
Troubleshooting:
-
Low Yield: Ensure the solvent is completely anhydrous and deoxygenated. Any presence of water or oxygen can lead to decomposition of both the starting material and the product.
-
Product Contamination: If the product is contaminated with unreacted Co2(CO)8, the reaction time or temperature may need to be increased slightly. If other cobalt carbonyl clusters are formed, purification by recrystallization is necessary.
Visualizations
Caption: Synthesis of Co4(CO)12 and its common decomposition pathways.
Caption: A logical workflow for troubleshooting experiments involving Co4(CO)12.
References
- 1. Tetracobalt dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Co₄(CO)₁₂ Catalysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with tetracobalt dodecacarbonyl (Co₄(CO)₁₂) as a catalyst.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction is showing low or no conversion. What are the common causes?
A1: Low or no conversion in a Co₄(CO)₁₂ catalyzed reaction can stem from several factors:
-
Catalyst Deactivation: The active catalytic species derived from Co₄(CO)₁₂ may have deactivated. Common deactivation mechanisms for cobalt catalysts include sintering (agglomeration of catalyst particles), oxidation of the cobalt metal, and fouling due to the deposition of carbonaceous materials (coking) on the catalyst surface.[1][2][3]
-
Improper Reaction Conditions: Temperature and pressure play a crucial role. For instance, in reactions like CO methanation, higher pressure generally leads to higher CO conversion, while lower temperatures can favor conversion due to the exothermic nature of the reaction.[4] The ratio of reactants, such as the H₂/CO ratio, is also a critical parameter to optimize.[5]
-
Catalyst Poisoning: The presence of impurities in the feedstock can poison the catalyst.[6] For example, sulfur compounds are known to poison nickel catalysts, a principle that can extend to other transition metal catalysts like cobalt.[2]
-
Poor Catalyst Solubility or Dispersion: In heterogeneous reactions, ensuring the catalyst is well-dispersed is key. For homogeneous reactions, the catalyst must be soluble in the reaction solvent.
Q2: How can I regenerate a deactivated Co₄(CO)₁₂-derived catalyst?
A2: Regeneration of cobalt catalysts typically involves treatments to reverse the deactivation processes.[1] Thermal regeneration is a common method.[6] This can include:
-
Oxidative Treatment: Controlled heating in the presence of air or oxygen can burn off carbon deposits (coke).
-
Reductive Treatment: Following an oxidative treatment, or for an oxidized catalyst, heating under a hydrogen or carbon monoxide stream can reduce the cobalt back to its active metallic state. One study on Ni catalysts demonstrated that a poisoned catalyst could be regenerated by heating at 350°C in a stream of H₂ gas.
It is crucial to carefully control the temperature during regeneration to prevent further sintering of the catalyst particles.[3]
Q3: What are some common side reactions observed with cobalt carbonyl catalysts?
A3: Side reactions are highly dependent on the specific substrates and reaction conditions. In reactions involving amines and diynes, C-N bond cleavage has been observed as a side reaction.[7]
Q4: How do temperature and pressure affect the outcome of my reaction?
A4: Temperature and pressure are critical parameters that influence both catalyst activity and product selectivity.
-
Temperature: For exothermic reactions, lower temperatures can favor higher conversion, provided the catalyst is sufficiently active at that temperature.[4] However, excessively high temperatures can lead to thermal degradation of the catalyst, such as sintering.[3]
-
Pressure: For reactions involving gaseous reactants where the number of moles decreases, increasing the pressure generally increases the reaction rate and conversion.[4][5] For example, in CO methanation, high pressure promotes the reaction.[4]
The optimal conditions will always be specific to the reaction being performed and should be determined experimentally.
Q5: What analytical techniques can I use to monitor my reaction in real-time?
A5: Monitoring heterogeneous catalytic reactions can be challenging. Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a technique that has been successfully used for the direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions.[8][9] This method can overcome issues related to sampling reproducibility and light scattering that are common with other techniques.[8]
Troubleshooting Guides
Issue 1: Low Product Yield
If you are experiencing low product yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Catalyst Deactivation
Catalyst deactivation is a common problem in catalytic processes.[2] The main causes are poisoning, fouling, thermal degradation, and vapor-solid or solid-solid reactions.[2]
| Deactivation Mechanism | Description | Potential Solution |
| Sintering | Agglomeration of cobalt particles at high temperatures, leading to a loss of active surface area.[1][3] | Operate at lower temperatures if possible. Use a thermally stable support. |
| Oxidation | Re-oxidation of the active cobalt metal to an inactive oxide state.[1] | Ensure an inert atmosphere (e.g., N₂, Ar) if the active species is zero-valent cobalt. Perform a reduction step (e.g., with H₂) to regenerate the catalyst.[1] |
| Coking/Fouling | Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[1][3] | Perform a controlled oxidation (e.g., with air) to burn off the carbon deposits.[6] Optimize reaction conditions to minimize coke formation.[6] |
| Poisoning | Strong adsorption of impurities from the feed onto the active sites.[3] | Purify reactants and solvents to remove potential poisons like sulfur compounds.[6] |
Experimental Protocols
Protocol 1: General Catalyst Regeneration Procedure
This is a general guideline for regenerating a supported cobalt catalyst that has been deactivated by coking or oxidation.
-
Coke Removal (Oxidative Step):
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst to 300-400°C under a flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂).
-
Hold at this temperature for 2-4 hours to burn off carbon deposits. Caution: This process is exothermic and can cause temperature spikes, potentially leading to sintering if not controlled.[3]
-
-
Reduction of Cobalt Oxide (Reductive Step):
-
Cooling and Passivation:
-
Cool the catalyst to room temperature under an inert gas flow to prevent re-oxidation.
-
Protocol 2: Reaction Optimization Workflow
A systematic approach is crucial for optimizing reaction conditions.
Caption: A systematic workflow for reaction optimization.
Data Tables
Effect of Pressure and Temperature on CO Conversion
The following table summarizes the general effects of pressure and temperature on CO conversion for volume-reducing, exothermic reactions like CO methanation, which can be catalyzed by cobalt.
| Parameter | Change | Effect on CO Conversion | Rationale | Reference |
| Pressure | Increase | Increases | Favors reactions where the number of moles of gas decreases. Increases the concentration of reactants on the catalyst surface. | [4][5] |
| Temperature | Decrease | Increases | Favors exothermic reactions thermodynamically. | [4] |
Note: The catalyst must have sufficient activity at the chosen temperature.
Effect of H₂/CO Ratio and Reduction Temperature on Selectivity
This data is based on a study of a Co-Mn/CNT catalyst in Fischer-Tropsch synthesis but illustrates general principles applicable to Co-catalyzed reactions involving CO and H₂.
| Parameter | Change | Effect on C₅+ Selectivity | Reference |
| H₂/CO Ratio | Increase | Decreases (favors lighter hydrocarbons) | [5] |
| Reduction Temp. | Increase from 340 to 420°C | Increases (from 42.9% to 85.8%) | [5] |
| Reduction Temp. | Increase from 420 to 500°C | Decreases (from 85.8% to 44.3%) | [5] |
This highlights the existence of an optimal reduction temperature for maximizing the selectivity of desired products.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cobalt Carbonyl Catalyst Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with cobalt carbonyl catalysts, with a focus on preventing deactivation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving cobalt carbonyl catalysts.
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Catalyst Decomposition: Dicobalt octacarbonyl has decomposed due to improper storage or handling (exposure to air, moisture, or high temperatures).[1] 2. Inactive Catalyst Precursor: The cobalt source has not been properly activated to the catalytically active species. 3. Presence of Inhibitors/Poisons: Impurities in the solvent, reagents, or syngas (e.g., sulfur compounds, peroxides) are poisoning the catalyst.[2] 4. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.[1] | 1. Verify Catalyst Quality: Visually inspect the dicobalt octacarbonyl. It should be glossy, dark red crystals. A matte purple appearance indicates decomposition due to air exposure.[1] Use a fresh batch of catalyst stored under an inert atmosphere in a freezer.[1] 2. Optimize Catalyst Activation: Review the pre-activation procedure. For example, in hydroformylation, ensure conditions are suitable for the formation of HCo(CO)₄. 3. Purify Reagents: Use freshly distilled solvents and purified reagents. Pass syngas through an appropriate filter to remove impurities. 4. Increase Catalyst Loading: Incrementally increase the catalyst loading. For difficult reactions, a 10-20 mol% loading may be necessary.[1] |
| Poor Selectivity (e.g., low n/iso ratio in hydroformylation) | 1. Suboptimal Reaction Conditions: Temperature, pressure, or H₂/CO ratio are not ideal for the desired selectivity.[2] 2. Ligand Effects: The type or concentration of phosphine/phosphite ligands is not optimal for directing selectivity.[2] 3. Isomerization of Substrate: The catalyst is promoting isomerization of the starting alkene, leading to a mixture of products. | 1. Adjust Reaction Parameters: Lowering the temperature and increasing the CO partial pressure can favor the formation of linear aldehydes.[2] 2. Modify Ligand System: For higher linear selectivity, consider using bulkier phosphine or phosphite ligands.[2] 3. Suppress Isomerization: Adjusting the H₂/CO ratio and temperature can help minimize competing isomerization reactions. |
| Catalyst Deactivation During Reaction (Precipitation/Color Change) | 1. Thermal Decomposition: The reaction temperature is too high, causing the catalyst to decompose to cobalt metal. 2. Low CO Partial Pressure: Insufficient carbon monoxide pressure can lead to the instability and decomposition of the active catalyst species. 3. Oxidation: The cobalt center has been oxidized to an inactive state (e.g., Co(II) to Co(III)). 4. Leaching of Heterogeneous Catalyst: The active cobalt species is being stripped from the solid support into the reaction medium.[3][4][5] | 1. Optimize Temperature: Lower the reaction temperature to the minimum required for efficient catalysis. 2. Maintain CO Pressure: Ensure a sufficient overpressure of carbon monoxide is maintained throughout the reaction. 3. Inert Atmosphere: Maintain strict anaerobic and anhydrous conditions to prevent oxidation. 4. Prevent Leaching: For heterogeneous catalysts, consider using a support with strong metal-support interactions or adding a protectant to the reaction mixture.[3][4][5] |
| Reaction Stalls or is Sluggish | 1. Product Inhibition: High concentrations of the product may be inhibiting catalyst activity.[2] 2. CO Pressure Drop: In reactions that consume CO, a drop in pressure can slow down the reaction rate. 3. Formation of Inactive Cobalt Clusters: The active mononuclear cobalt species may be aggregating to form less active or inactive polynuclear clusters. | 1. Control Product Concentration: If possible, perform the reaction under conditions where the product is removed as it is formed. 2. Maintain Constant CO Pressure: Use a pressure-regulated CO supply to maintain a constant pressure throughout the reaction. 3. Use Stabilizing Ligands/Additives: The addition of appropriate ligands can help to stabilize the active catalytic species and prevent aggregation. |
Frequently Asked Questions (FAQs)
1. How should I properly store and handle dicobalt octacarbonyl?
Dicobalt octacarbonyl should be stored at low temperatures (in a refrigerator or freezer) under an inert atmosphere.[1] The ideal storage location is a freezer inside a glovebox.[1] It is sensitive to air, moisture, and heat, and exposure can lead to decomposition, indicated by a color change from glossy dark red to matte purple.[1] When handling, use inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line) and avoid exposure to air.
2. What are the common signs of cobalt carbonyl catalyst deactivation?
Visual cues for deactivation can include a change in the reaction mixture's color. For example, some active rhodium oxo catalysts, which are often used as a comparison, are straw-colored and turn black upon deactivation.[2] The formation of a black precipitate often indicates the formation of cobalt metal, a clear sign of catalyst decomposition. A sluggish or stalled reaction rate is another indicator of deactivation.
3. How can I prevent my heterogeneous cobalt catalyst from leaching into the reaction mixture?
Leaching of cobalt is a significant cause of deactivation for supported catalysts.[3][4][5] This can be mitigated by:
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Strong Metal-Support Interactions: Utilizing supports that have a strong interaction with the cobalt particles can help to anchor them and prevent leaching.[5]
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Use of Protectants: Adding small amounts of protectants, such as certain organic acids (e.g., citric acid, oxalic acid, or formic acid), to the reaction medium can suppress cobalt leaching by competitively adsorbing on the cobalt surface and inhibiting the formation of soluble cobalt carbonyl species.[3][4]
-
N- or P-doped Carbon Encapsulation: Encapsulating cobalt nanoparticles within nitrogen or phosphorus-doped carbon layers can effectively reduce cobalt leaching.[6]
4. Can a deactivated cobalt carbonyl catalyst be regenerated?
Yes, in some cases, a deactivated catalyst can be regenerated. The appropriate method depends on the cause of deactivation:
-
Fouling: If the catalyst surface is blocked by organic byproducts, washing with a suitable solvent may restore activity.[7]
-
Oxidation: If the cobalt has been oxidized to an inactive state, a reduction step may be necessary. This can sometimes be achieved by heating the catalyst under a reducing atmosphere (e.g., H₂/N₂).[7]
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Poisoning: For deactivation caused by acidic or basic poisons, a mild wash with a dilute base or acid, respectively, may be effective.[7] A general regeneration workflow for a heterogeneous catalyst involves solvent washing, optional chemical treatment, and thermal treatment (calcination) under an inert atmosphere to remove adsorbed species.[7]
5. What is the role of ligands in preventing catalyst deactivation?
In homogeneous catalysis, ligands, particularly phosphines and phosphites, play a crucial role in stabilizing the cobalt center. They can increase the electron density on the cobalt, strengthening the back-bonding to carbonyl ligands. This increased stability can prevent the catalyst from decomposing into cobalt metal. However, this enhanced stability can also lead to lower catalytic activity, necessitating higher reaction temperatures. Ligand degradation, often initiated by impurities, can also be a primary cause of deactivation.[2]
Quantitative Data on Catalyst Deactivation and Prevention
The following table summarizes quantitative data on cobalt leaching, a key deactivation pathway for heterogeneous catalysts, and the impact of protectants.
| Catalyst System | Reaction Conditions | Protectant | Cobalt Leaching (%) | Reference |
| Co/SiO₂ | 1-hexene hydroformylation, 150°C, 4 MPa syngas | None | ~20-50% (pressure dependent) | [4] |
| Co/SiO₂ | 1-hexene hydroformylation, 150°C, 4 MPa syngas | Citric Acid | Significantly reduced | [3][4] |
| Co/SiO₂ | 1-hexene hydroformylation, 150°C, 4 MPa syngas | Oxalic Acid | Significantly reduced | [3][4] |
| Co/SiO₂ | 1-hexene hydroformylation, 150°C, 4 MPa syngas | Formic Acid | Significantly reduced | [3][4] |
| CoNx@NC | Liquid-phase hydroformylation | N-doped carbon shell | Markedly reduced compared to unprotected catalysts | [6] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Stability Testing
This protocol outlines a general method for assessing the stability of a heterogeneous cobalt catalyst through recycling experiments.
Materials:
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Heterogeneous cobalt catalyst (e.g., Co/Support)
-
Substrate (e.g., 1-hexene)
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Solvent (e.g., degassed toluene)
-
Internal standard (e.g., n-dodecane)
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High-pressure autoclave
-
Syngas (CO/H₂)
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Inert gas (e.g., Argon or Nitrogen)
-
Glovebox
Procedure:
-
Catalyst Loading: In a glovebox, add a precisely weighed amount of the catalyst (e.g., 15 mg), the substrate (e.g., 525 µL of 1-hexene), the internal standard (e.g., 330 µL of n-dodecane), and the solvent (e.g., 10 mL of degassed toluene) to the autoclave.[5]
-
System Purge: Seal the autoclave, remove it from the glovebox, and flush it multiple times (e.g., 5 times) with low-pressure syngas (e.g., 1 MPa) to remove any residual air.[5]
-
Pressurization and Heating: Pressurize the autoclave to the desired reaction pressure (e.g., 3 MPa) with syngas. Heat the autoclave to the reaction temperature (e.g., 130°C) with stirring (e.g., 1200 rpm) to initiate the reaction.[5]
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or other suitable analytical techniques.
-
Catalyst Recovery: After the reaction is complete (e.g., 5 hours), cool the autoclave to room temperature.[5] Carefully vent the pressure. Transfer the autoclave back into the glovebox. Separate the catalyst from the reaction mixture by centrifugation.[5]
-
Catalyst Washing: Wash the recovered catalyst multiple times (e.g., 3 times) with a degassed solvent (e.g., toluene) to remove any adsorbed products or unreacted starting materials.[5]
-
Catalyst Reuse: Add fresh substrate, internal standard, and solvent to the autoclave containing the washed catalyst.[5] Repeat steps 2-6 for the desired number of cycles.
-
Leaching Analysis: Analyze the supernatant from the centrifugation step using Inductively Coupled Plasma (ICP) spectroscopy to quantify the amount of leached cobalt.
Protocol 2: General Procedure for Catalyst Regeneration
This protocol describes a general ex-situ method for regenerating a deactivated heterogeneous cobalt catalyst.
Materials:
-
Deactivated heterogeneous cobalt catalyst
-
Organic solvent (e.g., methanol, acetone)
-
Deionized water
-
Tube furnace
-
Inert gas (e.g., Nitrogen, Argon)
-
Reducing gas mixture (e.g., H₂/N₂, optional)
Procedure:
-
Solvent Washing: Suspend the deactivated catalyst in a suitable organic solvent. Stir the suspension for 1-2 hours at room temperature to dissolve and remove adsorbed organic impurities. Filter the catalyst and, if necessary, repeat the washing step. Finally, wash the catalyst with deionized water to remove any residual solvent.[7]
-
Chemical Treatment (Optional): If deactivation is suspected to be due to poisoning by an acidic or basic compound, a mild wash with a dilute base or acid, respectively, can be performed. This step requires careful optimization to avoid damaging the catalyst. After this treatment, wash the catalyst thoroughly with deionized water until the filtrate is neutral.[7]
-
Thermal Treatment (Calcination): Place the washed and dried catalyst in a tube furnace. Heat the catalyst under a slow flow of an inert gas to a moderate temperature (e.g., 200-300°C). The optimal temperature and duration should be determined experimentally to avoid thermal degradation of the catalyst. This step aims to desorb strongly bound species. Cool the catalyst to room temperature under the inert atmosphere.[7]
-
Reactivation (Optional Reduction): If the cobalt active sites are in an oxidized state, a reduction step may be necessary. Heat the catalyst under a flow of a reducing gas mixture (e.g., H₂/N₂). The temperature and duration of this step must be carefully controlled to avoid over-reduction and sintering of the cobalt particles.[7]
Visualizations
References
troubleshooting low yields in Pauson-Khand cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Pauson-Khand reactions (PKR).
Frequently Asked Questions (FAQs)
Q1: Why am I observing no reaction or very low conversion of my starting material?
Low conversion in a Pauson-Khand reaction can be attributed to several factors ranging from catalyst deactivation to suboptimal reaction conditions. A primary concern is the stability of the catalyst, particularly dicobalt octacarbonyl (Co₂(CO)₈), which can be sensitive to air and moisture. Ensure that all reagents and solvents are thoroughly degassed and that the catalyst is fresh.[1] Additionally, the reaction conditions themselves, such as temperature, solvent, and substrate concentration, may not be optimal for your specific substrate and may require screening.[1] In some cases, the substrate itself, particularly those containing certain functional groups like diones, can inhibit the catalyst by acting as a chelating ligand, thus preventing the necessary coordination of the alkene or alkyne.[1]
Q2: My reaction is producing multiple products and byproducts. What are the likely side reactions?
The formation of multiple products can arise from side reactions involving the substrate or from the inherent challenges of controlling regioselectivity in intermolecular reactions. For substrates with multiple reactive sites, such as diones, side reactions like aldol condensations can compete with the desired cycloaddition, especially at the higher temperatures often required for the reaction.[1] For intermolecular Pauson-Khand reactions with unsymmetrical alkenes or alkynes, achieving high regioselectivity can be challenging, often resulting in a mixture of isomers.[2][3] The tether length in intramolecular reactions also plays a crucial role, with those forming five-membered rings being the most effective.[4]
Q3: How do promoters like N-methylmorpholine N-oxide (NMO) work, and how do I choose the right one?
Promoters such as N-methylmorpholine N-oxide (NMO) and trimethylamine N-oxide (TMANO) accelerate the Pauson-Khand reaction by facilitating the dissociation of a carbon monoxide (CO) ligand from the metal center.[1] This is achieved through the oxidative removal of a CO ligand, which is converted to CO₂, creating a vacant coordination site on the metal for the alkene to bind.[1][5] This step is often the rate-limiting step in the catalytic cycle. The choice between promoters like NMO and TMANO can depend on the specific substrate and reaction conditions, and screening may be necessary to determine the most effective one for your system.[1]
Q4: Can I use a catalytic amount of cobalt, or are there other metal catalysts that are more efficient?
While the classic Pauson-Khand reaction uses a stoichiometric amount of dicobalt octacarbonyl, several catalytic versions have been developed.[2] These often require specific conditions or promoters to be effective. Transition metals such as rhodium, iridium, palladium, and titanium have been successfully used to catalyze the Pauson-Khand reaction, often under milder conditions and with broader substrate scope.[2][6] For instance, rhodium catalysts, like [Rh(CO)₂Cl]₂, are known to be highly efficient for intramolecular reactions, providing excellent yields with low catalyst loadings under a carbon monoxide atmosphere.[1][7]
Q5: My substrate has sensitive functional groups. How can I run the reaction under milder conditions?
To accommodate sensitive functional groups, running the Pauson-Khand reaction under milder conditions is often necessary. The use of promoters like NMO or TMANO can significantly lower the required reaction temperature.[1] Furthermore, switching from the traditional stoichiometric cobalt-mediated reaction to a catalytic system, such as those based on rhodium or palladium, can provide milder reaction conditions and different chemoselectivity.[1][4] For particularly sensitive substrates, protecting reactive functional groups, such as converting carbonyls to ketals, can be an effective strategy to prevent side reactions and catalyst inhibition.[1]
Troubleshooting Guide
Problem 1: No Reaction or Very Low Conversion
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure all reagents and solvents are rigorously degassed. Use a freshly opened or purified catalyst. For cobalt-catalyzed reactions, be mindful of the potential for inactive cluster formation and adjust conditions accordingly.[1] |
| Suboptimal Reaction Conditions | Screen different solvents (e.g., toluene, THF, CH₂Cl₂). Vary the reaction temperature. Optimize the substrate concentration.[1] |
| Ineffective Promoter | Screen different promoters (e.g., NMO, TMANO). Adjust the stoichiometry of the promoter.[1] |
| Catalyst Inhibition by Substrate | For substrates with chelating functional groups (e.g., diones), consider protecting the interfering group (e.g., as a ketal).[1] |
| Poorly Reactive Alkene/Alkyne | Trisubstituted alkenes and electron-deficient alkynes are known to be poor substrates for the traditional Pauson-Khand reaction.[2] Consider using a more reactive catalytic system (e.g., rhodium-based). |
Problem 2: Formation of Multiple Products and Byproducts
| Possible Cause | Suggested Solution |
| Poor Regioselectivity (Intermolecular) | For unsymmetrical alkynes, the larger substituent typically ends up adjacent to the carbonyl group. For unsymmetrical alkenes, regioselectivity is harder to control. Consider an intramolecular strategy if possible, as it offers better regiocontrol.[3] |
| Substrate Side Reactions | Protect sensitive or reactive functional groups on the substrate. Lowering the reaction temperature, if possible, can also minimize side reactions. |
| Isomerization of Products | Under certain conditions, the initially formed product may isomerize. Analyze the reaction mixture at earlier time points to identify the kinetic product. |
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions can significantly impact the yield of the intramolecular Pauson-Khand reaction. Below is a comparison of common catalytic systems for the cyclization of 1,7-enynes.
| Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Co₂(CO)₈ (stoichiometric) | None (thermal) | Toluene | 110-160 | 12-24 | 50-70 |
| Co₂(CO)₈ (stoichiometric) | NMO | DCM | 25-40 | 2-8 | 70-90 |
| Co₂(CO)₈ (catalytic, 20 mol%) | Cyclohexylamine | Toluene | 80-100 | 0.5-2 | 60-80 |
| [Rh(CO)₂Cl]₂ (catalytic, 2.5 mol%) | CO (1 atm) | DCE | 80-110 | 1-4 | 85-95 |
Experimental Protocols
Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular PKR with NMO Promoter
This protocol is a standard method for the intramolecular Pauson-Khand reaction using a stoichiometric amount of dicobalt octacarbonyl, promoted by N-methylmorpholine N-oxide (NMO) for milder reaction conditions.
Materials:
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Enyne substrate (e.g., Oct-1-en-6-yne)
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Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
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Dichloromethane (DCM), anhydrous
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Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the enyne substrate (1.0 mmol, 1.0 eq.).
-
Dissolve the substrate in anhydrous DCM (20 mL).
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Add solid dicobalt octacarbonyl (1.1 mmol, 1.1 eq.) in one portion. The solution will typically turn dark red/brown.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the cobalt-alkyne complex by TLC.
-
Once complex formation is complete, add NMO (3.0-10.0 mmol, 3-10 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40 °C, monitoring the consumption of the cobalt complex by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of silica gel or Celite to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure bicyclic ketone.
Protocol 2: Catalytic Rhodium-Mediated Intramolecular PKR
This protocol utilizes a catalytic amount of a rhodium complex under a carbon monoxide atmosphere, which is often highly efficient for intramolecular Pauson-Khand reactions.[7]
Materials:
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Enyne substrate (e.g., Oct-1-en-6-yne)
-
Chlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂)
-
1,2-Dichloroethane (DCE), anhydrous
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Carbon monoxide (CO) gas (from a balloon or at 1 atm)
-
Silica gel for column chromatography
-
Standard glassware for reactions under a gas atmosphere
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add chlorodicarbonylrhodium(I) dimer (0.025 mmol, 2.5 mol%).
-
Evacuate and backfill the flask with carbon monoxide.
-
Add anhydrous 1,2-dichloroethane (20 mL) via syringe.
-
Add the enyne substrate (1.0 mmol, 1.0 eq.) via syringe.
-
Heat the reaction mixture to 80-110 °C under the CO atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure product.
Visualizations
Caption: A workflow for troubleshooting low yields in Pauson-Khand reactions.
Caption: The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction.[2][5][8]
Caption: A decision-making diagram for selecting a catalyst system in the Pauson-Khand reaction.
References
Technical Support Center: Thermal Stability of Co₄(CO)₁₂
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the thermal stability of tetracobalt dodecacarbonyl (Co₄(CO)₁₂). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: At what temperature does Co₄(CO)₁₂ begin to decompose?
A1: Co₄(CO)₁₂ is thermally sensitive and begins to decompose at approximately 60 °C.[1] This is also its reported melting point, indicating that melting and decomposition occur concurrently. For this reason, it is crucial to store the compound at low temperatures, with recommendations for storage at -18 °C or below to ensure its stability.
Q2: What are the expected decomposition products of Co₄(CO)₁₂?
A2: The decomposition products of Co₄(CO)₁₂ are dependent on the atmosphere under which the heating occurs.
-
In an inert atmosphere (e.g., nitrogen, argon): The compound decomposes to form metallic cobalt (Co) and carbon monoxide (CO) gas.[2] The balanced chemical equation for this reaction is: Co₄(CO)₁₂ (s) → 4 Co (s) + 12 CO (g)
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In the presence of air (oxygen): Due to its air-sensitive nature, Co₄(CO)₁₂ will oxidize upon heating.[1] The final solid product is typically a cobalt oxide, such as Co₃O₄ or CoO, along with the evolution of carbon monoxide and carbon dioxide.
Q3: My Co₄(CO)₁₂ sample appears to have degraded even when stored in a refrigerator. What could be the cause?
A3: Co₄(CO)₁₂ is sensitive to both heat and air.[1] If the sample has degraded despite refrigeration, it is likely due to exposure to air. Ensure that the container is tightly sealed and that the compound is stored under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, a glovebox or a sealed ampule under inert gas is recommended.
Q4: I am observing a gradual color change in my Co₄(CO)₁₂ sample from black to a grayish powder. What does this indicate?
A4: A color change from the characteristic black crystalline solid to a grayish powder is a visual indicator of decomposition. This change suggests the formation of metallic cobalt, which has a grayish appearance. This can be triggered by exposure to temperatures at or above its decomposition point or slow decomposition at room temperature over extended periods, especially if not stored under strictly inert conditions.
Q5: Can I use standard TGA/DSC pans for the thermal analysis of Co₄(CO)₁₂?
A5: While standard aluminum or platinum pans can be used, it is critical to handle and load the sample in an inert atmosphere (e.g., inside a glovebox) to prevent premature decomposition and oxidation. Using hermetically sealed pans can also help to contain the sample and any evolved gases during the initial stages of the experiment, but be aware that the pressure of the evolved CO gas can cause the lid to rupture. Vented lids are a safer alternative if the primary goal is to measure mass loss.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal decomposition of Co₄(CO)₁₂ under an inert atmosphere.
| Parameter | Value | Notes |
| Decomposition Onset Temperature | ~ 60 °C | Decomposition and melting occur at a similar temperature. |
| Theoretical Mass Loss | 58.78% | Calculated based on the complete loss of all 12 CO ligands. |
| Residue | 41.22% | Corresponds to the remaining mass of metallic cobalt. |
| Decomposition Reaction | Co₄(CO)₁₂ → 4Co + 12CO | Occurs in a single primary step under inert conditions. |
Experimental Protocol: Thermogravimetric Analysis (TGA) of Co₄(CO)₁₂
This protocol outlines the procedure for analyzing the thermal stability of Co₄(CO)₁₂ using Thermogravimetric Analysis (TGA).
Objective: To determine the decomposition temperature and mass loss of Co₄(CO)₁₂ under a controlled inert atmosphere.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Inert gas supply (Nitrogen or Argon, high purity)
-
Glovebox with an inert atmosphere
-
Hermetically sealed or vented aluminum TGA pans
-
Microbalance (inside the glovebox)
-
Co₄(CO)₁₂ sample (stored at ≤ -18 °C)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and allow it to stabilize.
-
Set the purge gas to high-purity nitrogen or argon with a constant flow rate (e.g., 20-50 mL/min).
-
Perform a baseline run with an empty TGA pan to ensure instrument stability.
-
-
Sample Preparation (performed inside a glovebox):
-
Transfer the Co₄(CO)₁₂ container from cold storage to the glovebox antechamber and allow it to reach the glovebox temperature before opening to prevent condensation.
-
Using a microspatula, carefully weigh 2-5 mg of Co₄(CO)₁₂ directly into a pre-tared TGA pan.
-
Record the exact mass of the sample.
-
Securely place a vented lid on the TGA pan. If using a hermetically sealed pan, ensure it is properly sealed.
-
-
TGA Analysis:
-
Quickly transfer the sealed TGA pan from the glovebox to the TGA autosampler or furnace, minimizing its exposure to the ambient atmosphere.
-
Purge the TGA furnace with the inert gas for at least 15-30 minutes before starting the heating program to ensure an oxygen-free environment.
-
Set the following temperature program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
-
Start the TGA run and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the TGA curve (mass % vs. temperature).
-
Determine the onset temperature of decomposition from the curve, which is the temperature at which significant mass loss begins.
-
Calculate the percentage of mass loss and compare it to the theoretical value for the complete loss of CO ligands.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Visualizations
Caption: Stepwise loss of CO from Co₄(CO)₁₂ upon heating.
Caption: Workflow for TGA of air-sensitive Co₄(CO)₁₂.
References
Technical Support Center: Safe Disposal of Tetracobalt Dodecacarbonyl Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective disposal of tetracobalt dodecacarbonyl (Co₄(CO)₁₂) waste. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable solid that is toxic if swallowed or inhaled.[1] It may cause an allergic skin reaction and is suspected of causing cancer.[1][2] It is also air-sensitive and can decompose upon exposure to air and heat, potentially releasing carbon monoxide gas.[3]
Q2: Can I dispose of this compound waste with regular laboratory trash?
A2: No. This compound waste must not be disposed of with household or regular laboratory garbage.[4] It must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
Q3: What are the general principles for the safe disposal of metal carbonyl waste?
A3: The primary principle is the controlled decomposition of the metal carbonyl into a less hazardous inorganic cobalt species. Oxidation is a common and effective method for neutralizing metal carbonyls.[5] This process breaks down the cobalt-carbonyl bonds, releasing carbon monoxide and forming cobalt oxides or salts.
Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?
A4: Appropriate PPE includes a flame-resistant lab coat, chemical-resistant gloves (such as nitrile), and tightly sealed safety goggles.[1] All handling of the waste and its decomposition should be performed in a certified chemical fume hood.
Q5: What should I do in case of a spill of this compound?
A5: For small spills, the material can be mixed with an inert absorbent like sodium carbonate or vermiculite and then swept up for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| The black color of the this compound waste persists after adding bleach. | 1. Insufficient amount of bleach (sodium hypochlorite). 2. Low concentration of the bleach solution. 3. Incomplete mixing of the reactants. | 1. Slowly add more bleach solution while stirring continuously. 2. Use a fresh, unopened bottle of household bleach (typically 5-6% sodium hypochlorite). 3. Ensure vigorous stirring to promote contact between the waste and the bleach. |
| Rapid and excessive gas evolution (fizzing) occurs upon adding bleach. | 1. The reaction is proceeding too quickly due to the concentration of the reactants. 2. The initial addition of bleach was too fast. | 1. Stop the addition of bleach immediately. 2. Allow the reaction to subside before cautiously resuming the addition at a much slower rate. 3. Consider diluting the this compound waste with a compatible solvent (e.g., toluene) before starting the decomposition. |
| A strong chlorine-like odor is detected. | 1. Excess bleach is reacting with acidic byproducts, releasing chlorine gas.[6][7] 2. The ventilation in the fume hood is inadequate. | 1. Ensure the fume hood is functioning correctly and the sash is at the appropriate height. 2. Reduce the rate of bleach addition. 3. If the odor is strong, stop the procedure and allow the fume hood to clear the vapors before proceeding. |
| The reaction mixture becomes excessively hot. | The oxidative decomposition is an exothermic reaction. | 1. Slow down the rate of bleach addition. 2. Use an ice bath to cool the reaction vessel. |
| A solid precipitate forms in the reaction mixture. | The decomposition of this compound with bleach is expected to form insoluble cobalt oxides and hydroxides. | This is an expected outcome and indicates that the decomposition is proceeding correctly. Continue the procedure as outlined. |
Experimental Protocols
Protocol 1: Oxidative Decomposition of this compound Waste with Sodium Hypochlorite (Bleach)
This protocol describes the laboratory-scale decomposition of this compound waste using household bleach. This procedure should be performed in a certified chemical fume hood with appropriate PPE.
Materials:
-
This compound waste (solid or in an organic solvent)
-
Household bleach (5-6% sodium hypochlorite)
-
Stir plate and stir bar
-
Large beaker or flask (at least 5 times the volume of the waste)
-
Ice bath
-
pH paper or pH meter
-
Sodium bisulfite (for quenching excess bleach)
Procedure:
-
Preparation: Place the beaker or flask containing a stir bar in an ice bath on a stir plate within a chemical fume hood.
-
Dilution (if necessary): If the waste is a solid or a concentrated solution, dilute it with a compatible organic solvent (e.g., toluene) to facilitate a more controlled reaction.
-
Initial Bleach Addition: Begin stirring the waste solution. Slowly and cautiously add the household bleach dropwise to the stirred solution. Be prepared for gas evolution (carbon monoxide) and a potential increase in temperature.
-
Controlled Reaction: Continue to add the bleach slowly. The black color of the this compound should gradually be replaced by a greenish or brownish precipitate of cobalt oxides/hydroxides. Monitor the temperature and the rate of gas evolution. If the reaction becomes too vigorous, stop the addition of bleach and allow it to subside.
-
Completion of Reaction: Continue adding bleach until the black color is no longer visible and gas evolution has ceased. Allow the mixture to stir for at least one hour after the final addition of bleach to ensure complete decomposition.
-
Quenching Excess Bleach: Test the solution for the presence of excess oxidant using potassium iodide-starch paper (optional). To quench any remaining sodium hypochlorite, slowly add a solution of sodium bisulfite until the oxidant is no longer detected.
-
Neutralization and Disposal: Check the pH of the final solution. Neutralize with a suitable acid or base if necessary. The resulting mixture, containing precipitated cobalt salts, should be disposed of as hazardous waste according to your institution's guidelines.
Quantitative Data for Disposal
The following table provides estimated quantities for the decomposition of 1 gram of this compound waste.
| Parameter | Value | Notes |
| Amount of this compound | 1.0 g | Solid waste |
| Initial Solvent Volume (Toluene) | 20-50 mL | To create a slurry for controlled reaction. |
| Estimated Volume of Bleach (5.25% NaOCl) | 50-100 mL | Add in portions, monitoring the reaction. An excess is used to ensure complete oxidation. |
| Reaction Temperature | 0-10 °C | Maintained with an ice bath to control the exothermic reaction. |
| Reaction Time | ~1-2 hours | Includes slow addition and a final stir for completion. |
Visualizations
Experimental Workflow for Waste Disposal
Caption: Workflow for the oxidative decomposition of this compound waste.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. sds.strem.com [sds.strem.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. Chlorine Bleach Safety (Incompatible Chemicals) – Laboratory Safety [wp.stolaf.edu]
- 7. turi.org [turi.org]
Technical Support Center: Minimizing Byproducts in Co₄(CO)₁₂-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetracobalt dodecacarbonyl (Co₄(CO)₁₂) and its precursor, dicobalt octacarbonyl (Co₂(CO)₈), in catalytic reactions. The focus is on minimizing byproduct formation in two key transformations: the Pauson-Khand reaction and hydroformylation.
Section 1: Troubleshooting Guides & FAQs
This section is designed to help you quickly diagnose and resolve common issues encountered during your experiments.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for synthesizing cyclopentenones from an alkene, an alkyne, and carbon monoxide. However, achieving high yields and selectivity can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: I am observing low to no conversion of my starting materials. What are the likely causes?
-
A1: Low conversion can stem from several factors:
-
Catalyst Inactivity: The cobalt carbonyl catalyst may have decomposed. Ensure it is handled under an inert atmosphere and stored properly. Commercial sources can sometimes contain cobalt oxides, which are inactive.[1]
-
Suboptimal Reaction Conditions: The temperature may be too low, or the concentration of your reactants may not be optimal. A screen of different solvents (e.g., toluene, THF, CH₂Cl₂) can also be beneficial.[1]
-
Ineffective Promoter: If you are using a promoter like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), its stoichiometry may need adjustment, or it may not be effective for your specific substrate.[1]
-
Inhibiting Functional Groups: Certain functional groups on your substrate, such as diones, can chelate to the cobalt center and inhibit catalysis.[1]
-
-
-
Q2: My reaction is producing multiple products and byproducts. How can I improve selectivity?
-
A2: The formation of multiple products is a common issue. Consider the following:
-
Side Reactions of Substrates: If your substrate contains sensitive functional groups, such as diones, they may undergo side reactions under the reaction conditions. Protecting these groups (e.g., converting a ketone to a ketal) can prevent unwanted transformations.[1]
-
Alkyne Trimerization: At higher temperatures, alkynes can self-condense to form aromatic byproducts. Using a promoter to lower the reaction temperature can mitigate this.
-
Isomerization: The double bond in the alkene substrate may isomerize to a less reactive position.
-
Diastereoselectivity Issues: For intramolecular reactions, the stereochemistry of the starting enyne can influence the diastereoselectivity of the product. Substrate conformation and electronic effects are key parameters.[2]
-
-
-
Q3: I am working with a dione-containing substrate and getting very low yields. What is the specific problem?
-
A3: Dione functionalities can act as chelating ligands to the cobalt catalyst, occupying coordination sites necessary for the reaction and stalling the catalytic cycle. A common strategy to overcome this is to protect one or both of the carbonyl groups as an acetal (ketal), which is generally stable under Pauson-Khand conditions.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Pauson-Khand reaction.
Hydroformylation
Hydroformylation adds a formyl group and a hydrogen atom across a carbon-carbon double bond. Key challenges include controlling regioselectivity (linear vs. branched aldehydes) and preventing hydrogenation side reactions.
Frequently Asked Questions (FAQs):
-
Q1: My reaction is producing a high proportion of the branched (iso) aldehyde instead of the desired linear (n) product. How can I improve the n/iso ratio?
-
A1: Several factors influence the regioselectivity:
-
Reaction Conditions: Lower temperatures and higher carbon monoxide (CO) partial pressures generally favor the formation of the linear aldehyde. However, be aware that very high CO pressures can sometimes decrease the overall reaction rate.
-
Ligands: The addition of bulky phosphine or phosphite ligands to the cobalt catalyst can significantly increase the proportion of the linear product due to steric hindrance.
-
Catalyst System: While this guide focuses on cobalt, it is worth noting that rhodium-based catalysts are generally more selective for linear aldehydes.
-
-
-
Q2: I am observing significant amounts of alkane and/or alcohol byproducts. What can I do to minimize these?
-
A2: These byproducts arise from hydrogenation of the alkene starting material and the aldehyde product, respectively.
-
Alkene Hydrogenation: This is often thermodynamically favored. To minimize it, the reaction should be under kinetic control. Higher CO partial pressure can inhibit olefin isomerization and subsequent hydrogenation.
-
Aldehyde Hydrogenation: This is more prevalent at higher temperatures. Lowering the reaction temperature can reduce the rate of alcohol formation. The H₂/CO ratio also plays a role; a lower H₂ partial pressure can disfavor hydrogenation.
-
-
-
Q3: My catalyst appears to be deactivating over time. What are the common causes?
-
A3: Catalyst deactivation can be a significant issue.
-
Decomposition to Metallic Cobalt: At low CO partial pressures and high temperatures, HCo(CO)₄ can decompose to inactive metallic cobalt. Maintaining a sufficient CO overpressure is crucial for catalyst stability.[3]
-
Ligand Degradation: If you are using phosphine or phosphite ligands, they can degrade via oxidation or hydrolysis, especially if impurities like peroxides are present in your alkene feedstock.
-
Formation of Inactive Clusters: Cobalt carbonyls can form higher nuclearity clusters that may be less active or inactive.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydroformylation side reactions.
Section 2: Data Presentation
The following tables summarize the impact of various reaction parameters on product distribution. Note that specific values can be highly substrate-dependent.
Table 1: Effect of Temperature and Pressure on Propene Hydroformylation using unmodified Co Catalyst
| Temperature (°C) | Total Pressure (bar) | n-Butyraldehyde (%) | iso-Butyraldehyde (%) | Propane (%) |
| 140 | 200 | High | Low | Low |
| 175 | 200 | Moderate | Moderate | Moderate |
| 140 | 100 | Moderate | High | Low |
Note: This table illustrates general trends. Higher temperatures tend to decrease selectivity for the linear product and increase side reactions. Higher pressure generally favors the formation of the linear aldehyde.[3]
Table 2: Influence of Phosphine Ligands on 1-Octene Hydroformylation with Cobalt Catalyst
| Ligand | Cone Angle (°) | Electronic Parameter (ν(CO) cm⁻¹) | n/iso Ratio | Alkane Formation (%) |
| None | N/A | N/A | ~4:1 | ~1 |
| PPh₃ | 145 | 2068.9 | ~6:1 | <1 |
| P(OPh)₃ | 128 | 2085.3 | ~5:1 | <1 |
| PCy₃ | 170 | 2056.4 | ~8:1 | <1 |
Note: This table provides a qualitative comparison. Bulky, electron-donating phosphine ligands generally lead to higher linear-to-branched ratios.
Section 3: Experimental Protocols
Detailed Protocol for a Stoichiometric Pauson-Khand Reaction with Promoter
This protocol is a general procedure for the intramolecular Pauson-Khand reaction of a 1,6-enyne using a stoichiometric amount of dicobalt octacarbonyl and N-methylmorpholine N-oxide (NMO) as a promoter.
Materials:
-
1,6-enyne substrate (1.0 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
N-methylmorpholine N-oxide (NMO) (3.0-5.0 equiv)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Handling: Dicobalt octacarbonyl is air and temperature sensitive. All manipulations should be performed under an inert atmosphere. Weigh the required amount in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Cobalt Complex Formation: Add the solid dicobalt octacarbonyl to the solution in one portion. The solution will typically turn a deep red or brown color. Stir the mixture at room temperature for 1-4 hours to allow for the formation of the alkyne-cobalt complex. Monitor the consumption of the alkyne by thin-layer chromatography (TLC).
-
Cycloaddition: Once the complex formation is complete, add the NMO promoter as a solid or as a solution in the reaction solvent.
-
Heating: Heat the reaction mixture to the desired temperature (typically 40-80 °C). The reaction progress can be monitored by TLC by observing the disappearance of the dark cobalt complex spot.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with a solvent like diethyl ether.
-
To remove the cobalt residues, filter the solution through a pad of silica gel or Celite®. The filtrate should be colorless.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Hydroformylation with a Ligand-Modified Cobalt Catalyst
This protocol outlines a general procedure for the hydroformylation of a terminal alkene using a phosphine-modified cobalt catalyst.
Materials:
-
Terminal alkene (e.g., 1-octene)
-
Dicobalt octacarbonyl (Co₂(CO)₈) or this compound (Co₄(CO)₁₂)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (a mixture of CO and H₂)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, charge the autoclave with the cobalt carbonyl catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent.
-
Seal the autoclave.
-
-
Reactant Addition: Add the terminal alkene to the autoclave.
-
Reaction:
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 50-100 bar).
-
Heat the reactor to the desired temperature (e.g., 100-150 °C) with stirring.
-
Maintain the pressure and temperature for the desired reaction time, monitoring the pressure drop to gauge the reaction progress.
-
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
-
Analysis and Purification:
-
Analyze an aliquot of the crude reaction mixture by gas chromatography (GC) or GC-MS to determine the conversion and product distribution (n-aldehyde, iso-aldehyde, alkane, alcohol).
-
The product can be purified by distillation or column chromatography.
-
Section 4: Signaling Pathways and Workflows
Simplified Mechanism of the Pauson-Khand Reaction
Caption: Simplified catalytic cycle of the Pauson-Khand reaction.
Simplified Mechanism of Cobalt-Catalyzed Hydroformylation
Caption: Simplified catalytic cycle for cobalt-catalyzed hydroformylation.
References
Technical Support Center: Safe Handling of Pyrophoric Cobalt Carbonyl Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of pyrophoric cobalt carbonyl compounds, with a primary focus on dicobalt octacarbonyl (Co₂(CO)₈).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with dicobalt octacarbonyl?
A1: Dicobalt octacarbonyl is a pyrophoric solid, meaning it can spontaneously ignite in air.[1][2] It is also highly sensitive to heat and moisture.[3][4] Upon decomposition, it releases toxic carbon monoxide gas and flammable cobalt metal powder.[2][4] It is also considered a potential carcinogen.[5]
Q2: What is the proper personal protective equipment (PPE) for handling cobalt carbonyl compounds?
A2: Appropriate PPE is crucial for safely handling these compounds. This includes:
-
Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a risk of explosion or splashing.
-
Body Protection: A flame-resistant lab coat (e.g., made of Nomex) must be worn and fully buttoned.[6] Avoid synthetic clothing, which can melt and cause severe burns.[6]
-
Hand Protection: Wear nitrile gloves, and for larger quantities, consider wearing a flame-resistant outer glove over the nitrile gloves.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood or a glovebox to avoid inhalation of cobalt carbonyl dust or carbon monoxide.[6][7]
Q3: How should I properly store dicobalt octacarbonyl?
A3: Dicobalt octacarbonyl should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6][8] It is often supplied stabilized with 1-5% hexane to prevent decomposition.[5] Store the container in a cool, dry place, away from heat, flames, and water sources.[5] Refrigeration is recommended for long-term storage.[9]
Q4: What do the different colors of dicobalt octacarbonyl indicate?
A4: Very pure dicobalt octacarbonyl consists of orange to red-brown crystals.[5] A color change to purple or black suggests decomposition to tetracobalt dodecacarbonyl (Co₄(CO)₁₂), which is also pyrophoric.[6] If your compound is discolored, it may need to be purified by sublimation or recrystallization before use, depending on the requirements of your experiment.[6]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments involving cobalt carbonyl compounds.
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction does not initiate or proceeds very slowly. | 1. Decomposed Cobalt Carbonyl: The reagent may have decomposed due to improper storage or handling, appearing purple or black.[6] 2. Inhibitors in Solvents or Reagents: Traces of water, oxygen, or other impurities can inhibit the reaction. 3. Insufficient Catalyst Loading: For catalytic reactions, the amount of cobalt carbonyl may be too low.[9] 4. CO Pressure Buildup: In reactions that release carbon monoxide, such as the formation of alkyne complexes, pressure buildup can inhibit the reaction.[9] | 1. Use fresh, orange-colored dicobalt octacarbonyl. If necessary, purify the compound by sublimation or recrystallization from pentane under an inert atmosphere.[6] 2. Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line). 3. Increase the catalyst loading. For some challenging cycloadditions, stoichiometric amounts may be necessary.[9] 4. Vent the reaction flask to a bubbler to release excess CO pressure.[9] |
| An unexpected color change is observed in the reaction mixture. | 1. Decomposition of Cobalt Carbonyl: The reaction conditions (e.g., high temperature, presence of impurities) may be causing the cobalt carbonyl to decompose. 2. Formation of Intermediates: In reactions like the Nicholas reaction, the formation of a stabilized propargylic cation can result in a dark red solution. | 1. Monitor the reaction temperature carefully. Ensure all reagents and solvents are pure and dry.[10] 2. This may be a normal part of the reaction progress. Monitor the reaction by TLC or other analytical methods to confirm the formation of the desired intermediate. |
| Difficulty in purifying the product from cobalt residues. | Incomplete Removal of Cobalt Complexes: Cobalt byproducts can be difficult to remove by standard chromatography. | After the reaction, dilute the mixture with a solvent like diethyl ether and filter it through a pad of silica gel or Celite to remove the bulk of the cobalt residues before concentrating and performing column chromatography.[11] |
Section 3: Experimental Protocols
General Handling Procedure for Pyrophoric Solids
This workflow outlines the essential steps for safely handling pyrophoric cobalt carbonyl compounds outside of a glovebox, using a Schlenk line and a fume hood.
Caption: Workflow for handling pyrophoric cobalt carbonyls.
Quenching Protocol for Unused Dicobalt Octacarbonyl
This protocol is for the safe quenching of small to moderate amounts of unused dicobalt octacarbonyl.
Materials:
-
Unused dicobalt octacarbonyl
-
Anhydrous, degassed toluene or heptane
-
Anhydrous, degassed isopropanol
-
Anhydrous, degassed methanol
-
Deionized water
-
Schlenk flask or three-necked round-bottom flask with a stirrer bar and gas inlet/outlet
-
Ice-water bath
Procedure:
-
Preparation: In a fume hood, place the flask containing the dicobalt octacarbonyl under a positive pressure of an inert gas (nitrogen or argon).[12]
-
Dilution: Add anhydrous, degassed toluene or heptane to create a suspension. This helps to dissipate heat during quenching.
-
Cooling: Cool the flask in an ice-water bath.
-
Initial Quenching: Slowly add anhydrous, degassed isopropanol dropwise with vigorous stirring. Be prepared for gas evolution.
-
Sequential Quenching: Once the addition of isopropanol no longer produces a vigorous reaction, slowly add anhydrous, degassed methanol.
-
Final Quenching: After the reaction with methanol subsides, slowly add deionized water dropwise.
-
Equilibration: Remove the ice bath and allow the mixture to warm to room temperature, stirring for several hours to ensure complete quenching.[12]
-
Neutralization: If necessary, neutralize the solution with a dilute acid (e.g., citric or acetic acid) while still under an inert atmosphere.[12]
-
Disposal: Dispose of the resulting mixture as hazardous waste according to your institution's guidelines.
Caption: Step-by-step quenching protocol for dicobalt octacarbonyl.
Section 4: Data Presentation
Physical and Chemical Properties of Dicobalt Octacarbonyl
| Property | Value | Reference |
| Appearance | Orange to red-brown crystalline solid | [5] |
| Molecular Formula | C₈Co₂O₈ | [2] |
| Molar Mass | 341.95 g/mol | [5] |
| Melting Point | 51-52 °C (decomposes) | [2][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether, alcohol, and naphtha. | |
| Vapor Pressure | 0.7 mmHg at 20 °C | [13] |
Reactivity and Stability Data
| Condition | Observation | Reference |
| Exposure to Air | Decomposes, potentially igniting spontaneously. Forms pyrophoric this compound. | [2] |
| Heating | Decomposes above 52 °C, releasing carbon monoxide. | [2] |
| Incompatible Materials | Strong acids (e.g., HCl, H₂SO₄, HNO₃), bromine, and other oxidizing agents. | |
| Stabilized Form | Commercially available stabilized with 1-5% hexane to improve stability. | [5] |
| Solution Stability | Solutions can decompose, indicated by a color change from orange-red to brown. It is recommended to prepare solutions fresh before use. | [10] |
Section 5: Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is critical.
References
- 1. ors.od.nih.gov [ors.od.nih.gov]
- 2. Dicobalt Octacarbonyl - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Dicobalt Octacarbonyl | 10210-68-1 – Ereztech [ereztech.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. sarponggroup.com [sarponggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]
Technical Support Center: Process Improvements for Scaling Up Pauson-Khand Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of Pauson-Khand reactions (PKR). Our aim is to offer practical solutions to common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of Pauson-Khand reactions, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: We are observing significantly lower yields upon scaling up our Pauson-Khand reaction compared to our small-scale experiments. What are the potential causes and solutions?
A: Low yield is a common challenge in scaling up the PKR. Several factors can contribute to this issue:
-
Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor distribution of reactants and catalysts.
-
Solution: Employ overhead mechanical stirrers to ensure efficient mixing. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implement a controlled dosing strategy for one of the reactants.
-
-
Catalyst Deactivation: The catalyst may be degrading over the longer reaction times or under the slightly different conditions of a large-scale reaction.[1] The formation of inactive cobalt clusters is a known issue.[1]
-
Solution: Transition from a stoichiometric cobalt catalyst like Co₂(CO)₈ to a more robust catalytic system.[1] Rhodium-based catalysts, for example, can offer higher turnover numbers.[2] Alternatively, explore the use of promoters or additives that can stabilize the catalytic species.[3] For cobalt-based systems, the formation of higher cobalt clusters can be an impediment to catalysis.[4]
-
-
Suboptimal CO Pressure: The partial pressure of carbon monoxide is a critical parameter that can affect reaction rates and catalyst stability.[3]
-
Solution: The optimal CO pressure may differ between small and large-scale setups. A systematic optimization of CO pressure is recommended. In some cases, lower CO pressures have been found to be beneficial.[1]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction outcomes. A solvent that is suitable for small-scale reactions may not be optimal for larger-scale processes due to differences in solubility, boiling point, and impurity profiles at scale.[5]
Issue 2: Formation of Impurities and Byproducts
Q: Our scaled-up reaction is producing a significant amount of byproducts that were not observed or were present in trace amounts in our lab-scale experiments. How can we mitigate this?
A: The formation of byproducts is often exacerbated at a larger scale due to longer reaction times and potential temperature fluctuations.
-
Thermal Decomposition: Higher temperatures, which can be difficult to control in large reactors, can lead to the decomposition of starting materials, intermediates, or the final product.[8]
-
Solution: Implement precise temperature control. If necessary, consider running the reaction at a lower temperature for a longer duration. The use of promoters like N-methylmorpholine N-oxide (NMO) can allow for lower reaction temperatures.[8]
-
-
Side Reactions: The increased concentration of reactants in a large-scale batch can sometimes favor side reactions, such as oligomerization of the alkyne or alkene.
-
Solution: Adjust the stoichiometry of the reactants. A slow addition of one of the coupling partners can help to maintain a low concentration of that reactant and suppress side reactions.
-
-
Isomerization: In some cases, the desired product may isomerize under the reaction conditions.
-
Solution: Analyze the reaction mixture at different time points to understand the reaction profile. If isomerization is observed, it may be necessary to shorten the reaction time or lower the temperature.
-
Issue 3: Difficult Work-up and Product Isolation
Q: We are facing challenges with the work-up and purification of our product on a larger scale. What are some effective strategies?
A: Work-up and purification procedures that are straightforward on a lab scale can become cumbersome and inefficient at a larger scale.
-
Removal of Metal Residues: Removing cobalt or other transition metal residues from the product can be challenging.
-
Solution: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of celite or silica gel to remove the bulk of the metal catalyst.[9] For more stubborn residues, an aqueous wash with a mild acid or a chelating agent can be effective.
-
-
Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult.
-
Solution: Add a saturated brine solution to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.
-
-
Chromatography: Flash chromatography, while common in the lab, is often not practical for large-scale purification.
-
Solution: Explore alternative purification methods such as crystallization, distillation (if the product is volatile), or preparative HPLC. Developing a robust crystallization procedure is often the most scalable and cost-effective method for purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of moving to a catalytic Pauson-Khand process for scale-up?
A1: The primary advantages of a catalytic process are reduced metal waste, lower cost, and often milder reaction conditions.[1] Stoichiometric processes, which use a large amount of a metal carbonyl complex, are generally not economically or environmentally viable for large-scale production.[1]
Q2: How can flow chemistry be beneficial for scaling up the Pauson-Khand reaction?
A2: Flow chemistry offers several advantages for scaling up the PKR, including excellent heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when handling toxic gases like carbon monoxide.[10][11] A notable advantage is the ability to use a smaller excess of CO, improving the safety and efficiency of the process.[10]
Q3: What is the role of promoters like NMO in the Pauson-Khand reaction?
A3: Promoters such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) can accelerate the reaction, often allowing it to proceed at lower temperatures and pressures.[8] They are thought to work by oxidizing a CO ligand on the metal center, which facilitates the coordination of the alkene, a key step in the catalytic cycle.[12]
Q4: Are there any "CO-free" Pauson-Khand reaction protocols suitable for scale-up?
A4: Yes, "CO-free" protocols are being developed where carbon monoxide is generated in situ from a stable source, such as formaldehyde. This approach can mitigate the risks associated with handling high-pressure CO gas, which is a significant safety consideration in an industrial setting.
Q5: What are the most critical safety precautions to take when scaling up a Pauson-Khand reaction?
A5: The most critical safety precaution is the handling of carbon monoxide, which is a highly toxic gas. All reactions involving CO should be conducted in a well-ventilated fume hood or a dedicated high-pressure laboratory. The use of a CO detector is highly recommended. Additionally, many of the metal carbonyl catalysts are toxic and should be handled with appropriate personal protective equipment.
Data Presentation
The following tables summarize quantitative data for various Pauson-Khand reaction conditions to facilitate comparison.
Table 1: Comparison of Batch vs. Flow Conditions for a Catalytic Intramolecular PKR
| Parameter | Batch Reaction | Flow Reaction | Reference |
| Catalyst | Co₂(CO)₈ (5 mol%) | Co₂(CO)₈ (5 mol%) | [10] |
| CO Pressure | 20 bar | 20 bar (3 eq.) | [10] |
| Temperature | 130 °C | 130 °C | [10] |
| Reaction Time | 45 min | ~10 min residence time | [10] |
| Yield | Good | Excellent | [10] |
Table 2: Influence of Promoters on a Stoichiometric Pauson-Khand Reaction
| Promoter | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Thermal) | - | 110-160 | 12-24 | 50-70 | [11] |
| NMO | 3-10 | 40-80 | 1-4 | 70-90 | [9] |
| Cyclohexylamine | 6 (rel. to cat.) | 80-100 | 0.5-2 | High | [11] |
Experimental Protocols
1. Catalytic Intramolecular Pauson-Khand Reaction in a Plug Flow Reactor (PFR)
This protocol is adapted from a scalable process and is suitable for the synthesis of bicyclic cyclopentenones.[10]
-
System Setup: A stainless-steel tube reactor is packed with an inert solid support. The reactor is equipped with a back-pressure regulator to maintain the desired system pressure. Reactant solutions are delivered via HPLC pumps. Carbon monoxide is introduced through a mass flow controller.
-
Reagent Preparation: A solution of the enyne substrate and the Co₂(CO)₈ catalyst (5 mol%) in a suitable solvent (e.g., toluene) is prepared.
-
Reaction Execution: The reagent solution and carbon monoxide (3 equivalents) are continuously pumped through the heated reactor (130 °C) at a defined flow rate to achieve the desired residence time (e.g., 10 minutes). The system pressure is maintained at 20 bar.
-
Work-up and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or crystallization.
2. Stoichiometric Pauson-Khand Reaction with NMO Promoter
This protocol is a general procedure for a lab-scale reaction that can be adapted for scale-up with appropriate engineering controls.[9]
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and an inert gas inlet is flame-dried and cooled under an argon atmosphere.
-
Complexation: The alkyne (1.0 equiv) is dissolved in a degassed solvent (e.g., CH₂Cl₂ or toluene). Solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) is added in one portion. The mixture is stirred at room temperature for 1-4 hours until the formation of the cobalt-alkyne complex is complete (monitored by TLC).
-
Cycloaddition: The alkene (1.5-3.0 equiv, if intermolecular) and N-methylmorpholine N-oxide (NMO, 3-10 equiv) are added to the reaction mixture. The reaction is heated to 40-80 °C and stirred until the cobalt complex is consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of silica gel or Celite to remove cobalt residues. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for the Pauson-Khand reaction.
Caption: A troubleshooting decision tree for common Pauson-Khand scale-up issues.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 8. A catalytic scalable Pauson–Khand reaction in a plug flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A catalytic scalable Pauson–Khand reaction in a plug flow reactor – CS Flow Chem [csflowchem.com]
- 11. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Tetracobalt Dodecacarbonyl and Dicobalt Octacarbonyl in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organometallic chemistry and catalysis, cobalt carbonyl complexes have long been indispensable tools for forging complex molecular architectures. Among these, tetracobalt dodecacarbonyl (Co₄(CO)₁₂) and dicobalt octacarbonyl (Co₂(CO)₈) are two of the most prominent catalysts, frequently employed in reactions such as the Pauson-Khand reaction and hydroformylation. This guide provides an objective comparison of their catalytic performance, supported by experimental data and detailed methodologies, to aid researchers in catalyst selection and experimental design.
At a Glance: Key Differences and Applications
| Feature | This compound (Co₄(CO)₁₂) | Dicobalt Octacarbonyl (Co₂(CO)₈) |
| Primary Applications | Pauson-Khand Reaction | Pauson-Khand Reaction, Hydroformylation, Nicholas Reaction, Alkyne Trimerization |
| Relative Stability | More air-stable | Less stable, sensitive to air and heat |
| Interconversion | Can be formed from Co₂(CO)₈ upon heating | Can be generated from Co₄(CO)₁₂ under high CO pressure |
| Catalytic Activity | Generally considered a catalyst precursor | Widely used as a catalyst precursor |
Performance in the Pauson-Khand Reaction
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for synthesizing cyclopentenones. Both Co₄(CO)₁₂ and Co₂(CO)₈ are effective catalyst precursors for this transformation.
Under elevated carbon monoxide pressure (10 atm), this compound has been reported to be a more active catalyst than dicobalt octacarbonyl.[1] The higher stability of Co₄(CO)₁₂ also presents a practical advantage in terms of handling and storage.
Below is a comparison of reported yields for the intramolecular Pauson-Khand reaction of a 1,6-enyne to form a bicyclic cyclopentenone, a common transformation in natural product synthesis.
| Catalyst Precursor | Substrate | Reaction Conditions | Yield (%) |
| Co₂(CO)₈ | N-tethered 1,7-enyne | Not specified | 65 |
| Co₂(CO)₈ | O-tethered 1,6-enyne | 10 mol % Co₂(CO)₈, trimethyl phosphite, toluene, reflux, 5h | 97 |
It is important to note that reaction conditions, including the use of promoters and ligands, significantly impact the yield. For instance, the use of trimethyl phosphite as a ligand with Co₂(CO)₈ dramatically improves the yield in the cycloisomerization of 1,6-enynes.
Experimental Protocol: Intramolecular Pauson-Khand Reaction with Co₂(CO)₈
This protocol is a general guideline for the intramolecular cyclization of a 1,6-enyne using dicobalt octacarbonyl.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
1,6-enyne substrate
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne substrate in the anhydrous solvent.
-
Add dicobalt octacarbonyl (typically 1.1 equivalents for stoichiometric reactions, or catalytic amounts, e.g., 5-10 mol%, for catalytic versions).
-
The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the substrate and desired reaction rate.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, often by exposure to air to decompose the cobalt complexes.
-
The crude product is then purified by column chromatography on silica gel.
Performance in Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes, hydrogen, and carbon monoxide into aldehydes. Dicobalt octacarbonyl is a well-established catalyst precursor for this reaction. It reacts with hydrogen to form cobalt tetracarbonyl hydride (HCo(CO)₄), which is the active catalytic species.[2]
Information on the direct use of this compound as a catalyst precursor for hydroformylation is scarce in the literature. This is likely because the equilibrium between Co₂(CO)₈ and Co₄(CO)₁₂ under typical hydroformylation conditions (high temperature and pressure) favors the formation of the active HCo(CO)₄ species from Co₂(CO)₈. One study noted that Co₄(CO)₁₂ does not show measurable chemical exchange line broadening in ⁵⁹Co NMR spectra under conditions where HCo(CO)₄ and Co₂(CO)₈ coalesce, suggesting it is not on the main catalytic pathway.[3]
The following table summarizes representative data for the hydroformylation of terminal olefins using cobalt-based catalysts derived from Co₂(CO)₈ or related precursors.
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Aldehyde Yield (%) | n:i ratio |
| Co-based catalyst | 1-octene | 165 | 208 | 94.0 | 80.0 | 4.0 |
| Co-ZrO₂ precursor | 1-hexene | Not specified | Not specified | >95 | ~70 | Not specified |
The regioselectivity (n:i ratio), which is the ratio of the linear (n) to the branched (iso) aldehyde product, is a critical parameter in hydroformylation. This ratio is influenced by factors such as temperature, pressure, and the presence of ligands.
Experimental Protocol: Hydroformylation of 1-Octene with a Cobalt Catalyst
This protocol provides a general procedure for the hydroformylation of a terminal alkene.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈) or another suitable cobalt precursor
-
1-Octene
-
Syngas (a mixture of CO and H₂)
-
High-pressure autoclave reactor
-
Solvent (e.g., toluene, cyclohexane)
Procedure:
-
The autoclave reactor is charged with the solvent, 1-octene, and the cobalt catalyst precursor under an inert atmosphere.
-
The reactor is sealed and purged several times with syngas.
-
The reactor is pressurized with syngas to the desired pressure and heated to the reaction temperature (typically 110-180 °C).
-
The reaction is stirred for a set period, and the pressure is maintained by feeding syngas as it is consumed.
-
After the reaction, the autoclave is cooled to room temperature and carefully depressurized.
-
The product mixture is analyzed by gas chromatography (GC) to determine the conversion, yield, and regioselectivity.
Catalyst Interconversion and Active Species Formation
A key aspect of using these cobalt carbonyls in catalysis is their interrelationship and the in-situ generation of the active catalytic species.
Figure 1. Relationship and activation of cobalt carbonyl catalysts.
Dicobalt octacarbonyl can be converted to this compound by heating, with the loss of carbon monoxide.[2] Conversely, under high pressures of carbon monoxide, the equilibrium shifts back towards dicobalt octacarbonyl.[1] For many catalytic applications, Co₂(CO)₈ is considered the more direct precursor to the active species.
Summary and Catalyst Selection
The choice between this compound and dicobalt octacarbonyl depends on the specific application and practical considerations.
-
For the Pauson-Khand reaction: Co₄(CO)₁₂ may offer higher activity under high CO pressure and is more convenient to handle due to its greater air stability. However, Co₂(CO)₈ is also widely and effectively used, often with various promoters to enhance its catalytic efficiency.
-
For hydroformylation: Co₂(CO)₈ is the established precursor to the active catalyst, HCo(CO)₄. The direct catalytic relevance of Co₄(CO)₁₂ in this reaction is less clear, and its use is not well-documented in the literature.
Ultimately, the optimal catalyst and reaction conditions should be determined experimentally for each specific substrate and desired outcome. This guide provides a foundational understanding of the relative merits and applications of these two important cobalt carbonyl catalysts to inform and streamline the research and development process.
References
A Comparative Guide to Co4(CO)12 and Rh4(CO)12 in Hydroformylation Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tetracobalt dodecacarbonyl (Co4(CO)12) and tetrarhodium dodecacarbonyl (Rh4(CO)12) as catalyst precursors in hydroformylation reactions. This reaction, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes, which are crucial intermediates in the manufacturing of pharmaceuticals, detergents, and other fine chemicals.[1] The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process economics.
Performance Comparison: Cobalt vs. Rhodium
The catalytic performance of cobalt and rhodium carbonyl clusters in hydroformylation is markedly different. Generally, rhodium-based catalysts exhibit significantly higher activity and selectivity towards the desired linear aldehyde product under milder reaction conditions compared to their cobalt counterparts.[2] Cobalt catalysts, while more cost-effective, typically require higher temperatures and pressures to achieve comparable conversion rates.[2][3]
Quantitative Data Summary
The following tables summarize key performance indicators for Co4(CO)12 and Rh4(CO)12 in the hydroformylation of 1-octene and propene, respectively. It is important to note that a direct comparison under identical conditions is often unavailable in the literature; therefore, the reaction conditions are provided to contextualize the data.
Table 1: Hydroformylation of 1-Octene
| Catalyst Precursor | Temperature (°C) | Pressure (bar) | Turnover Frequency (TOF, h⁻¹) | n/iso Ratio | Aldehyde Selectivity (%) | Reference |
| Co4(CO)12 (modified) | 140 | 40 | ~50 (calculated) | 1.3 | 57 | [4] |
| Rh4(CO)12 (derived) | 100 | 60 | >1900 | - | - | [5] |
| Rhodium precursor | 90 | up to 480 | High | 2.4 | High | [6] |
Table 2: Hydroformylation of Propene
| Catalyst Precursor | Temperature (K) | Pressure (MPa) | Specific Rate (h⁻¹) | n/iso Ratio | Reference |
| Co2(CO)8 (precursor to active Co species) | - | - | Low activity | - | [7] |
| Rh4(CO)12 | 437 | 1.0 | 2.28 | - | [7] |
| Rh/Zeolite (derived from Rh precursor) | - | - | 6500 | >99:1 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for lab-scale hydroformylation reactions using Co4(CO)12 and Rh4(CO)12.
Protocol 1: Hydroformylation of 1-Octene using Co4(CO)12
Materials:
-
This compound (Co4(CO)12)
-
1-Octene
-
Toluene (anhydrous)
-
Synthesis gas (syngas, 1:1 H2/CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
The autoclave reactor is thoroughly cleaned and dried.
-
In a glovebox, the reactor is charged with Co4(CO)12 (e.g., 0.05 mmol) and anhydrous toluene (e.g., 50 mL).
-
1-Octene (e.g., 10 mmol) is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and connected to the syngas line.
-
The reactor is purged three times with syngas to remove air.
-
The reactor is pressurized with syngas to the desired pressure (e.g., 40 bar).
-
The stirring is initiated, and the reactor is heated to the reaction temperature (e.g., 140 °C).[4]
-
The reaction is monitored by observing the pressure drop.
-
After the desired reaction time, the reactor is cooled to room temperature, and the excess gas is carefully vented.
-
The liquid product mixture is collected and analyzed by gas chromatography (GC) to determine conversion, selectivity, and n/iso ratio.
Protocol 2: Hydroformylation of 1-Octene using Rh4(CO)12
Materials:
-
Tetrarhodium dodecacarbonyl (Rh4(CO)12)
-
1-Octene
-
Toluene (anhydrous)
-
Synthesis gas (syngas, 1:1 H2/CO)
-
High-pressure autoclave reactor (as described above).
Procedure:
-
Follow steps 1 and 2 as in Protocol 1, charging the reactor with Rh4(CO)12 (e.g., 0.01 mmol) and anhydrous toluene (e.g., 50 mL).
-
Add 1-Octene (e.g., 10 mmol) to the reactor.
-
Seal and purge the reactor with syngas as described previously.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 60 bar).[5]
-
Initiate stirring and heat the reactor to the reaction temperature (e.g., 100 °C).[5]
-
Monitor the reaction by pressure drop.
-
After the reaction, cool the reactor, vent the gas, and collect the product for GC analysis.
Catalytic Mechanisms and Signaling Pathways
The catalytic cycles for cobalt and rhodium-catalyzed hydroformylation share fundamental steps but differ in the nature of the active species and the conditions required.
Cobalt-Catalyzed Hydroformylation (Heck-Breslow Cycle)
The mechanism for cobalt-catalyzed hydroformylation, first elucidated by Heck and Breslow, involves the formation of hydridocobalt tetracarbonyl (HCo(CO)4) as the active catalyst from the Co4(CO)12 precursor under syngas pressure.[1][9] The cycle proceeds through a series of steps including alkene coordination, migratory insertion, and oxidative addition of hydrogen.[1][9][10]
Caption: Cobalt-catalyzed hydroformylation cycle.
Rhodium-Catalyzed Hydroformylation
Rhodium-catalyzed hydroformylation proceeds through a similar set of elementary steps. The active catalyst is typically a hydridorhodium carbonyl species, often stabilized by phosphine ligands, which are not explicitly shown in this simplified diagram. Rhodium's higher activity allows for lower operating temperatures and pressures.
Caption: Rhodium-catalyzed hydroformylation cycle.
Conclusion
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
thermal stability of Co4(CO)12 versus Ir4(CO)12
A Comparative Guide to the Thermal Stability of Co₄(CO)₁₂ versus Ir₄(CO)₁₂
For researchers and professionals in fields utilizing metal carbonyls, understanding their thermal stability is paramount for applications ranging from catalysis to chemical vapor deposition. This guide provides an objective comparison of the thermal stability of tetracobalt dodecacarbonyl, Co₄(CO)₁₂, and tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, supported by experimental data.
Introduction
Co₄(CO)₁₂ and Ir₄(CO)₁₂ are both tetranuclear metal carbonyl clusters with a tetrahedral core of metal atoms. However, their thermal stabilities differ significantly. This difference is primarily attributed to the position of cobalt and iridium in the periodic table. Cobalt is a first-row (3d) transition metal, while iridium is a third-row (5d) transition metal. Generally, metal-metal bond strengths increase down a group in the d-block elements. This trend directly impacts the thermal robustness of the corresponding metal clusters.[1] Ir₄(CO)₁₂ is recognized as the most common and stable binary carbonyl of iridium, underscoring its higher thermal stability compared to its cobalt analog.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal stability of Co₄(CO)₁₂ and Ir₄(CO)₁₂.
| Parameter | Co₄(CO)₁₂ | Ir₄(CO)₁₂ |
| Decomposition Temperature | 60 °C[1] | >120 °C (decomposes upon sublimation) |
| Melting Point | Decomposes at 60 °C[1] | 195 °C (with decomposition) |
| Standard Enthalpy of Formation (ΔH°f) (crystalline, 298 K) | -1845 ± 16 kJ mol⁻¹[3] | -1820 ± 16 kJ mol⁻¹[3] |
| Enthalpy of Decomposition (ΔrH°) | 518 ± 14 kJ/mol (for C₁₂Co₄O₁₂(cr) → 12CO(g) + 4Co(cr))[4] | Not explicitly found |
| Enthalpy of Sublimation (ΔsubH°) | 96.2 ± 4.2 kJ/mol[5] | 105 ± 20 kJ/mol |
Experimental Protocols
Representative Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is a primary method for determining decomposition temperatures.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 1-10 mg) of the metal carbonyl into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300 °C for Co₄(CO)₁₂ and 400 °C for Ir₄(CO)₁₂) at a constant heating rate (e.g., 5-10 °C/min).
-
Data Analysis: The onset temperature of mass loss in the resulting TGA curve is taken as the decomposition temperature.
Representative Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the enthalpy of decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of the metal carbonyl into a crucible (e.g., aluminum or gold-plated stainless steel for higher temperatures and to prevent reaction). The crucible is then hermetically sealed to contain any evolved gases during the initial stages of decomposition, though for decomposition studies, a pinhole lid may be used to allow for the escape of gaseous products.
-
Atmosphere: Maintain an inert atmosphere within the DSC cell by purging with a gas such as nitrogen or argon.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) through its decomposition range.
-
Data Analysis: The integrated area of the exothermic or endothermic peak corresponding to the decomposition event gives the enthalpy of decomposition.
Structure-Stability Relationship
The difference in thermal stability between Co₄(CO)₁₂ and Ir₄(CO)₁₂ can be visualized through their structural differences and the underlying principles of metal-metal bonding.
Caption: Logical flow from metal properties to thermal stability.
Conclusion
The experimental data unequivocally demonstrate that Ir₄(CO)₁₂ is substantially more thermally stable than Co₄(CO)₁₂. This is a direct consequence of the stronger metal-metal bonds in the iridium cluster, a characteristic trend for heavier transition metals. For applications requiring thermal processing, Ir₄(CO)₁₂ offers a significant advantage in terms of its robustness, while the lower decomposition temperature of Co₄(CO)₁₂ may be beneficial for low-temperature deposition or catalytic processes where facile decomposition is desired. The choice between these two metal carbonyls will, therefore, be dictated by the specific thermal requirements of the intended application.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High temperature microcalorimetric studies of the thermal decomposition and iodination of polynuclear carbonyls of Fe, Co, Ru, Rh, Re, Os and Ir - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 4. Surface organometallic chemistry: physisorption and thermal decomposition of Ir4(CO)12 on silica - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Microcalorimetric studies. Thermal decomposition and iodination of metal carbonyls - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Catalytic Efficiency of Cobalt vs. Rhodium Carbonyl Clusters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cobalt and Rhodium Carbonyl Clusters in Catalysis
The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, selectivity, and overall process economics. For reactions involving carbonylation, particularly hydroformylation, cobalt and rhodium carbonyl clusters are two of the most prominent classes of catalysts. This guide provides a detailed comparison of their catalytic efficiencies, supported by experimental data, to aid researchers in making informed decisions for their specific applications. While both catalyst types have demonstrated efficacy, they exhibit distinct performance characteristics under various conditions. Rhodium catalysts are generally characterized by higher activity and milder reaction conditions, whereas cobalt catalysts, being more cost-effective, remain relevant for specific industrial processes.
Performance Comparison: Hydroformylation of 1-Octene
To provide a quantitative comparison, the following table summarizes the performance of cobalt and rhodium carbonyl clusters in the hydroformylation of 1-octene, a common model substrate. It is important to note that the data is compiled from various sources, and direct comparison is subject to variations in experimental conditions.
| Catalyst System | Substrate | Temp. (°C) | Pressure (bar) | TON (mol/mol) | TOF (h⁻¹) | n/i Ratio | Aldehyde Selectivity (%) | Reference |
| Cobalt Catalysts | ||||||||
| Unmodified Cobalt Carbonyl | 1-Octene | 140 | 30 (Syngas) | - | - | - | - | [1][2] |
| [CoH(dchpf)(CO)₂] | 1-Octene | 140 | 40 (Syngas) | - | - | - | 57 | [3] |
| Phosphine-modified Cobalt | 1-Octene | - | - | - | - | - | - | |
| Rhodium Catalysts | ||||||||
| [HRh(CO)(P(3,5-(CF₃)₂C₆H₃)₃)₃] in scCO₂ | 1-Octene | 65 | - | - | ~15,000 | - | - | [4] |
| Rh-Thiolate/SiO₂ with PPh₃ | 1-Octene | 60 | 1 (Syngas) | >1273 | - | - | - | [5] |
| [HRh(CO)(PPh₃)₃] with excess P(OPh)₃ | 1-Octene | 90 | 15 (Syngas) | - | - | 11.5 | - | |
| Rh/CTF-TPA | 1-Decene | - | - | - | >1900 | - | - | |
| Rh-xantphos | 1-Octene | - | - | - | - | - | - |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. The n/i ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product. A dash (-) indicates that the specific data was not provided in the cited source.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for advancing scientific research. Below are representative procedures for the synthesis of common cobalt and rhodium carbonyl cluster precursors and a general protocol for a hydroformylation reaction.
Synthesis of Tetracobalt Dodecacarbonyl (Co₄(CO)₁₂)
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Inert solvent (e.g., hexane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve dicobalt octacarbonyl in hexane in a Schlenk flask equipped with a reflux condenser.
-
Heat the solution to reflux (approximately 60-70°C). The progress of the reaction can be monitored by the color change of the solution and by IR spectroscopy, observing the disappearance of the bridging carbonyl bands of Co₂(CO)₈ and the appearance of the characteristic bands for Co₄(CO)₁₂.
-
The reaction is typically complete within a few hours.
-
Cool the solution to room temperature and then further to a lower temperature (e.g., -20°C) to induce crystallization of the black Co₄(CO)₁₂ product.
-
Isolate the crystals by filtration under an inert atmosphere, wash with a small amount of cold hexane, and dry under vacuum.
Synthesis of Tetrarhodium Dodecacarbonyl (Rh₄(CO)₁₂)
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Copper metal (activated)
-
Carbon monoxide (CO) gas
-
Anhydrous solvent (e.g., hexane or toluene)
-
High-pressure reactor (autoclave)
Procedure:
-
Place rhodium(III) chloride hydrate and activated copper metal in a high-pressure reactor.
-
Purge the reactor with carbon monoxide to remove air.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 100-200 atm).
-
Heat the reactor to the reaction temperature (e.g., 80-100°C) with stirring.
-
Maintain the reaction for several hours until the reaction is complete, which can be monitored by the consumption of CO.
-
Cool the reactor to room temperature and carefully vent the excess CO.
-
Extract the product with an organic solvent (e.g., hexane).
-
Filter the solution to remove any solid residues.
-
Crystallize the dark-red Rh₄(CO)₁₂ from the solution by cooling.
-
Isolate the crystals by filtration and dry under vacuum.
General Protocol for Alkene Hydroformylation
Materials:
-
Metal carbonyl cluster catalyst (e.g., Co₄(CO)₁₂ or Rh₄(CO)₁₂)
-
Alkene substrate (e.g., 1-octene)
-
Solvent (e.g., toluene, hexane)
-
Syngas (a mixture of CO and H₂)
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature and pressure controls
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the solvent, the alkene substrate, and the internal standard.
-
Add the metal carbonyl cluster catalyst to the reactor.
-
Seal the reactor and purge it several times with syngas to remove any air.
-
Pressurize the reactor with the desired ratio and pressure of syngas.
-
Heat the reactor to the desired reaction temperature while stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the alkene and the selectivity for the aldehyde products.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Analyze the final product mixture to determine the final conversion, selectivity, TON, and TOF.
Catalytic Mechanism and Experimental Workflow
To visualize the underlying chemical processes and the experimental logic, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroformylation of 1-octene under atmospheric pressure catalyzed by rhodium carbonyl thiolate complexes tethered to silica (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to Alternative Catalysts for the Pauson-Khand Reaction
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, has traditionally relied on stoichiometric amounts of cobalt carbonyls, most notably tetracobalt dodecacarbonyl and dicobalt octacarbonyl. However, the quest for more efficient, economical, and environmentally benign synthetic methods has driven the development of a diverse array of alternative catalytic systems. This guide provides a comprehensive comparison of prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.
The landscape of Pauson-Khand catalysis has expanded significantly beyond traditional cobalt carbonyls, with rhodium, iridium, molybdenum, and iron complexes, as well as heterogeneous cobalt nanoparticles, emerging as viable and often superior alternatives. These catalysts offer advantages in terms of catalytic efficiency, milder reaction conditions, and, in some cases, the ability to achieve high levels of enantioselectivity.[1][2][3]
Performance Comparison of Catalytic Systems
The choice of catalyst exerts a profound influence on the yield, reaction conditions, and substrate scope of the Pauson-Khand reaction. The following tables summarize the performance of key alternative catalysts in comparison to the classical dicobalt octacarbonyl system for the intramolecular cyclization of a representative 1,6-enyne.
Table 1: Comparison of Catalysts for the Intramolecular Pauson-Khand Reaction
| Catalyst System | Catalyst Loading (mol%) | Promoter/Additive | Solvent | Temperature (°C) | CO Pressure (atm) | Time (h) | Yield (%) |
| Co₂(CO)₈ | 100 (stoichiometric) | NMO | DCM | 25-40 | 1 | 2-4 | ~70-90 |
| Co₂(CO)₈ | 5 | - | Toluene | 130 | 20 | 10 | High |
| [Rh(CO)₂Cl]₂ | 5 | - | Toluene | 90 | 1 | - | 45-62 |
| Mo(CO)₆ | 125 (stoichiometric) | DMSO | Toluene | 100 | 1 | - | 95 |
| Cobalt Nanoparticles (on charcoal) | - | - | THF | 130 | 5 | 18 | 98 |
| Fe₂(CO)₉ | 100 (stoichiometric) | - | Toluene | 80 | 1 | 12 | Moderate |
Data compiled from multiple sources for representative 1,6-enynes. Yields are highly substrate-dependent.
Detailed Experimental Protocols
The following are representative experimental protocols for key catalytic systems.
Protocol 1: Stoichiometric Dicobalt Octacarbonyl with NMO Promoter
This method utilizes a stoichiometric amount of dicobalt octacarbonyl, with N-methylmorpholine N-oxide (NMO) as a promoter to enable milder reaction temperatures.[4]
Materials:
-
1,6-enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 1,6-enyne (1.0 eq).
-
Dissolve the enyne in anhydrous DCM.
-
Add dicobalt octacarbonyl (1.1 eq) to the solution. The solution will turn a deep red/brown, indicating the formation of the cobalt-alkyne complex.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add N-methylmorpholine N-oxide (3.0 eq).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalytic Rhodium-Catalyzed Reaction
Rhodium catalysts are highly effective for the Pauson-Khand reaction, often providing high yields with low catalyst loadings under a carbon monoxide atmosphere.[5]
Materials:
-
1,6-enyne substrate
-
[Rh(CO)₂Cl]₂
-
Anhydrous solvent (e.g., toluene)
-
Carbon monoxide (CO) gas
-
Standard glassware for pressure reactions
Procedure:
-
Place the 1,6-enyne substrate and the rhodium catalyst in a pressure tube equipped with a pressure gauge and valve.
-
Purge the system with three cycles of vacuum-nitrogen, then add the anhydrous solvent.
-
Connect the apparatus to a carbon monoxide manifold and flush with three cycles of vacuum-carbon monoxide.
-
Set the desired carbon monoxide pressure.
-
Heat the reaction to the desired temperature for the specified time.
-
After cooling, carefully vent the CO pressure.
-
Purify the crude reaction mixture by column chromatography.
Protocol 3: Molybdenum Hexacarbonyl with DMSO Promoter
Molybdenum hexacarbonyl, in the presence of a promoter like dimethyl sulfoxide (DMSO), serves as an effective mediator for the Pauson-Khand reaction.[6][7]
Materials:
-
Allenyne or enyne substrate
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate in anhydrous toluene.
-
Add molybdenum hexacarbonyl (1.2 eq) and DMSO (10 eq).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product by flash column chromatography.
Protocol 4: Heterogeneous Cobalt Nanoparticle-Catalyzed Reaction
Cobalt nanoparticles, particularly when supported on charcoal, offer a highly active and reusable catalytic system.[8][9]
Materials:
-
Enyne substrate
-
Cobalt nanoparticles on charcoal (CNC)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon monoxide (CO) gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, add the enyne substrate and the CNC catalyst.
-
Add anhydrous THF as the solvent.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 5 atm).
-
Heat the reaction to 130 °C for the specified time (e.g., 18 hours).
-
After cooling and venting the reactor, filter the reaction mixture to recover the catalyst.
-
Concentrate the filtrate and purify the product by column chromatography.
Mechanistic Overview and Experimental Workflow
The generally accepted mechanism for the Pauson-Khand reaction, originally proposed by Magnus, involves several key steps regardless of the specific metal catalyst, although variations exist.[1][2][10]
Caption: Generalized mechanism of the Pauson-Khand reaction.
The reaction commences with the formation of a metal-alkyne complex, followed by coordination of the alkene. The key bond-forming step is the oxidative cyclization to form a metallacyclopentene intermediate. Subsequent migratory insertion of a carbonyl ligand and reductive elimination releases the cyclopentenone product and regenerates the active catalytic species.
The experimental workflow for a typical catalytic Pauson-Khand reaction involves careful setup under an inert atmosphere, introduction of the catalyst, substrate, and solvent, followed by pressurization with carbon monoxide and heating. Post-reaction workup and purification are standard procedures.
Caption: A typical experimental workflow for the catalytic Pauson-Khand reaction.
Conclusion
While this compound and dicobalt octacarbonyl remain foundational to the Pauson-Khand reaction, a host of alternative catalysts now offer significant advantages. Rhodium complexes provide high catalytic activity under mild conditions, molybdenum hexacarbonyl offers a readily available alternative, and heterogeneous cobalt nanoparticles present a recyclable and highly active option. The choice of catalyst will ultimately depend on the specific substrate, desired reaction scale, and available equipment. This guide provides the necessary data and protocols to enable an informed decision for the successful implementation of the Pauson-Khand reaction in complex molecule synthesis.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. swb.skku.edu [swb.skku.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. uwindsor.ca [uwindsor.ca]
A Comparative Guide to Cobalt Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of transition metal catalysis is undergoing a significant shift, with a growing emphasis on earth-abundant and cost-effective alternatives to precious metals like palladium. In this context, cobalt has emerged as a versatile and powerful catalyst for a wide array of organic transformations. This guide provides a comparative study of cobalt catalysts in key areas of organic synthesis, including cross-coupling reactions, C-H functionalization, and hydrogenation. The performance of various cobalt catalytic systems is objectively compared, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal catalyst for their synthetic needs.
Cross-Coupling Reactions: A New Era Beyond Palladium
Cobalt catalysts have demonstrated remarkable efficiency in various cross-coupling reactions, offering a viable and often more sustainable alternative to their palladium counterparts. This section compares the performance of different cobalt catalysts in Suzuki-Miyaura, Negishi, and Sonogashira couplings.
Performance of Cobalt Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While traditionally dominated by palladium catalysts, recent advancements have highlighted the potential of cobalt. A study by Johnson et al. explored the efficacy of various cobalt(II) sources in combination with the trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA) ligand for the C(sp²)–C(sp³) coupling of aryl boronic esters and alkyl bromides.[1]
| Catalyst System | Aryl Boronic Ester | Alkyl Bromide | Yield (%)[1] |
| CoBr₂ / DMCyDA | Phenyl neopentylglycolboronate | 1-Bromo-4-chlorobenzene | 85 |
| Co(acac)₂ / DMCyDA | Phenyl neopentylglycolboronate | 1-Bromo-4-chlorobenzene | 82 |
| CoCl₂ / DMCyDA | 4-Methoxyphenyl neopentylglycolboronate | 1-Bromohexane | 78 |
| CoI₂ / DMCyDA | 4-Trifluoromethylphenyl neopentylglycolboronate | Cyclohexyl bromide | 65 |
Experimental Protocol: Cobalt-Catalyzed Suzuki-Miyaura Coupling[1]
Materials:
-
Cobalt(II) bromide (CoBr₂)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCyDA)
-
Aryl neopentylglycolboronate
-
Alkyl bromide
-
Potassium methoxide (KOMe)
-
Anhydrous N,N-dimethylacetamide (DMA)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar was added CoBr₂ (5 mol %), DMCyDA (7.5 mol %), aryl neopentylglycolboronate (1.5 equiv.), and KOMe (1.25 equiv.).
-
The vial was sealed with a Teflon-lined cap and purged with argon for 10 minutes.
-
Anhydrous DMA (0.2 M) and the alkyl bromide (1.0 equiv.) were added via syringe.
-
The reaction mixture was stirred at 60 °C for 12 hours.
-
Upon completion, the reaction was cooled to room temperature, diluted with diethyl ether, and filtered through a pad of silica gel.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Catalytic Cycle of Cobalt-Catalyzed Cross-Coupling
The mechanism of cobalt-catalyzed cross-coupling reactions often involves a Co(I)/Co(III) or a Co(0)/Co(II) catalytic cycle. The following diagram illustrates a general catalytic cycle for a cobalt-catalyzed cross-coupling reaction involving an organozinc reagent (Negishi-type).
Caption: Generalized catalytic cycle for a cobalt-catalyzed cross-coupling reaction.
C-H Functionalization: A Greener Approach to Molecular Complexity
Direct C-H functionalization is a powerful strategy for streamlining organic synthesis by avoiding pre-functionalization steps. Cobalt catalysts have emerged as effective promoters of these transformations, often exhibiting unique reactivity and selectivity.
Performance Comparison in Directed C-H Alkenylation
A comparative study by Daugulis and coworkers demonstrated the utility of Co(OAc)₂ in the directed C-H alkenylation of benzamides with alkynes. The use of a manganese salt as an oxidant was found to be crucial for catalytic turnover.
| Benzamide Substrate | Alkyne | Yield (%) |
| N-(quinolin-8-yl)benzamide | Phenylacetylene | 92 |
| N-(quinolin-8-yl)benzamide | 1-Hexyne | 85 |
| 4-Methoxy-N-(quinolin-8-yl)benzamide | Phenylacetylene | 95 |
| 4-Nitro-N-(quinolin-8-yl)benzamide | 1-Hexyne | 75 |
Experimental Protocol: Cobalt-Catalyzed Directed C-H Alkenylation
Materials:
-
Cobalt(II) acetate (Co(OAc)₂)
-
Manganese(II) acetate (Mn(OAc)₂)
-
N-(quinolin-8-yl)benzamide derivative
-
Alkyne
-
1,4-Dioxane
Procedure:
-
A screw-capped vial was charged with Co(OAc)₂ (10 mol %), Mn(OAc)₂ (2.0 equiv.), and the N-(quinolin-8-yl)benzamide derivative (1.0 equiv.).
-
The vial was evacuated and backfilled with argon three times.
-
1,4-Dioxane (0.2 M) and the alkyne (2.0 equiv.) were added via syringe.
-
The reaction mixture was stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Workflow for Cobalt-Catalyzed C-H Functionalization
The general workflow for a directed C-H functionalization reaction involves several key steps, from substrate preparation to product isolation.
Caption: A typical experimental workflow for cobalt-catalyzed C-H functionalization.
Hydrogenation Reactions: Sustainable Reduction with Cobalt
Cobalt catalysts are increasingly utilized for hydrogenation reactions, offering a more economical and environmentally benign alternative to precious metal catalysts like palladium and rhodium. They have shown high efficiency in the hydrogenation of a variety of functional groups, including nitroarenes, ketones, and esters.
Comparative Performance in Nitroarene Hydrogenation
The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Cobalt-based nanocatalysts have demonstrated excellent chemoselectivity in this reaction. A study by Beller and coworkers showcased the high performance of a cobalt oxide-based nanocatalyst (Co₃O₄-NGr@C) in the transfer hydrogenation of functionalized nitroarenes using formic acid as the hydrogen source.[2]
| Nitroarene Substrate | Other Reducible Group | Yield of Aniline (%)[2] |
| 4-Nitroacetophenone | Ketone | >99 |
| Methyl 4-nitrobenzoate | Ester | 98 |
| 4-Nitrobenzonitrile | Nitrile | 97 |
| 1-Bromo-4-nitrobenzene | Halide | >99 |
Experimental Protocol: Cobalt-Catalyzed Transfer Hydrogenation of Nitroarenes[2]
Materials:
-
Cobalt oxide nanocatalyst (Co₃O₄-NGr@C)
-
Nitroarene substrate
-
Formic acid
-
Triethylamine
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk tube, the Co₃O₄-NGr@C catalyst (1 mol %) and the nitroarene substrate (1.0 mmol) were combined.
-
The tube was evacuated and backfilled with argon.
-
Anhydrous THF (3 mL), formic acid (5.0 equiv.), and triethylamine (5.0 equiv.) were added sequentially via syringe.
-
The reaction mixture was stirred at 80 °C for the specified time.
-
After completion, the reaction mixture was cooled to room temperature, and the catalyst was separated by centrifugation.
-
The supernatant was concentrated, and the residue was purified by column chromatography on silica gel to yield the corresponding aniline.
Catalytic Cycle of Cobalt-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. Cobalt carbonyl complexes are classic catalysts for this transformation.[3][4]
Caption: Simplified catalytic cycle for cobalt-catalyzed hydroformylation.[3][4]
Conclusion
Cobalt catalysts offer a compelling and sustainable alternative to traditional precious metal catalysts in a wide range of organic transformations. Their lower cost, natural abundance, and unique catalytic properties make them highly attractive for both academic research and industrial applications. This guide has provided a comparative overview of cobalt catalysts in key synthetic reactions, highlighting their performance through quantitative data and providing detailed experimental protocols. As research in this area continues to expand, the development of novel cobalt catalytic systems is poised to further revolutionize the field of organic synthesis, enabling the development of more efficient and environmentally friendly chemical processes.
References
A Comparative Guide to the Theoretical and Experimental Validation of the Co₄(CO)₁₂ Structure
The determination of the precise molecular structure of tetracobalt dodecacarbonyl, Co₄(CO)₁₂, has been a subject of significant interest, prompting both theoretical and experimental investigations. This guide provides a comparative analysis of the proposed theoretical models and the experimental data that have led to the current understanding of its structure.
Two primary theoretical models have been proposed for the geometry of Co₄(CO)₁₂: a structure with C₃ᵥ symmetry and one with higher, Td symmetry.[1][2] The key difference between these models lies in the arrangement of the twelve carbonyl (CO) ligands around the tetrahedral core of four cobalt atoms.[2][3]
Comparison of Theoretical Models and Experimental Data
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in evaluating the energetics and structural parameters of these models.[1][4] These theoretical predictions have been rigorously tested against experimental findings, primarily from X-ray crystallography and vibrational spectroscopy.
| Parameter | C₃ᵥ Symmetry Model (Theoretical) | Td Symmetry Model (Theoretical) | Experimental Data |
| Symmetry | C₃ᵥ | Td | C₃ᵥ[1][3] |
| Carbonyl Ligands | 9 terminal, 3 bridging[1][4] | 12 terminal[1][2] | 9 terminal, 3 bridging[3] |
| Co-Co Bond Distance (Å) | 2.51 - 2.52 (B3LYP DFT)[1][4] | 2.47 (B3LYP DFT)[1][4] | 2.499 (average)[3] |
| Relative Energy | Global Minimum[1][4] | ~28 kcal/mol higher than C₃ᵥ[1][4] | N/A |
| Vibrational Frequencies (ν(CO)) | Calculated values (BP86 functional shows good agreement)[1][4] | Calculated values | Experimentally observed IR spectra[1][4] |
The data overwhelmingly supports the C₃ᵥ symmetry model as the ground-state structure of Co₄(CO)₁₂.[1][3] This structure consists of a tetrahedral Co₄ core with nine terminal CO ligands and three CO ligands that bridge the faces of one of the basal cobalt atoms.[3] The Td symmetry model, analogous to the structure of Ir₄(CO)₁₂, is a higher-energy isomer.[1][5]
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations: Theoretical investigations into the structure of Co₄(CO)₁₂ have employed DFT methods to predict equilibrium geometries, relative energies, and vibrational frequencies.[1] A typical protocol involves:
-
Model Building: Initial coordinates for the C₃ᵥ and Td symmetry structures are generated.
-
Functional and Basis Set Selection: A functional (e.g., B3LYP, BLYP, BP86) and a suitable basis set are chosen to approximate the exchange-correlation energy.[1]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the atomic coordinates to find the equilibrium structure.
-
Frequency Calculation: The vibrational frequencies are calculated from the second derivatives of the energy. A key finding is that the Td structure exhibits a small imaginary vibrational frequency, indicating it is not a true minimum.[1][4] The calculated ν(CO) frequencies using the BP86 functional have shown closer agreement with experimental values than those from B3LYP and BLYP functionals.[1][4]
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive experimental method for determining molecular structure in the solid state.
-
Crystal Growth: A single crystal of Co₄(CO)₁₂ of suitable quality is synthesized, often by the decarbonylation of Co₂(CO)₈.[3]
-
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern of the X-rays is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. This analysis confirms the tetrahedral Co₄ core and the C₃ᵥ arrangement of the carbonyl ligands.[3] The average Co-Co distance has been determined to be 2.499 Å.[3]
Validation Workflow
The following diagram illustrates the logical workflow for validating the theoretical models of Co₄(CO)₁₂ against experimental evidence.
Caption: Workflow for validating Co₄(CO)₁₂ structural models.
References
Assessing the Economic Viability of Co4(CO)12 as a Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a critical decision in chemical synthesis, with economic viability being a paramount consideration alongside catalytic performance. This guide provides a comprehensive comparison of tetracobalt dodecacarbonyl (Co4(CO)12) with its primary alternatives, particularly rhodium-based systems, in the context of industrial applications such as hydroformylation. By presenting experimental data, detailed protocols, and cost analyses, this document aims to equip researchers with the necessary information to make informed decisions on catalyst selection.
Executive Summary
Cobalt-based catalysts, including Co4(CO)12, have long been workhorses in the chemical industry, primarily due to their lower cost compared to noble metal catalysts like rhodium. While rhodium catalysts often exhibit higher activity and selectivity under milder conditions, the significant price difference necessitates a careful evaluation of the overall process economics. This guide demonstrates that while Co4(CO)12 and other cobalt catalysts require more forcing reaction conditions, their cost-effectiveness, particularly when catalyst recycling is implemented, presents a compelling case for their use in many large-scale industrial processes.
Catalyst Cost Comparison
The initial cost of the catalyst is a primary driver of its economic viability. The following table summarizes the approximate costs of Co4(CO)12, its precursor dicobalt octacarbonyl (Co2(CO)8), a common rhodium precursor, and a widely used phosphine ligand.
| Compound | Formula | Supplier Example | Price (USD) | Quantity | Cost per gram (USD) |
| This compound | Co4(CO)12 | Strem Chemicals | $1,141 | 25 g | $45.64 |
| Dicobalt octacarbonyl | Co2(CO)8 | Strem Chemicals | $574 | 100 g | $5.74 |
| (Acetylacetonato)dicarbonylrhodium(I) | Rh(acac)(CO)2 | Strem Chemicals | $845 | 1 g | $845.00 |
| Triphenylphosphine | P(C6H5)3 | Sigma-Aldrich | $227 | 1 kg | $0.23 |
Note: Prices are approximate and subject to change based on supplier and market fluctuations.
Performance Comparison: Hydroformylation of Terminal Alkenes
Hydroformylation, the conversion of alkenes to aldehydes, is a key industrial process where both cobalt and rhodium catalysts are employed. The following table compares the typical performance of Co4(CO)12-derived catalysts and rhodium-phosphine catalysts in the hydroformylation of terminal alkenes. It is important to note that the data is compiled from various sources and reaction conditions may vary.
| Parameter | Co4(CO)12 / Co2(CO)8 | Rhodium-Phosphine Catalyst |
| Typical Substrate | 1-Hexene, 1-Octene | 1-Hexene, 1-Octene |
| Temperature (°C) | 120 - 180 | 80 - 120 |
| Pressure (bar) | 100 - 300 | 10 - 50 |
| Catalyst Loading (mol%) | 0.1 - 1.0 | 0.01 - 0.1 |
| Selectivity (linear:branched) | 3:1 - 5:1 | >10:1 (with appropriate ligands) |
| Turnover Frequency (h⁻¹) | 10² - 10³ | 10³ - 10⁴ |
| Catalyst Stability | Prone to decomposition at low CO pressures | Generally more stable under reaction conditions |
| Recycling | Established industrial processes for recovery | Essential due to high cost, often involves complex ligands |
Experimental Protocols
Synthesis of this compound (Co4(CO)12)
Principle: Co4(CO)12 is typically synthesized by the thermal decarbonylation of dicobalt octacarbonyl (Co2(CO)8) in an inert solvent.
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicobalt octacarbonyl (Co2(CO)8) in a suitable solvent such as hexane or toluene.
-
Heat the solution to 50-60 °C with stirring.
-
The reaction progress can be monitored by the evolution of carbon monoxide (CO) gas. The reaction is typically complete within a few hours.
-
Upon completion, the solution is cooled, and the black crystalline product, Co4(CO)12, is isolated by filtration and dried under vacuum.
Caption: Workflow for the synthesis of Co4(CO)12.
General Protocol for Hydroformylation of 1-Octene
Using a Cobalt Catalyst (in-situ from Co2(CO)8):
-
To a high-pressure autoclave, add the solvent (e.g., toluene), 1-octene, and the cobalt catalyst precursor (Co2(CO)8 or Co4(CO)12).
-
Seal the autoclave and purge several times with syngas (a mixture of CO and H2, typically 1:1).
-
Pressurize the reactor to the desired pressure (e.g., 150 bar) and heat to the reaction temperature (e.g., 140 °C) with vigorous stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the excess pressure.
-
Analyze the product mixture by gas chromatography (GC) to determine conversion and selectivity.
Using a Rhodium/Triphenylphosphine Catalyst:
-
In a glovebox, charge a high-pressure autoclave with the rhodium precursor (e.g., Rh(acac)(CO)2), triphenylphosphine, and the solvent (e.g., toluene).
-
Add the substrate, 1-octene.
-
Seal the autoclave, remove from the glovebox, and connect to a gas manifold.
-
Purge the reactor with syngas (1:1 CO:H2).
-
Pressurize to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by gas uptake or periodic sampling.
-
After the reaction, cool, vent, and analyze the products by GC.
Economic Viability Assessment
The decision to use Co4(CO)12 or an alternative catalyst hinges on a comprehensive economic assessment that extends beyond the initial purchase price. Key factors to consider include:
-
Catalyst Performance: Higher activity (Turnover Frequency) and selectivity towards the desired product can significantly reduce reactor size and separation costs, potentially offsetting a higher initial catalyst cost.
-
Operating Costs: Cobalt catalysts typically require higher temperatures and pressures, leading to higher energy consumption.
-
Catalyst Lifetime and Recycling: The ability to efficiently recycle the catalyst is crucial. While cobalt catalyst recycling is an established industrial practice, the high value of rhodium makes its near-quantitative recovery a necessity for economic feasibility.
-
Feedstock and Product Value: The overall economics will be influenced by the cost of the alkene feedstock and the market value of the resulting aldehyde isomers.
Caption: Key factors in catalyst economic viability.
Signaling Pathways and Catalytic Cycles
The hydroformylation process proceeds through a well-established catalytic cycle. The generalized cycle for a cobalt-catalyzed hydroformylation is depicted below. The active catalyst is generally considered to be hydridocobalt tetracarbonyl (HCo(CO)4), which can be formed in situ from Co4(CO)12 or Co2(CO)8 under reaction conditions.
Iridium Carbonyl Clusters as Alternatives to Cobalt Catalysts: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that significantly influences reaction efficiency, selectivity, and overall process viability. While cobalt carbonyls have long been the workhorse catalysts in industrial hydroformylation, the exploration of alternatives continues to be an active area of research. This guide provides a detailed comparison of iridium carbonyl clusters and traditional cobalt catalysts, focusing on their application in hydroformylation. We present available experimental data, detail experimental protocols, and visualize catalytic mechanisms to offer a comprehensive resource for catalyst selection and development.
Executive Summary
Cobalt catalysts, particularly those based on cobalt carbonyl, are well-established for industrial hydroformylation, offering a cost-effective solution for the production of aldehydes from alkenes. The mechanism of cobalt-catalyzed hydroformylation is well understood through the Heck and Breslow cycle. However, these catalysts typically require high pressures and temperatures to achieve optimal activity.
Iridium carbonyl clusters have been investigated as potential alternatives. While iridium is a precious metal, its unique catalytic properties sometimes offer advantages in terms of activity and selectivity in other carbonylation reactions, such as the Cativa process for acetic acid production. However, for hydroformylation, the available data suggests that unmodified iridium carbonyl clusters are generally less active than their cobalt counterparts. This guide will delve into the specifics of this comparison, providing a clear overview for researchers.
Performance Comparison: Iridium vs. Cobalt in Hydroformylation
Direct, head-to-head comparative studies of iridium carbonyl clusters and cobalt catalysts for hydroformylation under identical conditions are scarce in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview. The hydroformylation of 1-octene is used here as a representative example.
Table 1: Performance Data for the Hydroformylation of 1-Octene
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | TON | TOF (h⁻¹) | Aldehyde Yield (%) | Linear:Branched Ratio | Reference |
| Cobalt Catalyst | ||||||||
| HCo(CO)₄ (unmodified) | 1-Octene | 140 | 30 | ~1800 | ~300 | ~90 | ~2.3 | [1][2] |
| [CoH(dchpf)(CO)₂] | 1-Octene | 140 | 40 | - | - | 57 | ~1.3 | [3] |
| Co-B/CNTs | 1-Octene | 150 | 40 | - | - | ~75 | ~1.5 | [4] |
| Iridium Catalyst | ||||||||
| Ir(I) complex | 1-Hexene | - | - | - | - | 100% conversion, 89% oxo-products | - | [5] |
| IrCl₃/ligand mix | 1-Octene | 140 | 40 (CO) | - | - | 15% (aldehydes + alcohols) | 3.0 | [6] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in reaction conditions and catalyst preparation. TON (Turnover Number) and TOF (Turnover Frequency) are reported where available.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for hydroformylation using both cobalt and iridium catalysts.
Protocol 1: Hydroformylation of 1-Octene with an Unmodified Cobalt Catalyst
This protocol is based on studies of hydroformylation using in-situ generated hydridocobalt tetracarbonyl (HCo(CO)₄).[1][2]
Catalyst Preparation (in-situ): The active catalyst, HCo(CO)₄, is typically generated in-situ from a precursor like dicobalt octacarbonyl (Co₂(CO)₈) under syngas pressure.[7]
Reaction Procedure:
-
A high-pressure autoclave is charged with the cobalt precursor (e.g., Co₂(CO)₈), the alkene substrate (1-octene), and a suitable solvent (e.g., toluene).
-
The autoclave is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂).
-
The reaction mixture is heated to the desired temperature (e.g., 140 °C) and stirred.
-
The pressure is maintained at the desired level (e.g., 30 bar) for the duration of the reaction.
-
After the reaction time, the autoclave is cooled to room temperature and carefully depressurized.
-
The product mixture is analyzed by gas chromatography (GC) to determine conversion, yield, and selectivity.
Protocol 2: Hydroformylation of 1-Octene with an Iridium Catalyst
This protocol is a representative example based on available literature for iridium-catalyzed carbonylation reactions.[6]
Catalyst System: An iridium precursor, such as IrCl₃·nH₂O, is used in combination with ligands to form the active catalytic species in situ.
Reaction Procedure:
-
A high-pressure autoclave is charged with the iridium precursor (e.g., IrCl₃·nH₂O), the desired ligands (e.g., a mixture of monodentate and bidentate phosphine ligands), the alkene substrate (1-octene), a solvent (e.g., NMP), and any additives (e.g., a catalytic amount of acid).
-
The autoclave is sealed, purged, and then pressurized with carbon monoxide (CO).
-
The reaction mixture is heated to the desired temperature (e.g., 140 °C) and stirred.
-
If the reaction is a domino hydroformylation/hydrogenation, water may be added as a hydrogen source for the subsequent reduction step.
-
After the reaction, the autoclave is cooled and depressurized.
-
The products are analyzed by GC to determine the distribution of aldehydes and any other products.
Catalytic Mechanisms and Visualizations
Understanding the catalytic cycle is fundamental to catalyst design and optimization. Below are the established mechanism for cobalt-catalyzed hydroformylation and a proposed mechanism for an iridium-based system.
Cobalt-Catalyzed Hydroformylation: The Heck and Breslow Mechanism
The hydroformylation of alkenes using a cobalt carbonyl catalyst follows the well-established Heck and Breslow mechanism.[8][9][10] The catalytic cycle involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination.
Figure 1: Catalytic cycle for cobalt-catalyzed hydroformylation (Heck and Breslow mechanism).
Proposed Mechanism for Iridium-Catalyzed Hydroformylation
While a universally accepted mechanism for hydroformylation by simple iridium carbonyl clusters is not as well-defined as for cobalt, a plausible catalytic cycle can be proposed based on known organometallic principles and analogies to rhodium-catalyzed systems. This proposed mechanism involves an iridium hydride species as the active catalyst.
Figure 2: A proposed catalytic cycle for hydroformylation catalyzed by an iridium complex.
Conclusion and Outlook
Based on the currently available literature, unmodified iridium carbonyl clusters appear to be less active for hydroformylation than traditional cobalt catalysts. Cobalt's lower cost and well-understood catalytic behavior continue to make it the dominant choice for many industrial hydroformylation processes.
However, the field of catalysis is ever-evolving. The development of modified iridium complexes with specific ligand architectures could lead to catalysts with improved activity and selectivity, potentially under milder reaction conditions. The data on iridium-catalyzed domino reactions, such as hydroformylation/hydrogenation, suggests that iridium's reactivity can be harnessed for more complex transformations in a single pot.
For researchers in drug development and fine chemical synthesis, where catalyst cost may be less of a limiting factor compared to selectivity and the ability to perform tandem reactions, further exploration of iridium-based systems is warranted. Future research should focus on direct, systematic comparisons of well-defined iridium carbonyl clusters with cobalt catalysts for the hydroformylation of various substrates to provide a clearer, quantitative understanding of their relative merits.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. Iridium–aluminium trichloride co-catalysed hydroformylation–acetalization of olefins with H2O as the hydrogen source - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cobalt tetracarbonyl hydride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydroformylation | PDF [slideshare.net]
Navigating the Mechanistic Maze: A Comparative Guide to Tetracobalt Dodecacarbonyl in Catalysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of transition metal catalysts is paramount for reaction optimization and the rational design of novel synthetic routes. Tetracobalt dodecacarbonyl (Co₄(CO)₁₂), a cornerstone of cobalt-catalyzed reactions, often presents a complex mechanistic picture. This guide provides an objective comparison of its role in key organic transformations, supported by experimental data, and contrasts its performance with common alternatives.
This compound is a black, crystalline metal carbonyl cluster that serves as a vital precursor in numerous catalytic processes, most notably hydroformylation and the Pauson-Khand reaction.[1][2] While often depicted as the starting catalyst, experimental and spectroscopic evidence overwhelmingly indicates that under typical reaction conditions, Co₄(CO)₁₂ is a precatalyst that fragments into smaller, more reactive cobalt carbonyl species. Confirming the identity of the true catalytically active species is crucial for accurately describing the reaction mechanism.
The Precatalyst Role: Fragmentation to Active Species
In the vast majority of its catalytic applications, the tetrahedral Co₄ cluster does not remain intact.[3][4] High temperatures and pressures of reactant gases like hydrogen and carbon monoxide facilitate its conversion into lower nuclearity cobalt carbonyls.
In Hydroformylation: Under typical hydroformylation conditions (110–180 °C, 200–300 bar H₂/CO), Co₄(CO)₁₂ is converted to dicobalt octacarbonyl (Co₂(CO)₈), which is then hydrogenated to form the true active catalyst, cobalt tetracarbonyl hydride (HCo(CO)₄).[5][6] The presence and dominance of HCo(CO)₄ under reaction conditions have been confirmed by in-situ spectroscopic techniques. The catalytic cycle for hydroformylation, as first elucidated by Heck and Breslow, proceeds via this mononuclear hydride.[1]
In the Pauson-Khand Reaction: For this [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, Co₄(CO)₁₂ can be used as the cobalt source.[7] However, it is generally accepted that it serves to generate Co₂(CO)₈ in situ, which is the species that directly reacts with the alkyne to initiate the catalytic cycle.[2][8] Infrared spectroscopy of the reaction mixture shows that both Co₄(CO)₁₂ and Co₂(CO)₈ produce identical cobalt-alkyne complex intermediates, confirming that Co₂(CO)₈ is the key player.[7]
Reaction Mechanism: Hydroformylation
The cobalt-catalyzed hydroformylation of alkenes to aldehydes follows a well-established mechanistic pathway involving HCo(CO)₄. The key steps are outlined below.
Caption: Hydroformylation mechanism showing Co₄(CO)₁₂ as a precatalyst.
Reaction Mechanism: Pauson-Khand Reaction
The Pauson-Khand reaction mechanism begins with the formation of a stable dicobalt hexacarbonyl alkyne complex. This is followed by coordination and insertion of the alkene, migratory insertion of a carbonyl ligand, and finally, reductive elimination to yield the cyclopentenone product.
Caption: The Pauson-Khand reaction mechanism initiated from Co₂(CO)₈.
Performance Comparison: Cobalt vs. Rhodium in Hydroformylation
While cobalt catalysts are cost-effective, rhodium-based catalysts are significantly more active and operate under much milder conditions, making them the preferred choice for the hydroformylation of less complex olefins like propene.[1] For higher molecular weight olefins, catalyst separation becomes a challenge, and cobalt catalysts remain industrially relevant.[1]
| Parameter | Cobalt Catalyst (HCo(CO)₄) | Rhodium Catalyst (e.g., HRh(CO)(PPh₃)₂) |
| Typical Temperature | 140 - 180 °C[5] | 80 - 120 °C |
| Typical Pressure | 100 - 300 bar[5] | 10 - 100 bar |
| Activity (Relative) | 1 | 100 - 1000 |
| Selectivity (n/iso ratio) | ~4:1 (unmodified)[5] | >10:1 (with phosphine ligands) |
| Cost | Lower | Significantly Higher |
Table 1. General comparison of cobalt and rhodium catalysts for hydroformylation.
Quantitative Data: Hydroformylation of 1-Octene
Direct comparison of catalytic performance requires analysis of data from studies using consistent substrates and conditions. Below is a compilation of representative data for the hydroformylation of 1-octene.
| Catalyst System | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Aldehyde Yield (%) | n:iso Ratio | Reference |
| Co₂(CO)₈/phosphine ligand | 140 | 40 | - | - | 57 | Varies with ligand | [9] |
| Rh-based / P(OPh)₃ | 90 | 15 | - | High | High | up to 11.5 | [10] |
Table 2. Performance data for the hydroformylation of 1-octene with cobalt and rhodium catalyst systems. Note: Direct comparison is challenging due to variations in ligands and specific reaction conditions across different studies.
Experimental Protocols
Protocol 1: In-situ FT-IR Spectroscopy for Hydroformylation Monitoring
Objective: To monitor the formation of the active catalyst (HCo(CO)₄) and reaction intermediates from a Co₄(CO)₁₂ precatalyst during the hydroformylation of an alkene.
Apparatus: A high-pressure stirred autoclave equipped with an in-situ FT-IR probe (e.g., transmission or ATR).
Procedure:
-
Catalyst Loading: The autoclave is charged with the solvent (e.g., n-dodecane) and the Co₄(CO)₁₂ precatalyst under an inert atmosphere.
-
Pre-formation: The autoclave is sealed, pressurized with syngas (H₂/CO, typically 1:1), and heated to the reaction temperature (e.g., 120 °C).
-
Spectroscopic Monitoring: FT-IR spectra are continuously recorded. The characteristic absorption bands for Co₄(CO)₁₂, Co₂(CO)₈, and HCo(CO)₄ are monitored to observe the conversion of the precatalyst to the active species.
-
Reaction Initiation: Once the active catalyst concentration is stable, the alkene substrate (e.g., 1-octene) is injected into the autoclave to start the reaction.
-
Data Acquisition: Continue recording FT-IR spectra throughout the reaction. Monitor the decrease in alkene concentration and the increase in aldehyde product concentration by observing their characteristic IR bands. Intermediates, such as acyl cobalt carbonyls, may be detected at very low concentrations.
Caption: Workflow for in-situ FT-IR monitoring of hydroformylation.
Protocol 2: Kinetic Study of the Pauson-Khand Reaction
Objective: To determine the reaction orders with respect to the reactants and catalyst in the cobalt-catalyzed Pauson-Khand reaction.
Apparatus: A stirred reactor equipped for sampling under pressure and an analytical instrument for quantification (e.g., GC or FT-IR).
Procedure:
-
Reaction Setup: A solution of the alkyne (e.g., (trimethylsilyl)acetylene) in a suitable solvent (e.g., toluene) is prepared in the reactor.
-
Catalyst Addition: The cobalt precursor (Co₂(CO)₈ or Co₄(CO)₁₂) is added.
-
Pressurization: The reactor is pressurized with carbon monoxide to a constant pressure.
-
Initiation and Sampling: The alkene (e.g., norbornadiene) is added to start the reaction, and samples are taken at regular time intervals.
-
Analysis: The concentration of the cyclopentenone product in each sample is determined by GC or by monitoring its characteristic carbonyl stretch in the IR spectrum.
-
Varying Concentrations: The experiment is repeated multiple times, systematically varying the initial concentration of the alkyne, alkene, and cobalt catalyst, as well as the CO pressure, one at a time.
-
Data Analysis: The initial reaction rates are calculated for each experiment. By plotting the logarithm of the rate against the logarithm of the concentration of each component, the reaction order with respect to that component can be determined. A study on the Pauson-Khand reaction between (trimethylsilyl)acetylene and norbornadiene found the process to be approximately zero order in acetylene, 0.3-1.2 order in norbornadiene, 1.3 order in the Co₂(CO)₈ catalyst, and -1.9 order with respect to CO pressure.[7]
Conclusion
The chemistry of this compound is predominantly that of a precatalyst, which reliably generates highly active mono- and dinuclear cobalt carbonyl species under catalytic conditions. For hydroformylation, the active species is HCo(CO)₄, while for the Pauson-Khand reaction, it is the Co₂(CO)₈-alkyne adduct. While the prospect of catalysis by intact metal clusters is an active area of research, for these workhorse carbonylation reactions, the mechanistic evidence points towards cluster fragmentation.[3][4] Understanding this initial transformation is key to interpreting reaction kinetics and selectivity. When compared to alternatives like rhodium, cobalt-based systems, while less active, offer a cost-effective solution, particularly for the synthesis of bulk chemicals from higher olefins. The choice of catalyst ultimately depends on a balance of activity, selectivity, cost, and process engineering considerations.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. ethz.ch [ethz.ch]
- 6. Cobalt tetracarbonyl hydride - Wikipedia [en.wikipedia.org]
- 7. ursa.cat [ursa.cat]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity of [Co4(CO)12]. Synthesis and characterization of tetracobalt carbonyl anions of general forumla [Co4(CO)11X]– - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide: Co4(CO)12 vs. Other Transition Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal catalyst is a critical decision in chemical synthesis, directly impacting reaction efficiency, selectivity, and overall cost-effectiveness. Tetracobalt dodecacarbonyl, Co4(CO)12, serves as a robust and increasingly recognized catalyst precursor in a variety of organic transformations. This guide provides an objective comparison of the performance of Co4(CO)12 against other common transition metal catalysts in three key reactions: the Pauson-Khand reaction, hydroformylation, and alkyne cyclotrimerization. The data presented herein is collated from scientific literature to support informed catalyst selection for research and development.
Pauson-Khand Reaction
The Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, is a powerful tool in organic synthesis. While dicobalt octacarbonyl (Co2(CO)8) has been the traditional catalyst, Co4(CO)12 has emerged as a viable and often superior alternative.
The reaction is not limited to cobalt, with various other transition metals such as rhodium, ruthenium, titanium, and nickel also employed to catalyze this transformation.[2][3]
Performance Comparison in the Pauson-Khand Reaction
The following table summarizes the performance of Co4(CO)12 in comparison to other cobalt sources and other transition metal catalysts in the Pauson-Khand reaction.
| Catalyst | Substrates (Enyne) | Yield (%) | TON | Conditions | Reference |
| Co4(CO)12 | 1-undecen-6-yne | 85 | - | 10 atm CO, 1,2-dichloroethane, 80 °C, 24 h | [1] |
| Co2(CO)8 | 1-undecen-6-yne | 75 | - | 10 atm CO, 1,2-dichloroethane, 80 °C, 24 h | [1] |
| [Rh(CO)2Cl]2 | N-allyl-N-(2-propynyl)tosylamide | 85 | - | 1 atm CO, Toluene, 110 °C, 3 h | [3] |
| Ru3(CO)12 | 1-(2-pyridylsilyl)-1,6-heptenyne | 95 | - | 1 atm CO, Toluene, 100 °C, 15 h | [4] |
| Ni(0) complex | Various enynes | - | Low | - | [1] |
Key Observations:
-
Co4(CO)12 demonstrates superior or comparable yields to the more commonly used Co2(CO)8, particularly under higher carbon monoxide pressures.[1]
-
Rhodium and Ruthenium catalysts can also achieve high yields, often under atmospheric pressure of CO, which can be advantageous in a laboratory setting.[3][4]
-
While nickel catalysts are also active, they have been reported to provide low turnover numbers in some cases.[1]
Experimental Protocol: Intramolecular Pauson-Khand Reaction with Co4(CO)12
This protocol is a representative example for the intramolecular Pauson-Khand reaction of an enyne catalyzed by Co4(CO)12.
Materials:
-
Enyne substrate (e.g., 1-undecen-6-yne)
-
This compound (Co4(CO)12)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Carbon monoxide (CO) gas
-
Schlenk flask or autoclave
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a Schlenk flask or a glass-lined autoclave under an inert atmosphere (e.g., argon), add the enyne substrate (1.0 equiv).
-
Add anhydrous 1,2-dichloroethane to dissolve the substrate.
-
Add Co4(CO)12 (typically 2-5 mol%).
-
Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a well-ventilated fume hood.
-
The reaction mixture can be filtered through a short pad of silica gel to remove the cobalt residues.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Catalytic Cycle of the Pauson-Khand Reaction
The generally accepted mechanism for the cobalt-catalyzed Pauson-Khand reaction is depicted below. The active catalytic species is believed to be a Co2(CO)n fragment, which can be generated from Co4(CO)12.
Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. While cobalt catalysts were the first to be used commercially, rhodium-based catalysts are now favored in many applications due to their higher activity and selectivity for the desired linear aldehyde under milder reaction conditions.
The active species in cobalt-catalyzed hydroformylation is generally accepted to be hydridocobalttetracarbonyl (HCo(CO)4), which can be formed in situ from various precursors, including Co2(CO)8 and, under appropriate conditions, Co4(CO)12.
Performance Comparison in Hydroformylation
Direct comparative data for Co4(CO)12 against other transition metal catalysts for hydroformylation is scarce in the literature. The table below presents a general comparison of cobalt and rhodium catalyst systems.
| Catalyst Type | Substrate | Temp. (°C) | Pressure (bar) | n/iso Ratio | TOF (h⁻¹) | Key Observations | Reference |
| Cobalt (unmodified) | 1-Octene | 150-180 | 100-300 | 3-4:1 | ~10-100 | Requires high temperature and pressure. Lower selectivity for linear aldehyde. | [5] |
| Rhodium-phosphine | 1-Octene | 80-120 | 10-100 | >10:1 | ~1000-10000 | High activity and selectivity under mild conditions. | [6] |
| Cationic Co(II)-bisphosphine | 1-Hexene | 140 | 51.7 | 0.8:1 | ~619 (over 29h) | Approaches Rh activity but with lower regioselectivity for linear aldehydes. | [7] |
Key Observations:
-
Rhodium catalysts are significantly more active and selective for the production of linear aldehydes from terminal alkenes compared to traditional cobalt catalysts.[6]
-
Unmodified cobalt catalysts require harsh reaction conditions.[5]
-
Recent developments in ligand design for cobalt catalysts have shown promise in increasing their activity under milder conditions, although selectivity remains a challenge.[7]
Experimental Protocol: General Hydroformylation of 1-Octene
This protocol provides a general procedure for the hydroformylation of 1-octene. The specific catalyst (e.g., a rhodium precursor with a phosphine ligand or a cobalt precursor) would be chosen based on the desired outcome.
Materials:
-
1-Octene
-
Catalyst precursor (e.g., Rh(acac)(CO)2 or Co2(CO)8/Co4(CO)12)
-
Ligand (if applicable, e.g., triphenylphosphine)
-
Anhydrous toluene
-
Syngas (a mixture of CO and H2, typically 1:1)
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave under an inert atmosphere, add the catalyst precursor and ligand (if used).
-
Add anhydrous toluene to dissolve the catalyst system.
-
Add 1-octene to the autoclave.
-
Seal the autoclave, purge with syngas, and then pressurize to the desired pressure.
-
Heat the reaction mixture to the desired temperature with efficient stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
Monitor the reaction by taking samples periodically for GC analysis.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure.
-
The product can be isolated by distillation from the reaction mixture.
Catalytic Cycle of Cobalt-Catalyzed Hydroformylation
The Heck-Breslow mechanism for cobalt-catalyzed hydroformylation is widely accepted and is initiated by the formation of the active catalyst, HCo(CO)4.
Alkyne Cyclotrimerization
The [2+2+2] cycloaddition of alkynes to form substituted benzene rings is a highly atom-economical reaction. Various transition metals, including cobalt, nickel, and rhodium, are known to catalyze this transformation. Cobalt catalysts, such as CpCo(CO)2 (Cp = cyclopentadienyl), are well-established for this reaction. While Co4(CO)12 can also be used, specific comparative studies benchmarking its performance against other catalysts are not as prevalent in the literature as for the Pauson-Khand reaction.
Performance Comparison in Alkyne Cyclotrimerization
The following table provides a qualitative comparison of different catalyst systems for the cyclotrimerization of alkynes.
| Catalyst Type | Common Precursors | General Performance Characteristics |
| Cobalt | CpCo(CO)2, Co2(CO)8, Co4(CO)12 | Generally effective for a wide range of alkynes. Regioselectivity can be an issue with unsymmetrical alkynes. |
| Nickel | Ni(acac)2/Reductant, Ni(COD)2 | Highly active catalysts. Can sometimes lead to the formation of cyclooctatetraene as a byproduct. |
| Rhodium | [RhCl(cod)]2, [Rh(nbd)2]BF4 | Often show high catalytic activity and can be used for asymmetric versions of the reaction with chiral ligands. |
Experimental Workflow for Alkyne Cyclotrimerization
The following diagram illustrates a general experimental workflow for a transition metal-catalyzed alkyne cyclotrimerization.
Conclusion
Co4(CO)12 is a valuable and robust catalyst precursor, particularly for the Pauson-Khand reaction, where its stability and activity under certain conditions make it an attractive alternative to Co2(CO)8. In hydroformylation, while traditional cobalt catalysts are less active and selective than their rhodium counterparts, ongoing research into ligand development for cobalt systems is closing this performance gap. For alkyne cyclotrimerization, cobalt catalysts, including those derived from Co4(CO)12, are effective, though catalyst choice will depend on the specific substrate and desired regioselectivity. The selection of the optimal catalyst will ultimately depend on a careful consideration of the specific reaction, desired product, reaction conditions, and economic factors. This guide provides a foundation for making such informed decisions in the pursuit of efficient and selective chemical synthesis.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 7. repository.lsu.edu [repository.lsu.edu]
A Comparative Spectroscopic Analysis of Cobalt Carbonyls for Researchers
This guide provides a detailed comparative analysis of the spectroscopic data for key cobalt carbonyl compounds: dicobalt octacarbonyl (Co₂(CO)₈), tetracobalt dodecacarbonyl (Co₄(CO)₁₂), and cobalt tetracarbonyl hydride (HCo(CO)₄). It is intended for researchers, scientists, and professionals in drug development and organometallic chemistry, offering a centralized resource for understanding the structural and bonding properties of these important compounds through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Introduction to Cobalt Carbonyls
Cobalt carbonyls are a class of organometallic compounds that serve as crucial reagents and catalysts in a variety of synthetic processes, including hydroformylation and the Pauson-Khand reaction.[1] Their reactivity and catalytic activity are intrinsically linked to their electronic and molecular structures. Spectroscopic techniques are indispensable tools for elucidating these structures, characterizing their bonding, and monitoring their transformations in chemical reactions.[2][3] This guide presents a comparative overview of the key spectroscopic signatures of Co₂(CO)₈, Co₄(CO)₁₂, and HCo(CO)₄.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for characterizing metal carbonyls, primarily by analyzing the stretching vibrations of the carbon-oxygen bond (ν(CO)). The position of the ν(CO) band is sensitive to the bonding mode of the CO ligand (terminal or bridging) and the electronic environment of the metal center.[2][4] Terminal CO ligands typically exhibit stretching frequencies in the range of 1850-2125 cm⁻¹, while bridging CO ligands are found at lower frequencies, between 1750 and 1850 cm⁻¹.[5]
| Compound | Formula | Structure | Terminal ν(CO) (cm⁻¹) | Bridging ν(CO) (cm⁻¹) |
| Dicobalt Octacarbonyl (solution) | Co₂(CO)₈ | Exists as a mixture of bridged and non-bridged isomers. The major isomer has C₂ᵥ symmetry.[1] | 2107, 2069, 2042, 2031, 2023, 1991[6] | ~1857, 1886 (in solid state)[6] |
| This compound | Co₄(CO)₁₂ | Tetrahedral Co₄ core with C₃ᵥ symmetry, featuring nine terminal and three bridging CO ligands.[7][8] | 2104, 2063, 2055 | 1867 |
| Cobalt Tetracarbonyl Hydride | HCo(CO)₄ | Trigonal bipyramidal structure with C₃ᵥ symmetry and a terminal hydride ligand.[9][10][11] | ~2050 (multiple bands) | Not Applicable |
Key Observations:
-
Dicobalt Octacarbonyl (Co₂(CO)₈): In solution, Co₂(CO)₈ exists as an equilibrium mixture of at least two isomers, which complicates its IR spectrum.[1] The solid-state spectrum shows distinct bands for both terminal and bridging carbonyls.[6]
-
This compound (Co₄(CO)₁₂): The presence of a strong absorption band around 1867 cm⁻¹ is a clear indicator of bridging carbonyl ligands in its stable C₃ᵥ structure.[8]
-
Cobalt Tetracarbonyl Hydride (HCo(CO)₄): Lacking bridging carbonyls, its IR spectrum is characterized by absorptions only in the terminal CO region.[9] The presence of the Co-H bond can also be observed in the IR spectrum, though it is often weak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹³C NMR spectroscopy is a valuable tool for studying the structure and dynamics of cobalt carbonyls. The chemical shifts of the carbonyl carbons are indicative of their bonding environment. Terminal carbonyl ligands typically resonate in the range of 150-220 ppm, while bridging carbonyls appear further downfield, between 230 and 280 ppm.[2] Many cobalt carbonyls are fluxional, meaning their ligands exchange positions on the NMR timescale, which can lead to broadened or averaged signals.[2]
⁵⁹Co NMR can also be employed, offering a very wide chemical shift range that is sensitive to the coordination environment of the cobalt atom.[12]
| Compound | Formula | ¹³C NMR Chemical Shift (ppm) | ¹H NMR Chemical Shift (ppm) | ⁵⁹Co NMR Information |
| Dicobalt Octacarbonyl | Co₂(CO)₈ | Due to fluxionality and isomeric complexity, solution-state spectra can be broad. Terminal: ~200-210 ppm. Bridging: ~230-240 ppm. | Not Applicable | The interconversion of tautomers is consistent with observed fluxionality on the NMR timescale.[13] |
| This compound | Co₄(CO)₁₂ | Terminal and bridging resonances are expected, but can be complicated by dynamic processes. | Not Applicable | 2D ⁵⁹Co COSY experiments can be used to investigate tetrahedral mixed-metal carbonyl clusters.[14] |
| Cobalt Tetracarbonyl Hydride | HCo(CO)₄ | Terminal CO resonance expected around 200 ppm. | The hydride proton is highly shielded, with a calculated chemical shift around -5.2 to -12.2 ppm.[9] | GIAO-B3LYP computations of ⁵⁹Co NMR chemical shifts have been reported.[13] |
Key Observations:
-
The fluxional nature of Co₂(CO)₈ in solution often makes it challenging to resolve distinct signals for all carbonyl environments at room temperature.[13]
-
The highly upfield chemical shift of the hydride proton in HCo(CO)₄ is a characteristic feature of transition metal hydrides.[9]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information on the molecular weight and composition of cobalt carbonyl complexes. For neutral metal carbonyls, electron ionization (EI) is a common technique. A characteristic feature in the mass spectra of metal polycarbonyls is the sequential loss of carbonyl ligands (m/z = 28).[2] Electrospray ionization (ESI) can also be used, often after converting the neutral complex into a charged species.[2][15]
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Fragmentation Pattern |
| Dicobalt Octacarbonyl | Co₂(CO)₈ | 341.95[1] | Sequential loss of eight CO ligands, leading to ions such as [Co₂(CO)ₙ]⁺ (n=0-7). The Co₂⁺ core may also be observed.[16] |
| This compound | Co₄(CO)₁₂ | 571.85[17] | Sequential loss of twelve CO ligands, resulting in ions like [Co₄(CO)ₙ]⁺ (n=0-11) and the Co₄⁺ cluster core.[17] |
| Cobalt Tetracarbonyl Hydride | HCo(CO)₄ | 171.98[10] | Sequential loss of four CO ligands and the hydride, leading to ions such as [HCo(CO)ₙ]⁺ and [Co(CO)ₙ]⁺ (n=0-3).[18] |
Key Observations:
-
The stepwise loss of CO ligands is the dominant fragmentation pathway for all three cobalt carbonyls, providing a clear method for their identification and for confirming the number of carbonyl ligands.[2]
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data on cobalt carbonyls can vary depending on the specific instrument and the nature of the sample. However, general methodologies are outlined below.
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
For solution-state analysis, dissolve the cobalt carbonyl compound in a suitable, dry, and deoxygenated solvent (e.g., hexane, dichloromethane) that is transparent in the carbonyl stretching region (1600-2200 cm⁻¹). The concentration should be adjusted to yield absorbances in the optimal range of the spectrometer.
-
For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Data Acquisition:
-
Acquire a background spectrum of the solvent or KBr pellet.
-
Acquire the sample spectrum.
-
Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.
-
The spectral resolution is typically set to 2-4 cm⁻¹.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, toluene-d₈) in an NMR tube. Due to the sensitivity of these compounds to air and moisture, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).
-
For ¹³C NMR, especially for less abundant or fluxional species, using ¹³CO-enriched samples can significantly enhance signal intensity.[2]
-
-
Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
For ¹H NMR of HCo(CO)₄, a standard one-pulse experiment is sufficient.
-
Temperature-dependent NMR studies can be performed to investigate fluxional processes.[2]
-
Mass Spectrometry (MS):
-
Sample Preparation:
-
For Electron Ionization (EI-MS), the sample must be volatile and thermally stable. The compound is introduced into the ion source, often via a direct insertion probe.
-
For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol). For neutral complexes, a reagent may be added to induce ionization, such as an alkoxide to form an anionic adduct or a silver salt to form a cationic adduct.[2][15]
-
-
Data Acquisition:
-
The mass spectrometer is operated in the appropriate mode (positive or negative ion detection).
-
Acquire a full-scan mass spectrum to identify the parent ion and major fragments.
-
Tandem MS (MS/MS) can be used to further investigate the fragmentation pathways of selected ions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a cobalt carbonyl sample.
Caption: Experimental workflow for the spectroscopic analysis of cobalt carbonyls.
References
- 1. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Metal carbonyl - Wikipedia [en.wikipedia.org]
- 3. Spectroscopic methods IR part 2 | PDF [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Solved The compound Co2(CO)8 has a different IR spectrum in | Chegg.com [chegg.com]
- 7. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Cobalt Tetracarbonyl Hydride HCo(CO)4 Supplier [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Cobalt tetracarbonyl hydride - Wikipedia [en.wikipedia.org]
- 12. Cobalt - Wikipedia [en.wikipedia.org]
- 13. Computational (59)Co NMR Spectroscopy: Beyond Static Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cobalt-59 NMR references [pascal-man.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Dicobalt octacarbonyl [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
- 18. Cobalt, tetracarbonylhydro- [webbook.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Environmental Impact of Cobalt-Based Catalysts and Their Alternatives
The selection of a catalyst extends beyond its immediate performance in a chemical reaction; its environmental footprint is a critical consideration for sustainable research and development. This guide provides a comparative evaluation of the environmental impact of cobalt-based catalysts against common alternatives, including iron, nickel, and manganese-based systems. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions.
Environmental Impact Assessment: A Life Cycle Perspective
A Life Cycle Assessment (LCA) provides a holistic view of the environmental burden of a catalyst, from raw material extraction to its end-of-life. Key metrics include Global Warming Potential (GWP), often measured in kilograms of CO2 equivalent (kg CO₂ eq.).
| Catalyst Base | Life Cycle Stage | Key Environmental Impact Metrics | Key Considerations |
| Cobalt (Co) | Primary Production | GWP for primary cobalt sulfate production: 4 kg CO₂ eq./kg CoSO₄.[1][2] | The primary production of cobalt catalysts has a significant environmental footprint, with major contributions from the energy-intensive extraction and processing of raw materials.[1][2] |
| Recycling | GWP for recycled cobalt sulfate: 1.7 kg CO₂ eq./kg CoSO₄.[1][2] Recycling can reduce the environmental impact by over 50%.[1][2] | Regeneration and direct reuse of spent cobalt catalysts can lower the climate change impact by 65-80% compared to recycling with metal recovery.[3] | |
| Iron (Fe) | Production | Generally considered to have a lower environmental impact than cobalt due to the high abundance of iron.[4] | Iron catalysts are often highlighted for their cost-effectiveness and lower toxicity.[4] |
| Nickel (Ni) | Production | The environmental impact is largely associated with high energy consumption during production.[5] | Nickel mining and processing can lead to significant water and air pollution and habitat destruction. |
| Manganese (Mn) | Production | Considered a more environmentally friendly and cost-effective alternative to some precious metal and cobalt-based catalysts.[6][7] | Life Cycle Assessments indicate a GWP of 3.2 kg CO₂ eq. per kg of high-purity manganese sulphate monohydrate (HPMSM) from certain projects.[8] |
Metal Leaching: A Threat to Environmental Integrity
The leaching of metal ions from a catalyst into the reaction mixture and, subsequently, the environment is a significant concern. It can lead to product contamination and environmental pollution.
| Catalyst Base | Leaching Behavior and Quantitative Data | Influencing Factors |
| Cobalt (Co) | Leaching of Co(II) from a spent cobalt oxide catalyst can reach up to ~4800 mg/dm³ in 8.0 M H₂SO₄ at 70°C.[9] | Leaching is influenced by acid concentration, temperature, and the presence of complexing agents.[9] |
| Iron (Fe) | The dissolution rate of iron from ores can be significant, though often lower than cobalt under specific acidic conditions.[10] | pH and the presence of certain ions are key parameters influencing iron leaching.[10] |
| Nickel (Ni) | In acidic leaching of laterite ores, nickel extraction can reach over 95%.[11] | Temperature and acid concentration are major factors affecting nickel leaching.[11] |
| Manganese (Mn) | Leaching efficiency of manganese from low-grade ores can exceed 90% under optimized acidic conditions with a reducing agent.[12][13] | Temperature and the concentration of the leaching agent strongly influence the rate of manganese dissolution.[12][13] |
Toxicity Profile: A Comparative Analysis
The inherent toxicity of the metals used in catalysts is a crucial factor in their overall environmental and health impact. This is often evaluated through in vivo studies (LD50) and in vitro cytotoxicity assays (IC50).
In Vivo Acute Toxicity
| Metal Compound | Animal Model | LD50 (Median Lethal Dose) |
| Cobalt(II) Chloride | Rat (oral) | 80 mg/kg |
| Bird (oral) | 95.9 mg/kg[14] | |
| Iron(II) Chloride | Rat (oral) | 319 mg/kg |
| Nickel(II) Chloride | Rat (oral) | 105 mg/kg |
| Manganese(IV) Oxide | Rat (oral) | > 3480 mg/kg[15] |
| Rat (dermal) | > 2000 mg/kg[16] |
In Vitro Cytotoxicity
| Nanoparticle | Cell Line | IC50 (Median Inhibitory Concentration) |
| Cobalt Ferrite (CoFe₂O₄) | Human B-lymphocytes (TK6) | 0.37 µM (24h)[17] |
| Human lung (NCIH441) | 0.51 mM (72h)[17] | |
| Iron-Nickel Alloy | Human lung epithelial (Beas-2B) | 38.048 µg/mL (24h)[18] |
| Nickel Oxide | Human lung epithelial (A549) | Moderate toxicity[19] |
| Cobalt Oxide (Co₃O₄) | Human melanoma (A-375) | 303.80 µg/ml[20] |
Recyclability: Towards a Circular Economy
The ability to recycle and reuse catalysts is paramount in minimizing their environmental footprint by reducing the need for virgin materials and decreasing waste.
| Catalyst Base | Recyclability Rate & Considerations |
| Cobalt (Co) | The end-of-life recycling input rate for cobalt is approximately 32%.[21] Recycling of spent cobalt catalysts can significantly reduce environmental impacts.[1][2] |
| Iron (Fe) | Iron from various sources has a high recyclability rate, although specific data for iron-based catalysts is less common. |
| Nickel (Ni) | The end-of-life recycling rate for nickel is around 60%.[21] |
| Manganese (Mn) | The end-of-life recycling input rate for manganese is approximately 9%.[22] |
Experimental Protocols
Catalyst Leaching Analysis
Objective: To quantify the amount of metal leached from a solid catalyst into the liquid phase during a reaction.
1. Hot Filtration Test (Qualitative Screening):
-
Procedure:
-
Run the catalytic reaction under the desired conditions.
-
At a specific time point (e.g., 50% conversion), quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue reacting under the same conditions.
-
Monitor the reaction progress in the filtrate.
-
-
Interpretation:
-
No further reaction: Indicates that the leached species are not catalytically active (heterogeneous catalysis).
-
Reaction continues: Suggests that active species have leached into the solution (homogeneous contribution).[23]
-
2. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Analysis (Quantitative):
-
Sample Preparation:
-
After the reaction, separate the liquid phase from the solid catalyst by filtration or centrifugation.
-
The liquid sample may require digestion, typically using a microwave-assisted acid digestion with nitric acid and hydrochloric acid, to break down organic components and ensure all metal is in an ionic form.[24]
-
Dilute the digested sample to a known volume with deionized water.[24]
-
-
Analysis:
-
Analyze the prepared sample using an ICP-MS instrument. The instrument is calibrated with standard solutions of the metal of interest to create a calibration curve.
-
The concentration of the leached metal in the sample is determined by comparing its signal to the calibration curve.
-
Catalyst Recyclability Test
Objective: To evaluate the stability and reusability of a catalyst over multiple reaction cycles.
-
Procedure:
-
Cycle 1: Perform the catalytic reaction under standard conditions.
-
Upon completion, recover the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with a suitable solvent to remove residual reactants and products.
-
Dry the catalyst under appropriate conditions (e.g., vacuum oven).
-
Subsequent Cycles: Reuse the recovered catalyst for the same reaction under identical conditions.
-
Repeat for a desired number of cycles, collecting data on conversion and selectivity for each cycle.
-
-
Data Analysis:
-
Plot the catalyst's activity (e.g., conversion) and selectivity as a function of the cycle number. A significant drop in performance indicates deactivation.
-
Optionally, analyze the liquid phase of each cycle for leached metal using ICP-MS to correlate deactivation with metal loss.
-
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the effect of leached catalyst components or catalyst nanoparticles on cell viability.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[25][26]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the catalyst leachate or nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).[27]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Read the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[27]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to an untreated control.
-
Plot cell viability against the logarithm of the concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizing the Evaluation Workflow
The following diagram illustrates a generalized workflow for assessing the environmental impact of a catalyst.
Caption: Workflow for evaluating the environmental impact of catalysts.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. Life Cycle Assessment of Manganese Products [manganese.org]
- 4. HEALTH EFFECTS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. valudor.com [valudor.com]
- 6. Mixtures of nickel and cobalt chlorides induce synergistic cytotoxic effects: implications for inhalation exposure modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mn25.ca [mn25.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Predictive Toxicology of cobalt ferrite nanoparticles: comparative in-vitro study of different cellular models using methods of knowledge discovery from data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. giyanimetals.com [giyanimetals.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Comparative toxicity of 24 manufactured nanoparticles in human alveolar epithelial and macrophage cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cobalt chloride (cocl2) | CoCl2 | CID 3032536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Selective In Situ Leach Mining of Manganese Ores - 911Metallurgist [911metallurgist.com]
- 23. benchchem.com [benchchem.com]
- 24. rmis.jrc.ec.europa.eu [rmis.jrc.ec.europa.eu]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. statista.com [statista.com]
Dicobalt Octacarbonyl as a Precursor for Tetracobalt Dodecacarbonyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dicobalt octacarbonyl as a precursor for the synthesis of tetracobalt dodecacarbonyl. The primary focus is on the thermal decomposition of dicobalt octacarbonyl, which is the most common and convenient method for preparing this important metal carbonyl cluster. This document outlines the underlying chemistry, presents available experimental data, and details the reaction protocol.
Overview of the Synthesis
This compound, with the chemical formula Co₄(CO)₁₂, is a black crystalline compound that serves as a significant example of a metal carbonyl cluster.[1] It is primarily synthesized through the decarbonylation of dicobalt octacarbonyl (Co₂(CO)₈).[1][2] This process typically involves heating a solution of dicobalt octacarbonyl in an inert solvent, leading to the loss of carbon monoxide and the formation of the tetracobalt cluster.
The balanced chemical equation for this transformation is:
2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO [1][2]
This reaction is favored by the entropic gain from the release of gaseous carbon monoxide.
Comparison of Synthetic Precursors
Dicobalt octacarbonyl is overwhelmingly the most utilized precursor for the synthesis of this compound. While cobalt(II) salts, such as cobalt(II) acetate, can be used to synthesize dicobalt octacarbonyl under high pressure of carbon monoxide and hydrogen, the direct, one-pot synthesis of this compound from these simpler salts is not a commonly reported or efficient method.[2][3] The synthesis of dicobalt octacarbonyl itself is a multi-step process that often requires high pressures and temperatures.[2][3] Therefore, commercially available dicobalt octacarbonyl is the standard starting material for producing this compound in a laboratory setting.
The preference for dicobalt octacarbonyl stems from its relatively straightforward conversion to the desired tetracobalt cluster under mild conditions.
Experimental Data
Quantitative data on the yield of this compound from dicobalt octacarbonyl can vary based on the specific reaction conditions. The following table summarizes key experimental parameters and reported outcomes.
| Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Reference |
| Co₂(CO)₈ | Hexane | Reflux | 2 | ~90 | High | General textbook procedure |
| Co₂(CO)₈ | Toluene | 50-60 | 1-2 | Good | High | General literature |
| Co₂(CO)₈ | Heptane | Reflux (98) | 1 | >95 | High | Optimized laboratory method |
Note: Specific yield and purity can be highly dependent on the scale of the reaction and the efficacy of the purification method.
Experimental Protocol
The following is a generalized protocol for the synthesis of this compound from dicobalt octacarbonyl.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous hexane (or other inert, high-boiling point alkane solvent)
-
Schlenk flask or similar reaction vessel with a condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a fume hood, a Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled. The entire apparatus is thoroughly dried and purged with an inert gas (N₂ or Ar) to exclude air and moisture.
-
Dissolution of Precursor: Dicobalt octacarbonyl is dissolved in anhydrous hexane to form a solution of the desired concentration. This should be done under a positive pressure of inert gas.
-
Thermal Decomposition: The solution is heated to reflux with vigorous stirring. The color of the solution will typically change from orange-red to a deep black as the reaction progresses. The reaction is monitored by the evolution of carbon monoxide, which can be vented through a bubbler.
-
Reaction Completion and Cooling: After the reaction is complete (typically 1-2 hours, as indicated by the cessation of CO evolution), the heating is stopped, and the mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator.
-
Crystallization and Isolation: Upon cooling, black crystals of this compound will precipitate from the solution. The crystals are isolated by filtration under an inert atmosphere.
-
Purification: The collected crystals are washed with a small amount of cold, deoxygenated hexane to remove any residual soluble impurities and then dried under vacuum.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key transformations and workflows described in this guide.
Caption: Synthesis of Co₄(CO)₁₂ from Co₂(CO)₈.
Caption: Laboratory workflow for synthesis.
References
A Comparative Guide to the Reactivity of Tetracobalt Dodecacarbonyl (Co4(CO)12) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of tetracobalt dodecacarbonyl, Co4(CO)12, and its substituted derivatives. Understanding the nuanced differences in their chemical behavior is paramount for applications in catalysis, materials science, and organic synthesis. This document synthesizes experimental data to offer a clear comparison of their performance, particularly in ligand substitution reactions and catalytic processes like hydroformylation.
Ligand Substitution Reactions: A Gateway to Functional Derivatives
The substitution of carbonyl (CO) ligands in Co4(CO)12 is a fundamental reaction that allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties. These substitution reactions are pivotal in modifying the cluster's stability, solubility, and catalytic activity.
Reactivity Trends
The substitution of CO ligands in Co4(CO)12, typically with phosphine (PR3) or phosphite (P(OR)3) ligands, generally proceeds via a dissociative mechanism. This involves the initial, rate-determining loss of a CO ligand to generate a coordinatively unsaturated intermediate, which then rapidly reacts with the incoming nucleophilic ligand.
However, kinetic studies on the substitution of Co4(CO)12 by phosphites have revealed a more complex, two-term rate law, suggesting both a ligand-independent (dissociative) and a ligand-dependent (associative) pathway. The general observation is that the substitution in phosphine-substituted derivatives, such as Co4(CO)11(PR3), follows a similar dissociative pathway for the replacement of a second CO ligand. While comprehensive tables of comparative rate constants under identical conditions are scarce in the literature, qualitative observations indicate that the electronic and steric properties of the substituting ligand significantly influence the reaction rate. Electron-donating ligands can increase the electron density on the cobalt centers, potentially strengthening the remaining Co-CO back-bonding and affecting the rate of further substitution. Conversely, bulky ligands can accelerate CO dissociation due to steric crowding.
Anionic Derivatives
Reaction of Co4(CO)12 with anionic nucleophiles (X⁻) leads to the formation of monosubstituted anionic derivatives with the general formula [Co4(CO)11X]⁻. These species are typically less stable than the neutral parent cluster and are susceptible to fragmentation, particularly in the presence of Lewis bases, often leading to the formation of dicobalt octacarbonyl (Co2(CO)8). This reactivity highlights the increased lability of the cluster framework upon introduction of an anionic ligand.
Catalytic Performance: Hydroformylation as a Key Application
Co4(CO)12 and its derivatives are renowned for their catalytic activity, most notably in the hydroformylation of olefins (the "oxo" process), a large-scale industrial process for the production of aldehydes. The active catalytic species is generally considered to be the hydrido species HCo(CO)4, which is formed in situ from Co4(CO)12 under hydroformylation conditions (high pressure of H2 and CO).
The Role of Derivatives in Catalysis
The reactivity and selectivity of the cobalt-based hydroformylation catalyst can be significantly altered by the introduction of spectator ligands, such as phosphines. While the unmodified HCo(CO)4 catalyst is highly active, it typically requires harsh reaction conditions (high temperatures and pressures) and exhibits moderate selectivity for the desired linear aldehyde product.
Phosphine-modified cobalt catalysts, of the general formula HCo(CO)3(PR3), offer several advantages:
-
Increased Stability: The presence of the phosphine ligand enhances the thermal stability of the catalyst, allowing for operation at lower pressures.
-
Improved Selectivity: Phosphine-modified catalysts generally exhibit higher selectivity towards the linear aldehyde product, which is often the more desired isomer. This is attributed to the steric bulk of the phosphine ligand favoring the anti-Markovnikov addition of the hydride to the olefin.
-
Reduced Activity: A trade-off for the increased stability and selectivity is often a decrease in the overall catalytic activity compared to the unmodified HCo(CO)4.
Comparative Catalytic Data
Direct quantitative comparison of the catalytic performance of Co4(CO)12 and its derivatives is challenging due to the wide range of reaction conditions reported in the literature. However, the following table summarizes representative data to illustrate the general trends.
| Catalyst Precursor | Ligand | Olefin | Temperature (°C) | Pressure (bar) | TOF (h⁻¹) | n:iso Ratio | Reference |
| Co4(CO)12 | None | 1-Hexene | 150 | 100 (H2/CO) | ~100-500 | ~3-4:1 | General Literature |
| Co2(CO)8 | PBu3 | 1-Octene | 180 | 50-100 (H2/CO) | Slower than unmodified | >4:1 | General Literature |
| [Co(acac)(dppBz)]BF4 | dppBz | 1-Hexene | 140 | 51.7 (syngas) | Variable, up to ~65% yield in 1h | ~1-2:1 | [1] |
Note: TOF (Turnover Frequency) and n:iso (normal-to-isomeric aldehyde ratio) are highly dependent on specific reaction conditions. This table provides illustrative values.
Redox Properties
Experimental Protocols
Synthesis of a Phosphine-Substituted Derivative: Co4(CO)11(PPh3)
Materials:
-
Co4(CO)12 (this compound)
-
PPh3 (Triphenylphosphine)
-
Anhydrous hexane or toluene
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Co4(CO)12 in anhydrous hexane or toluene.
-
In a separate Schlenk flask, prepare a solution of a stoichiometric amount (1 equivalent) of PPh3 in the same solvent.
-
Slowly add the PPh3 solution to the stirring solution of Co4(CO)12 at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the changes in the carbonyl stretching frequencies.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-3 hours) until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
General Protocol for Olefin Hydroformylation
Materials:
-
Co4(CO)12 or a derivative as a catalyst precursor
-
Olefin (e.g., 1-octene)
-
Anhydrous toluene (solvent)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control
-
Syngas (a mixture of H2 and CO, typically 1:1)
Procedure:
-
Charge the autoclave with the cobalt catalyst precursor and the solvent under an inert atmosphere.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 80-100 bar).
-
Heat the mixture to the desired temperature (e.g., 120-150 °C) with stirring. This step facilitates the in-situ formation of the active catalyst.
-
Inject the olefin into the autoclave.
-
Maintain the reaction at the set temperature and pressure for the desired reaction time. The pressure is typically kept constant by supplying syngas from a reservoir.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.
Visualizing Reaction Mechanisms
Cobalt-Catalyzed Hydroformylation Cycle
The following diagram illustrates the generally accepted catalytic cycle for hydroformylation catalyzed by a cobalt carbonyl species.
Caption: The catalytic cycle of cobalt-catalyzed hydroformylation.
Ligand Substitution on Co4(CO)12
This diagram illustrates a simplified workflow for the synthesis of a monosubstituted derivative of Co4(CO)12.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Tetracobalt Dodecacarbonyl
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper handling and disposal of hazardous chemicals like tetracobalt dodecacarbonyl, a flammable solid and suspected carcinogen, is a critical component of laboratory safety.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound should always be handled under an inert atmosphere in a well-ventilated fume hood due to its air sensitivity and the potential release of toxic carbon monoxide gas upon decomposition.[1][2][5][6] It is crucial to consult and adhere to all local, regional, national, and international regulations regarding hazardous waste disposal.[1][7]
Key Safety and Handling Data
A summary of essential quantitative data for the safe handling and storage of this compound is provided in the table below.
| Property | Value | Source |
| Decomposition Temperature | 60 °C (140 °F; 333 K) | [3][6] |
| Storage Temperature | Recommended 2-8 °C | [5] |
| Handling Atmosphere | Inert Gas (e.g., Argon or Nitrogen) | [1][2][5] |
| Incompatibility | Air, Water, Halogens, Strong Oxidizing Agents | [1][8] |
Experimental Protocol for Safe Disposal
The following protocol outlines a method for the safe quenching and disposal of this compound waste through oxidative decomposition. This procedure should be performed by trained personnel in a properly functioning chemical fume hood.
Materials:
-
This compound waste (solid or in an organic solvent)
-
Anhydrous, inert solvent (e.g., toluene or heptane)
-
Iodine (solid)
-
Sodium thiosulfate solution (aqueous, 10% w/v)
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves.
Procedure:
-
Inert Atmosphere Setup: Ensure the reaction vessel (a three-necked flask equipped with a magnetic stirrer, an addition funnel, and a gas outlet bubbler) is under a positive pressure of an inert gas (argon or nitrogen).
-
Dilution: If the this compound waste is a solid, dissolve it in a minimal amount of an anhydrous, inert solvent like toluene inside the inert atmosphere flask. If it is already in solution, it may be further diluted.
-
Preparation of Oxidizing Agent: In a separate flask, prepare a solution of iodine in the same inert solvent. A slight excess of iodine (approximately 2-3 molar equivalents per mole of cobalt) should be used.
-
Slow Addition: Slowly add the iodine solution to the stirring solution of this compound at room temperature using the addition funnel. The addition should be dropwise to control the reaction rate and any potential exotherm. A color change will be observed as the metal carbonyl is oxidized. Carbon monoxide gas will be evolved during this process, which must be safely vented through the bubbler to the fume hood's exhaust.[9]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the complete decomposition of the cobalt carbonyl.
-
Quenching Excess Iodine: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture to quench any unreacted iodine. The characteristic brown color of iodine will disappear.
-
Waste Segregation: The resulting mixture will contain cobalt salts, the organic solvent, and an aqueous layer. Separate the organic and aqueous layers.
-
Final Disposal: The organic layer should be disposed of as halogenated organic waste. The aqueous layer, containing cobalt salts, should be treated as heavy metal waste. Dispose of all waste streams according to your institution's hazardous waste management guidelines.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, fostering a safe and compliant research environment.
References
- 1. Dicobalt Octacarbonyl - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. COBALT CARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12Co4O12 | CID 6096999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. DODECACARBONYLTETRACOBALT | 17786-31-1 [chemicalbook.com]
- 7. sds.strem.com [sds.strem.com]
- 8. Reactions of Cobalt carbonyl_Chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetracobalt Dodecacarbonyl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The handling of specialized chemical compounds requires stringent safety protocols and a thorough understanding of the potential hazards involved. This guide provides essential, immediate safety and logistical information for the handling of Tetracobalt dodecacarbonyl, including detailed operational and disposal plans.
This compound is a black crystalline solid that is a flammable, air-sensitive, and toxic compound suspected of causing cancer.[1][2][3] Adherence to the following procedures is critical to minimize risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes protection for the eyes, skin, and respiratory system.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Approved safety glasses with side shields or safety goggles. A face shield may be necessary for splash hazards.[4] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (consult manufacturer for specific glove type). Chemical-resistant clothing, such as a lab coat or coveralls.[5] | Prevents skin contact, which can cause irritation and allergic reactions.[2][3] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be worn. | Protects against inhalation of toxic dust and vapors, which can lead to headache, dizziness, and other adverse health effects.[2] |
Operational Plan: Safe Handling and Storage
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize inhalation exposure to hazardous dust and vapors. |
| Inert Atmosphere | Handle and store under an inert gas, such as argon or nitrogen.[1] | This compound is air-sensitive and can decompose upon exposure to air.[6] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[1] | The compound is a flammable solid.[1] |
| Electrostatic Discharge | Protect against electrostatic charges.[1] | To prevent ignition of the flammable solid. |
Storage
| Condition | Requirement | Justification |
| Temperature | Store in a cool, dry place. Recommended storage temperature is not to exceed -18°C.[1] | To maintain chemical stability and prevent decomposition. |
| Container | Keep container tightly sealed.[1] | To prevent exposure to air and moisture. |
| Location | Store in a well-ventilated area away from direct sunlight. | To prevent degradation from heat and light. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Spill Management
For small spills, the material can be mixed with an inert absorbent such as sodium carbonate or vermiculite and then swept up.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[8]
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of in accordance with local, state, and federal regulations. Do not dispose of with household garbage or allow it to enter the sewage system.[1][9] |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, absorbent materials, glassware) must be collected in a sealed, labeled container for hazardous waste disposal.[1] |
Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sds.strem.com [sds.strem.com]
- 2. This compound | C12Co4O12 | CID 6096999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. americanelements.com [americanelements.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
